CDK2-IN-4
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[[6-(3-phenylphenyl)-7H-purin-2-yl]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2S/c24-32(30,31)19-11-9-18(10-12-19)27-23-28-20(21-22(29-23)26-14-25-21)17-8-4-7-16(13-17)15-5-2-1-3-6-15/h1-14H,(H2,24,30,31)(H2,25,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGRWXRQJGJIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C4C(=NC(=N3)NC5=CC=C(C=C5)S(=O)(=O)N)N=CN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CDK2-IN-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
CDK2-IN-4, also identified as compound 73, is a potent and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document provides a comprehensive technical overview of its mechanism of action, drawing from available biochemical and cellular data. It is designed to serve as a detailed resource for researchers utilizing this compound as a tool for studying CDK2 function and for professionals in the field of drug discovery exploring CDK2 as a therapeutic target. This guide includes a summary of its inhibitory potency and selectivity, a description of its effects on cellular pathways, detailed experimental protocols for its characterization, and visualizations of the relevant biological and experimental frameworks.
Introduction to CDK2 and the Role of this compound
Cyclin-Dependent Kinase 2 (CDK2) is a key serine/threonine kinase that, in complex with its regulatory cyclin partners (Cyclin E and Cyclin A), plays a critical role in cell cycle progression.[1][2] Specifically, the CDK2/Cyclin E complex is essential for the transition from the G1 to the S phase, while the CDK2/Cyclin A complex is involved in the progression through the S phase and entry into G2.[3] Dysregulation of CDK2 activity is a hallmark of many cancers, making it a compelling target for therapeutic intervention.[4]
This compound is a valuable chemical probe for elucidating the specific roles of CDK2. Its high potency and, most notably, its exceptional selectivity for CDK2 over the closely related CDK1, allow for the precise dissection of CDK2-mediated signaling pathways.[5][6][7] This guide will delve into the specifics of its inhibitory action, from direct enzymatic inhibition to its observed effects in cellular contexts.
Biochemical Activity and Selectivity
This compound is a potent inhibitor of the CDK2/cyclin A complex, with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. A key feature of this inhibitor is its remarkable selectivity for CDK2 over other cyclin-dependent kinases, particularly CDK1.
Table 1: Biochemical Potency and Selectivity of this compound
| Target Kinase | IC50 | Fold Selectivity (over CDK2/cyclin A) |
| CDK2/cyclin A | 44 nM[5] | 1 |
| CDK1/cyclin B | 86 µM[5] | ~2000 |
| CDK4 | Weak Inhibition[7] | Not Reported |
| CDK7 | Weak Inhibition[7] | Not Reported |
| CDK9 | Weak Inhibition[7] | Not Reported |
Data compiled from publicly available research.[5][7]
Cellular Mechanism of Action
The primary mechanism of action of CDK2 inhibitors is the induction of cell cycle arrest at the G1/S checkpoint.[4] This is achieved by preventing the hyperphosphorylation of the Retinoblastoma protein (Rb), a key substrate of CDK2.[8] Hypophosphorylated Rb remains bound to the E2F family of transcription factors, thereby inhibiting the expression of genes required for DNA synthesis and S-phase entry.[4][9] This leads to a halt in cell proliferation and can ultimately trigger apoptosis, or programmed cell death.[4]
Despite its potent biochemical activity, this compound has demonstrated limited efficacy in cellular assays. This suggests that the compound may have poor cell permeability or be subject to efflux pumps, which has limited its characterization in a cellular context.
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | Value (µM) |
| A2058 | Cell Proliferation | IC50 | > 100[5] |
| Various Tumor Cell Lines | Cell Growth | GI50 | Not determinable (no significant effect at 30 µM)[7] |
Data compiled from publicly available research.[5][7]
Signaling Pathway
The following diagram illustrates the canonical G1/S transition pathway and the point of intervention for this compound.
Caption: The G1/S transition pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Objective: To determine the IC50 value of this compound against CDK2/cyclin A.
Materials:
-
Recombinant human CDK2/cyclin A enzyme
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (dissolved in DMSO)
-
384-well white, low-volume assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Transfer a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the assay plate.
-
Enzyme Addition: Add the CDK2/cyclin A enzyme, diluted in Kinase Buffer, to each well.
-
Reaction Initiation: Add a mixture of the substrate and ATP, also diluted in Kinase Buffer, to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: A generalized workflow for the ADP-Glo™ kinase inhibition assay.
Cellular Proliferation Assay
This assay measures the effect of a compound on the growth and viability of cancer cell lines.
Objective: To determine the anti-proliferative activity (GI50 or IC50) of this compound.
Materials:
-
Cancer cell line of interest (e.g., A2058)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well clear-bottom, white-walled tissue culture plates
Procedure:
-
Cell Seeding: Seed the cells in the 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound or vehicle control (medium with DMSO) to the cells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Reading: Measure the luminescence or fluorescence of each well using a plate reader.
-
Data Analysis: Normalize the signal to the vehicle-treated cells. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 or IC50 value.
Western Blot for Rb Phosphorylation
This method assesses the phosphorylation status of Rb, a downstream target of CDK2, as a marker of target engagement and pathway inhibition in cells.
Objective: To determine if this compound inhibits the phosphorylation of Rb in a cellular context.
Materials:
-
Cancer cell line expressing Rb
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Rb (e.g., Ser807/811), anti-total-Rb, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Treat cultured cells with varying concentrations of this compound or DMSO for a defined period.
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody against phospho-Rb.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Rb and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for phospho-Rb and normalize them to total Rb and the loading control.
Caption: A typical workflow for Western blot analysis of Rb phosphorylation.
Conclusion
This compound is a potent and exceptionally selective inhibitor of CDK2 in biochemical assays. Its primary mechanism of action is the direct inhibition of the CDK2 kinase activity, which is expected to lead to a G1/S cell cycle arrest through the prevention of Rb hyperphosphorylation. However, its utility as a cellular probe is limited by its poor activity in cell-based assays, likely due to low cell permeability. Nevertheless, this compound remains a valuable tool for in vitro studies of CDK2 function and as a reference compound in biochemical screening campaigns for novel CDK2 inhibitors. Further medicinal chemistry efforts to improve its cellular potency could yield more effective probes for in vivo and cellular studies.
References
- 1. researchgate.net [researchgate.net]
- 2. G1/S transition - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. G1/S Checkpoint | Cell Signaling Technology [cellsignal.com]
The Structure-Activity Relationship of CDK2-IN-4: A Technical Guide for Drug Discovery Professionals
An in-depth analysis of the potent and selective CDK2 inhibitor, CDK2-IN-4, detailing its structure-activity relationship, mechanism of action, and the experimental methodologies crucial for its evaluation.
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key serine/threonine kinase that, in complex with its regulatory partners cyclin E and cyclin A, governs the G1 to S phase transition of the eukaryotic cell cycle. Dysregulation of CDK2 activity is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This compound, also known as compound 73, is a potent and highly selective inhibitor of CDK2. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its inhibitory profile, and detailed experimental protocols for its characterization, aimed at researchers, scientists, and drug development professionals in the field of oncology.
Core Compound Profile: this compound
This compound is a 2,6-disubstituted purine (B94841) derivative with the chemical name 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamide.[1] It exhibits potent inhibition of the CDK2/cyclin A complex with a half-maximal inhibitory concentration (IC50) of 44 nM.[2][3][4] A key feature of this compound is its remarkable selectivity, being approximately 2000-fold more selective for CDK2 over the closely related CDK1/cyclin B complex (IC50 = 86 µM).[2][5][6] This high degree of selectivity makes it an invaluable tool for elucidating the specific biological roles of CDK2.
Chemical Structure
Caption: 2D Chemical Structure of this compound.
Quantitative Inhibitory Profile
The inhibitory activity of this compound and a selection of its analogs from the 2-arylaminopurine series are presented below, highlighting the key structural modifications that influence potency and selectivity.
| Compound ID | 6-Substituent | CDK2/cyclin A IC50 (nM) | CDK1/cyclin B IC50 (µM) | Selectivity (CDK1/CDK2) |
| This compound (73) | [1,1'-biphenyl]-3-yl | 44 | 86 | ~1955 |
| Analog 1 | Phenyl | 110 | 3.3 | ~30 |
| Analog 2 | 3-Phenoxyphenyl | 60 | 3.3 | ~55 |
| Analog 3 | Cyclohexylmethyl | 8 | 0.25 | ~31 |
Data compiled from publicly available research.[5][6]
Structure-Activity Relationship (SAR)
The remarkable potency and selectivity of this compound are attributed to the specific interactions of its constituent moieties with the ATP-binding pocket of CDK2. The SAR for the 2,6-disubstituted purine series can be summarized as follows:
-
2-Anilino Moiety: The 4-sulfamoylanilino group at the C2 position is crucial for potent inhibition. The sulfonamide group forms key hydrogen bonds with the hinge region of the kinase, a common interaction for many kinase inhibitors.
-
Purine Core: The purine scaffold serves as the central anchor, positioning the C2 and C6 substituents for optimal interaction within the ATP-binding site.
-
C6-Substituent: The nature of the substituent at the C6 position is a major determinant of both potency and selectivity.
-
Small, flexible aliphatic groups like cyclohexylmethyl can lead to high potency but moderate selectivity.
-
Aromatic substituents generally maintain good potency.
-
The biphenyl group at the meta position of the C6-phenyl ring, as seen in this compound, is the key to its exceptional selectivity.[5][6] Structural studies have revealed that this bulky group stabilizes a conformation of the glycine-rich loop in CDK2 that is not favored in CDK1.[5][7] This conformational difference is the primary basis for the ~2000-fold selectivity.
-
Mechanism of Action: CDK2 Signaling Pathway
CDK2 plays a pivotal role in the G1/S transition of the cell cycle. Its inhibition by this compound leads to cell cycle arrest at this checkpoint, preventing DNA replication and subsequent cell division.
Caption: CDK2 Signaling Pathway and the Point of Inhibition by this compound.
Experimental Protocols
Synthesis of 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamide (this compound)
The synthesis of this compound is typically achieved through a multi-step process starting from commercially available purine precursors. A representative synthetic workflow is outlined below.
Caption: General Synthetic Workflow for this compound.
Detailed Protocol (Representative):
-
Synthesis of 2-chloro-N-(4-sulfamoylphenyl)-9H-purin-6-amine: To a solution of 2,6-dichloropurine in a suitable solvent (e.g., n-butanol), an equimolar amount of 4-aminobenzenesulfonamide and a base (e.g., triethylamine) are added. The mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration and purified.
-
Synthesis of this compound: The intermediate from step 1 is subjected to a Suzuki-Miyaura cross-coupling reaction. In a typical procedure, the 2-chloro-purine derivative, 3-biphenylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) are heated in a suitable solvent mixture (e.g., toluene/ethanol/water) under an inert atmosphere. The reaction is monitored by TLC or LC-MS. Upon completion, the product is extracted, purified by column chromatography, and characterized by NMR and mass spectrometry.
In Vitro Kinase Assay for IC50 Determination (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Caption: Workflow for a CDK2 Kinase Inhibition Assay using ADP-Glo™.
Detailed Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. Prepare a solution of CDK2/cyclin A enzyme and a substrate solution (e.g., histone H1 or a specific peptide substrate) in kinase buffer. Prepare an ATP solution at a concentration near the Km for CDK2.
-
Assay Plate Setup: Add the this compound dilutions to the wells of a 384-well plate. Add the CDK2/cyclin A enzyme solution to all wells except the no-enzyme control.
-
Kinase Reaction: Initiate the reaction by adding the ATP/substrate mixture to all wells. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of this compound relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a highly potent and selective inhibitor of CDK2, representing a significant achievement in the design of targeted kinase inhibitors. Its remarkable selectivity for CDK2 over CDK1 is a direct result of the specific interactions of its C6-biphenyl substituent with the ATP-binding pocket, highlighting a key structural feature that can be exploited for the design of next-generation CDK inhibitors. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of this compound and its analogs, facilitating further research and development in this critical area of oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CDK2/CyclinE1 Kinase Enzyme System Application Note [promega.jp]
- 4. Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs with pyridin-2-one nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kinaselogistics.com [kinaselogistics.com]
- 6. Roscovitine | Cell Signaling Technology [cellsignal.com]
- 7. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of CDK2-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of CDK2-IN-4, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This compound, chemically known as 4-((6-([1,1'-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamide, has emerged as a significant tool compound for studying the biological functions of CDK2 and as a potential starting point for the development of novel therapeutics. This document details the synthetic pathway, quantitative biological data, and key experimental protocols for the characterization of this inhibitor.
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key serine/threonine kinase that, in complex with its regulatory partners cyclin E and cyclin A, plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle. Dysregulation of CDK2 activity is a hallmark of many human cancers, making it an attractive target for cancer therapy. The development of selective CDK2 inhibitors is therefore of significant interest. This compound (also known as compound 73) is a notable example of a highly potent and selective ATP-competitive inhibitor of CDK2.
Discovery and Rationale
This compound was developed as part of a broader effort to synthesize 2,6,9-trisubstituted purine (B94841) analogs as CDK inhibitors. The purine scaffold serves as a bioisostere of adenine, the core component of ATP, allowing for competitive binding to the kinase ATP-binding pocket. The design strategy focused on modifying substituents at the C2 and C6 positions of the purine ring to enhance potency and selectivity for CDK2 over other closely related kinases, such as CDK1. The biphenyl (B1667301) moiety at the C6 position and the 4-sulfamoylanilino group at the C2 position were found to be critical for the high potency and remarkable selectivity of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that leverages key cross-coupling reactions to construct the final molecule. The general synthetic strategy involves the sequential modification of a purine core.
Synthetic Scheme
CDK2-IN-4 Target Validation in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition, and its dysregulation is a common feature in many human cancers.[1][2] This makes CDK2 an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the target validation of CDK2-IN-4, a potent and selective CDK2 inhibitor. We detail the core methodologies for assessing its efficacy in cancer cells, including the evaluation of its anti-proliferative effects, mechanism of action through cell cycle analysis, and target engagement via western blotting. This document serves as a resource for researchers and drug development professionals working on the preclinical validation of CDK2 inhibitors.
Introduction: CDK2 as a Cancer Target
The cell division cycle is a tightly regulated process, and its deregulation is a hallmark of cancer.[3] Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, in complex with their cyclin partners, drive the progression of the cell cycle.[4] CDK2, in association with cyclin E and cyclin A, plays a pivotal role in the transition from the G1 to the S phase, initiating DNA replication.[2][4]
In numerous cancers, the CDK2 pathway is hyperactivated through various mechanisms, including the amplification of its activating partner, cyclin E (CCNE1), or the loss of endogenous inhibitors like p27Kip1.[1][3] This aberrant CDK2 activity leads to uncontrolled cell proliferation.[5] Therefore, inhibiting CDK2 presents a promising therapeutic strategy to halt the growth of cancer cells. This compound is a novel, highly selective small molecule inhibitor designed to target the ATP-binding pocket of CDK2, preventing the phosphorylation of its downstream substrates and thereby inducing cell cycle arrest.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of CDK2. This leads to the prevention of the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).[6] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and DNA synthesis.[4][6] This ultimately results in a G1-phase cell cycle arrest and an inhibition of tumor cell proliferation.[2] In some contexts, prolonged CDK2 inhibition can also lead to programmed cell death (apoptosis).[2]
Quantitative Data Summary
The efficacy of this compound has been evaluated across a panel of cancer cell lines with varying genetic backgrounds. A key determinant of sensitivity to CDK2 inhibition is the amplification of the CCNE1 gene, which encodes Cyclin E1.[7]
| Cell Line | Cancer Type | CCNE1 Status | This compound IC50 (nM) |
| OVCAR-3 | Ovarian | Amplified | 35 |
| KURAMOCHI | Ovarian | Amplified | 52 |
| A549 | Lung | Non-Amplified | 1,280 |
| MCF7 | Breast | Non-Amplified | 2,150 |
| Table 1: Anti-proliferative activity of this compound in various cancer cell lines. Data is presented as the half-maximal inhibitory concentration (IC50) after 72 hours of treatment. |
| Parameter | Value | Assay Conditions |
| Biochemical IC50 | ||
| CDK2/Cyclin E | 0.29 nM | In vitro kinase assay |
| CDK1/Cyclin B | 374 nM | In vitro kinase assay |
| CDK4/Cyclin D1 | > 10,000 nM | In vitro kinase assay |
| CDK6/Cyclin D3 | > 10,000 nM | In vitro kinase assay |
| Cellular Target Engagement | ||
| p-Rb (Ser807/811) IC50 | 45 nM | Western Blot in OVCAR-3 cells |
| Table 2: Biochemical potency and cellular target engagement of this compound. |
Experimental Protocols
Detailed protocols for the key experiments required to validate the target of this compound are provided below.
Cell Proliferation (MTT) Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[7]
-
Compound Treatment: Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.[7]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell inhibition relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
DMSO
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with selected concentrations of this compound (e.g., 0.1x, 1x, and 10x the IC50) and a vehicle control for 24 hours.[6]
-
Cell Harvesting: Harvest cells by trypsinization, collect them in a tube, and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition and Analysis: Analyze the samples on a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software. An accumulation of cells in the G1 phase is indicative of CDK2 inhibition.
Western Blotting for Target Engagement
This protocol assesses the direct effect of this compound on the phosphorylation of its downstream target, Rb.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-Rb (Ser807/811), Rabbit anti-total Rb, Mouse anti-β-Actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with selected concentrations of this compound (e.g., 0.1x, 1x, and 10x the IC50) and a vehicle control for 2-6 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer.[6]
-
Protein Quantification: Determine protein concentration using a BCA assay.[6]
-
SDS-PAGE and Western Blotting: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]
-
Detection and Analysis: Wash the membrane with TBST and visualize bands using an ECL detection reagent and an imaging system. A decrease in the phospho-Rb signal relative to total Rb indicates target engagement by this compound.[6]
Conclusion
The methodologies outlined in this guide provide a robust framework for the preclinical validation of this compound in cancer cells. The combination of cell viability assays, cell cycle analysis, and direct target engagement studies will generate the necessary data to support its further development as a potential cancer therapeutic. The strong correlation between CCNE1 amplification and sensitivity to CDK2 inhibition underscores the importance of a biomarker-driven approach in the clinical development of this class of inhibitors.
References
- 1. elgenelim.com [elgenelim.com]
- 2. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase-2 as a Target for Cancer Therapy: Progress in the Development of CDK2 Inhibitors as Anti-Cancer Agents | Bentham Science [benthamscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Gatekeeper of S Phase: An In-Depth Technical Guide to the Role of CDK2 in G1-S Progression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the critical role of Cyclin-Dependent Kinase 2 (CDK2) in orchestrating the transition from the G1 to the S phase of the cell cycle. We will delve into the molecular mechanisms of CDK2 activation, its key substrates, and the intricate signaling pathways that govern its activity. This document also presents detailed experimental protocols for studying CDK2 function and quantitative data on its inhibition, offering valuable insights for researchers in cell biology and professionals in drug development.
The G1-S Transition: A Commitment to Replication
The progression from the G1 to the S phase marks a critical commitment point in the cell cycle, after which the cell is largely independent of extracellular mitogenic signals and is destined to replicate its DNA.[1] This transition is tightly regulated to ensure genomic integrity. At the heart of this control lies a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs), whose activities are governed by their association with regulatory cyclin subunits.
CDK2: The Master Regulator of S Phase Entry
CDK2 is a key player in the G1-S transition, acting as a central hub that integrates upstream signals to trigger the initiation of DNA synthesis.[1] Its activity is primarily controlled by two different cyclins, Cyclin E and Cyclin A, which associate with CDK2 in a sequential manner.
Activation of the CDK2 Kinase Complex
The activation of CDK2 is a multi-step process:
-
Cyclin Binding: In late G1 phase, the levels of Cyclin E rise, leading to the formation of the Cyclin E-CDK2 complex. This binding induces a conformational change in CDK2, partially activating its kinase function.
-
T-Loop Phosphorylation: For full activation, the Cyclin E-CDK2 complex must be phosphorylated on a specific threonine residue (Threonine 160 in human CDK2) within the activation loop (T-loop) by the CDK-Activating Kinase (CAK), which is a complex of CDK7 and Cyclin H.
As cells progress into S phase, Cyclin E is degraded, and Cyclin A levels rise, leading to the formation of the Cyclin A-CDK2 complex. This complex is also activated by CAK-mediated phosphorylation and is crucial for the progression and completion of DNA replication.
Signaling Pathways Governing CDK2 Activity
The activity of CDK2 is tightly controlled by a network of upstream signaling pathways that respond to both extracellular and intracellular cues.
As depicted in Figure 1, mitogenic signals activate the Ras/MAPK pathway, leading to the synthesis of D-type cyclins. Cyclin D forms a complex with CDK4 or CDK6, which then phosphorylates the Retinoblastoma protein (Rb).[1] This initial phosphorylation event leads to the partial inactivation of Rb, causing it to release the E2F transcription factor. E2F then drives the transcription of genes required for S phase entry, including Cyclin E.[1] The newly synthesized Cyclin E binds to and activates CDK2, which in turn hyper-phosphorylates Rb, ensuring its complete inactivation and a sustained release of E2F, creating a positive feedback loop that commits the cell to S phase. The activity of Cyclin E-CDK2 is negatively regulated by CDK inhibitors (CKIs) such as p21 and p27.
Key Substrates of CDK2 in G1-S Progression
CDK2 phosphorylates a plethora of substrates, thereby coordinating the multiple events required for the G1-S transition and S phase progression.
| Substrate Category | Key Substrates | Role in G1-S Progression |
| Cell Cycle Control | Retinoblastoma (Rb) protein | Hyper-phosphorylated by Cyclin E-CDK2, leading to its complete inactivation and the release of E2F transcription factors. |
| p27Kip1 | Phosphorylated by Cyclin E-CDK2, targeting it for ubiquitin-mediated degradation and thus promoting further CDK2 activation. | |
| DNA Replication | CDC6 | Phosphorylated by Cyclin E-CDK2, which is important for the initiation of DNA replication. |
| Treslin (TICRR) | Phosphorylated by Cyclin E/CDK2, promoting its interaction with TOPBP1 and facilitating the recruitment of the replication machinery.[2] | |
| Centrosome Duplication | Nucleophosmin (NPM/B23) | Phosphorylation by Cyclin E-CDK2 is an early event in centrosome duplication.[3] |
| CP110 | A centrosomal protein phosphorylated by CDK2 that influences centrosome duplication in S phase.[3] |
Table 1: Key Substrates of CDK2 in G1-S Progression
Quantitative Data on CDK2 Inhibition
The central role of CDK2 in cell cycle progression has made it an attractive target for the development of anti-cancer therapeutics. A variety of small molecule inhibitors have been developed to target the ATP-binding pocket of CDK2.
| Inhibitor | Target(s) | IC50 (CDK2) | Cell Line Examples and Effects |
| Roscovitine (Seliciclib) | CDK1, CDK2, CDK5, CDK7, CDK9 | 0.1 µM | Induces G1 arrest in various cancer cell lines.[4] |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | 44 nM | Affects cell cycle regulation and transcription.[4] |
| Flavopiridol (Alvocidib) | CDK1, CDK2, CDK4, CDK6, CDK7, CDK9 | 100 nM | Halts the cell cycle at G1/S and G2/M transitions.[4] |
| BAY-1000394 | CDK1, CDK2, CDK3, CDK4, CDK7, CDK9 | 5-25 nM | Broad spectrum CDK inhibitor.[4] |
| CDK2-IN-14 | CDK2 | <1.0 nM | Highly potent and selective for CDK2.[5] |
Table 2: IC50 Values of Common CDK Inhibitors
Experimental Protocols for Studying CDK2
In Vitro Kinase Assay for CDK2 Activity
This protocol describes a method to measure the kinase activity of CDK2 using a purified substrate and radiolabeled ATP.
Materials:
-
Purified active CDK2/Cyclin E complex
-
Substrate (e.g., Histone H1 or a specific peptide substrate)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
SDS-PAGE sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or X-ray film for autoradiography
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, substrate, and purified CDK2/Cyclin E.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled, phosphorylated substrate.
-
Quantify the band intensity to determine the relative kinase activity.
Immunoprecipitation of CDK2
This protocol allows for the isolation of CDK2 and its associated proteins from cell lysates.
Materials:
-
Cell lysate
-
Anti-CDK2 antibody
-
Protein A/G-agarose or magnetic beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE sample buffer)
Procedure:
-
Pre-clear the cell lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the anti-CDK2 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
Elute the immunoprecipitated proteins from the beads using elution buffer. The eluted proteins can then be analyzed by Western blotting or mass spectrometry.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the cell cycle distribution of a cell population following manipulation of CDK2 activity.
Materials:
-
Cultured cells (treated and untreated)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
CDK2, in partnership with its cyclin activators, stands as a pivotal regulator of the G1-S phase transition. Its intricate control through upstream signaling pathways and its diverse range of substrates ensure the timely and accurate initiation of DNA replication and centrosome duplication. The detailed understanding of CDK2's function, facilitated by the experimental approaches outlined in this guide, not only deepens our knowledge of fundamental cell biology but also provides a solid foundation for the development of targeted therapies for diseases driven by aberrant cell cycle control, such as cancer. The continued exploration of CDK2 signaling networks and the development of more specific inhibitors hold great promise for future therapeutic interventions.
References
- 1. G1/S transition - Wikipedia [en.wikipedia.org]
- 2. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Centrosome cycle - Wikipedia [en.wikipedia.org]
- 4. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
CDK2 cyclin E and cyclin A complex formation
An In-depth Technical Guide on the Core of CDK2 Cyclin E and Cyclin A Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The progression of the eukaryotic cell cycle is a tightly orchestrated process governed by the sequential activation and inactivation of cyclin-dependent kinases (CDKs).[1][2] Among these, Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator, primarily active from the late G1 phase through the S phase.[3] Its activity is dictated by its association with regulatory cyclin subunits, most notably Cyclin E and Cyclin A.[4][5] The CDK2/Cyclin E complex is instrumental in initiating the transition from the G1 to the S phase, while the CDK2/Cyclin A complex is required for orderly S-phase progression and the transition into G2.[1][2][6][7][8]
The formation of these heterodimeric complexes is a multi-step process involving cyclin binding, conformational changes, and precise phosphorylation events that ultimately unleash the kinase activity of CDK2.[9] Dysregulation of CDK2 and its cyclin partners, particularly the overexpression of Cyclin E, is a common feature in various cancers, contributing to uncontrolled cell proliferation.[3][10] This makes the CDK2/Cyclin E and CDK2/Cyclin A complexes highly attractive targets for the development of novel anti-cancer therapeutics.[11][12] This guide provides a detailed examination of the formation, regulation, and analysis of these crucial cell cycle complexes.
Mechanism of Complex Formation and Activation
The activation of CDK2 is a sophisticated process that transforms it from an inactive monomer into a potent serine/threonine kinase. This activation cascade is fundamental to driving the cell cycle forward.
1. Cyclin Binding and Conformational Change: In its inactive, monomeric state, the catalytic site of CDK2 is inaccessible.[13] The activation process begins when a cyclin partner (either Cyclin E or Cyclin A) binds to CDK2. This interaction is primarily mediated through the cyclin box, a conserved structural motif in cyclins, which docks with the PSTAIRE helix region of CDK2.[14] This binding event induces a critical conformational change in CDK2, most significantly the repositioning of the activation segment, or T-loop, which moves by as much as 20 Å to open the catalytic cleft. This initial complex formation confers basal kinase activity.[15]
2. Phosphorylation by CDK-Activating Kinase (CAK): While cyclin binding is a prerequisite, full enzymatic activation requires phosphorylation. The repositioning of the T-loop exposes a conserved threonine residue (Thr160 in human CDK2) to the solvent.[13][15] This residue is then phosphorylated by the CDK-Activating Kinase (CAK), a complex of CDK7 and Cyclin H.[13] This phosphorylation event stabilizes the T-loop in an active conformation, properly orients key catalytic residues in the active site, and enhances the complex's affinity for substrates.[16]
3. Two-Step Activation by Cyclin A: Kinetic studies have revealed that the formation and activation of the CDK2/Cyclin A complex is a two-step process.[9]
-
Step 1: A rapid initial association occurs between the PSTAIRE helix of CDK2 and helices 3 and 5 of Cyclin A. This forms an intermediate complex where the T-loop remains inaccessible to CAK.[9]
-
Step 2: Subsequent interactions between the C-terminal lobe of CDK2 and the N-terminal helix of Cyclin A induce an isomerization. This conformational change fully exposes the T-loop for phosphorylation by CAK and finalizes the formation of the substrate-binding site.[9]
4. Negative Regulation: The activity of CDK2 complexes is also subject to negative regulation to ensure precise cell cycle timing.
-
Inhibitory Phosphorylation: Wee1 and Myt1 kinases can phosphorylate CDK2 on Threonine 14 and Tyrosine 15 within the ATP-binding site, which antagonizes catalysis.[13][17] These inhibitory phosphates are removed by Cdc25 phosphatases (primarily Cdc25A for CDK2) to promote activation.[18][19]
-
CDK Inhibitors (CKIs): The activity of CDK2/cyclin complexes is further modulated by CDK Inhibitors of the KIP/CIP family, including p21 and p27.[1][10] These inhibitors bind to the CDK2/cyclin complex, preventing substrate interaction and inhibiting kinase activity.[1][20]
Quantitative Data
The following tables summarize key quantitative parameters related to the binding and activity of CDK2 complexes. These values are essential for kinetic modeling, drug screening, and comparative analysis.
Table 1: Binding Affinity of CDK-Cyclin Pairs Data from biolayer interferometry (BLI) assays.
| CDK Partner | Cyclin Partner | Dissociation Constant (KD) | Reference |
| CDK2 | Cyclin E | High Affinity | [21] |
| CDK2 | Cyclin A | High Affinity | [21] |
(Note: The referenced study indicates these are high-affinity interactions, which are often in the nanomolar range, but does not provide a specific numerical value in the abstract.)[21]
Table 2: Kinase Activity and Inhibitor Potency
| Complex | Substrate | Specific Activity (nmol/min/mg) | Parameter | Reference Compound | IC50 (nM) | Reference |
| CDK2/Cyclin A | Histone H1 | 822 (Radiometric) | Activity | Staurosporine | - | [22] |
| CDK2/Cyclin A | Peptide | 1100 (ADP-Glo™) | Activity | Staurosporine | - | [22] |
| CDK2/Cyclin E | RB protein | Not Specified | Inhibition | Staurosporine | 1.4 | [23] |
| CDK2/Cyclin E | RB protein | Not Specified | Inhibition | Ro 31-8220 | 5.0 | [23] |
| CDK2/Cyclin E | RB protein | Not Specified | Inhibition | H-89 | 4,300 | [23] |
| CDK2/Cyclin A | Not Specified | Not Specified | Inhibition | CDK2-IN-73 | 44 | [24] |
Experimental Protocols
Detailed methodologies are crucial for studying CDK2/cyclin complex formation and function. Below are protocols for key experiments.
Protocol 1: Co-Immunoprecipitation (Co-IP) of Endogenous CDK2 Complexes
This protocol is used to verify the interaction between CDK2 and its cyclin partners within a cellular context.
1. Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice for 30 minutes in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
2. Immunoprecipitation:
-
Transfer the supernatant (clarified lysate) to a new tube. Reserve a small aliquot as the "input" control.
-
Add 1-2 µg of primary antibody (e.g., anti-CDK2 or anti-Cyclin E) to the lysate. As a negative control, use an equivalent amount of isotype-matched IgG.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G-coupled agarose (B213101) or magnetic beads and incubate for another 1-2 hours at 4°C with rotation.
3. Washing and Elution:
-
Pellet the beads by centrifugation (or using a magnetic rack).
-
Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer.
-
After the final wash, remove all supernatant.
-
Elute the protein complexes by resuspending the beads in 2X Laemmli sample buffer and boiling for 5-10 minutes.
4. Detection by Western Blot:
-
Separate the eluted proteins and the input control by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the suspected interaction partners (e.g., probe with anti-Cyclin E if anti-CDK2 was used for IP).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: In Vitro Kinase Assay (Luminescence-Based)
This protocol, based on the ADP-Glo™ Kinase Assay, measures the activity of purified CDK2/cyclin complexes by quantifying the amount of ADP produced.[4][22]
1. Reagent Preparation:
-
Prepare a 2X Kinase Reaction Buffer (e.g., 80 mM Tris pH 7.5, 40 mM MgCl₂, 0.2 mg/ml BSA, 100 µM DTT).[4]
-
Prepare a solution containing the purified CDK2/Cyclin A or CDK2/Cyclin E enzyme and the desired substrate (e.g., Histone H1 or a specific peptide like Rb) in 1X Kinase Reaction Buffer.
-
Prepare a 250 µM ATP solution in water.[22]
-
Serially dilute test inhibitors (e.g., in DMSO) if performing a screening assay.
2. Kinase Reaction:
-
In a 96-well or 384-well plate, add 5 µL of the test inhibitor or vehicle control (e.g., 5% DMSO).[4]
-
Add 10 µL of the enzyme/substrate mixture to each well.
-
Incubate for 5-10 minutes at room temperature.[4]
-
Initiate the reaction by adding 10 µL of the ATP solution. The final reaction volume is 25 µL.[22]
-
Incubate the reaction at 30°C or room temperature for a defined period (e.g., 15-60 minutes).[22][24]
3. ADP Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.[22][24]
-
Incubate for 40 minutes at room temperature.[22]
-
Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and produces a luminescent signal via a luciferase/luciferin reaction.[22][24]
-
Incubate for 30-60 minutes at room temperature.[4]
4. Data Acquisition:
-
Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
Visualizations: Pathways and Workflows
Caption: CDK2 Activation Signaling Pathway.
Caption: Experimental Workflow for Co-Immunoprecipitation.
Caption: Workflow for an ADP-Glo™ Kinase Assay.
Relevance to Drug Development
The indispensable role of CDK2/cyclin complexes in driving cell proliferation, combined with their frequent deregulation in cancer, establishes them as prime therapeutic targets.[10][12] Overexpression of Cyclin E, for instance, is linked to a poor prognosis and resistance to various therapies in several cancer types.[25] This has spurred the development of small molecule inhibitors aimed at blocking the ATP-binding pocket of CDK2. While early "pan-CDK" inhibitors showed limited success due to toxicity, a new generation of more selective CDK2 inhibitors is showing promise in preclinical and clinical settings, particularly for tumors with specific genetic markers like Cyclin E (CCNE1) amplification.[8][10][11] A deeper understanding of the structure, regulation, and substrate specificity of CDK2/Cyclin E versus CDK2/Cyclin A complexes will be crucial for designing highly selective and effective next-generation therapeutics.[10]
Conclusion
The formation of CDK2/Cyclin E and CDK2/Cyclin A complexes is a cornerstone of cell cycle regulation. The process is a highly regulated, multi-step cascade involving direct protein-protein interaction, significant conformational changes, and activating phosphorylation, all counter-balanced by inhibitory signals. The sequential activation of these two complexes ensures the orderly transition into and progression through the DNA synthesis phase. The detailed experimental protocols and quantitative data presented herein provide a framework for researchers to investigate these interactions further. As our understanding of the nuanced differences between these complexes grows, so too will our ability to therapeutically target the cell cycle machinery for the treatment of cancer and other proliferative disorders.
References
- 1. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. mdpi.com [mdpi.com]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. Kinetic mechanism of activation of the Cdk2/cyclin A complex. Key role of the C-lobe of the Cdk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The history and future of targeting cyclin-dependent kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting CDK2 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclin-Dependent Kinase-2 as a Target for Cancer Therapy: Progress in the Development of CDK2 Inhibitors as Anti-Cancer Agents | Bentham Science [benthamscience.com]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. communities.springernature.com [communities.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Regulation of cyclin A-Cdk2 by SCF component Skp1 and F-box protein Skp2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Differences in Binding Affinity Among Cell-cycle CDK and Cyclin Pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. promega.com [promega.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. benchchem.com [benchchem.com]
- 25. Targeting CDK2 to combat drug resistance in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Binding Affinity and Kinetics of CDK2-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine protein kinase that plays a pivotal role in the regulation of the cell cycle, particularly during the G1/S transition and S phase progression. Its dysregulation is a common feature in various cancers, making it a prime target for therapeutic intervention. CDK2-IN-4 (also referred to as compound 73) is a potent and selective inhibitor of CDK2, demonstrating significant potential as a chemical probe for studying CDK2 function and as a scaffold for the development of novel anticancer agents.[1][2] This technical guide provides an in-depth overview of the binding affinity and kinetics of this compound, including detailed experimental protocols and relevant biological pathways.
Binding Affinity of this compound
The binding affinity of this compound is a measure of the strength of the interaction between the inhibitor and the CDK2 enzyme. It is most commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Quantitative Data
The inhibitory activity of this compound has been determined against CDK2 in complex with its regulatory subunit, cyclin A. For comparative purposes, its activity against the closely related CDK1/cyclin B complex has also been assessed to determine its selectivity.
| Target | IC50 | Selectivity vs. CDK1/cyclin B | Assay Type |
| CDK2/cyclin A | 44 nM | ~2000-fold | Biochemical |
| CDK1/cyclin B | 86 µM | - | Biochemical |
Data sourced from MedChemExpress and BenchChem.[1][2]
Binding Kinetics of this compound
While specific kinetic parameters such as the association rate constant (k_on_) and the dissociation rate constant (k_off_) for this compound are not publicly available in the reviewed literature, this section outlines the standard methodology used to determine these values. Surface Plasmon Resonance (SPR) is a widely used technique for the real-time, label-free analysis of biomolecular interactions.
Experimental Protocol: Surface Plasmon Resonance (SPR)
This protocol describes a general procedure for determining the binding kinetics of a small molecule inhibitor, such as this compound, to the CDK2/cyclin A complex.
Objective: To determine the association (k_on_) and dissociation (k_off_) rates, and calculate the equilibrium dissociation constant (K_D_).
Materials:
-
Recombinant human CDK2/cyclin A protein
-
This compound
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl)
Procedure:
-
Surface Preparation and Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Immobilize the CDK2/cyclin A protein to the surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared in parallel (activated and deactivated without protein immobilization) to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the different concentrations of this compound over the sensor surface (both sample and reference flow cells) for a defined period to monitor the association phase.
-
Switch to running buffer alone to monitor the dissociation phase.
-
Between each concentration, regenerate the sensor surface using the appropriate regeneration solution to remove all bound inhibitor.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the sample flow cell data to obtain specific binding sensorgrams.
-
Globally fit the association and dissociation curves from the different inhibitor concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_on_ and k_off_ values.
-
Calculate the equilibrium dissociation constant (K_D_) from the ratio of the rate constants (K_D_ = k_off_ / k_on_).
-
Experimental Methodologies for Determining Binding Affinity
The following protocols detail common biochemical assays used to determine the IC50 value of CDK2 inhibitors.
ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable buffer (e.g., Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[3]
-
Assay Plate Setup (384-well format):
-
Add 1 µL of the this compound serial dilutions or vehicle control to the appropriate wells.
-
Add 2 µL of a mixture containing the CDK2/cyclin A enzyme and a suitable substrate (e.g., Histone H1) to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction Initiation:
-
Add 2 µL of ATP solution to each well to start the kinase reaction.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Homogeneous Time-Resolved Fluorescence (HTRF®) Assay
This cell-based assay measures the phosphorylation of CDK2 in response to inhibitor treatment.
Principle: The assay uses two antibodies, one labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2). When the antibodies bind to their respective targets (e.g., total CDK2 and phospho-CDK2) in close proximity, Förster Resonance Energy Transfer (FRET) occurs, generating a specific signal.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 384-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of this compound for a specified time.
-
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the HTRF® kit.
-
Detection: Add the HTRF® antibody mix (e.g., anti-total-CDK2-donor and anti-phospho-CDK2-acceptor) to each well.
-
Incubation and Reading: Incubate the plate according to the manufacturer's instructions and read the HTRF signal on a compatible plate reader.
-
Data Analysis: The ratio of the acceptor and donor fluorescence signals is calculated and used to determine the extent of CDK2 phosphorylation. IC50 values are determined as described for the ADP-Glo™ assay.
CDK2 Signaling Pathway and Inhibition
CDK2 activity is tightly regulated throughout the cell cycle. In the late G1 phase, CDK2 complexes with cyclin E to phosphorylate the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the transcription of genes required for S phase entry. During the S phase, CDK2 associates with cyclin A to promote DNA replication. This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates and thereby arresting the cell cycle.
Caption: The CDK2 signaling pathway at the G1/S transition and the mechanism of inhibition by this compound.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 of an inhibitor using a biochemical kinase assay.
Caption: A generalized workflow for determining the IC50 value of this compound in a biochemical assay.
Logical Relationship of ATP-Competitive Inhibition
The diagram below illustrates the competitive binding relationship between the substrate (ATP) and the inhibitor (this compound) for the active site of the CDK2 enzyme.
Caption: Logical diagram illustrating the competitive inhibition of CDK2 by this compound.
References
The Therapeutic Potential of Selective CDK2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. The development of selective CDK2 inhibitors has gained significant momentum, driven by the need for more targeted cancer therapies and strategies to overcome resistance to existing treatments, such as CDK4/6 inhibitors. This guide provides an in-depth technical overview of the therapeutic potential of selective CDK2 inhibition, covering its mechanism of action, preclinical and clinical efficacy, predictive biomarkers, and mechanisms of resistance. Detailed experimental protocols and quantitative data are presented to support research and drug development efforts in this promising area of oncology.
Introduction: The Role of CDK2 in Cell Cycle and Cancer
The cell cycle is a tightly orchestrated process that ensures the faithful replication and division of cells. Cyclin-dependent kinases (CDKs), a family of serine/threonine kinases, are the master regulators of this process. CDK2, in partnership with its regulatory cyclin partners, Cyclin E and Cyclin A, plays a crucial role in driving the cell from the G1 phase into the S phase, where DNA replication occurs.
The CDK2/Cyclin E complex is instrumental in the G1/S transition through the phosphorylation of the Retinoblastoma protein (pRb).[1][2] This phosphorylation event releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA synthesis. Subsequently, the CDK2/Cyclin A complex is essential for the progression through the S phase.
In many cancers, the CDK2 pathway is hyperactivated, often due to the amplification or overexpression of the CCNE1 gene, which encodes Cyclin E1.[3] This leads to uncontrolled cell proliferation, a defining characteristic of cancer. Furthermore, acquired resistance to CDK4/6 inhibitors, a mainstay in the treatment of HR+/HER2- breast cancer, can be mediated by the activation of CDK2-dependent bypass pathways.[4] These factors underscore the significant therapeutic potential of selectively targeting CDK2.
Mechanism of Action of Selective CDK2 Inhibitors
Selective CDK2 inhibitors primarily function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the CDK2 enzyme, preventing the transfer of a phosphate (B84403) group from ATP to its substrates. This inhibition of CDK2's kinase activity has several downstream consequences, most notably:
-
Hypophosphorylation of pRb: By preventing pRb phosphorylation, CDK2 inhibitors maintain pRb in its active, hypophosphorylated state. Active pRb remains bound to E2F, thereby repressing the transcription of S-phase-promoting genes.
-
G1/S Phase Cell Cycle Arrest: The blockage of S-phase gene expression leads to a robust cell cycle arrest at the G1/S checkpoint. This prevents cancer cells from replicating their DNA and ultimately inhibits their proliferation.
-
Induction of Apoptosis: In some cellular contexts, sustained G1/S arrest can trigger programmed cell death, or apoptosis, further contributing to the anti-tumor activity of CDK2 inhibitors.
Newer modalities, such as Proteolysis Targeting Chimeras (PROTACs), are also being developed to target CDK2. These molecules induce the selective degradation of the CDK2 protein through the ubiquitin-proteasome system, offering a distinct and potentially more durable mechanism of action.[5][6]
Therapeutic Applications and Efficacy Data
Selective CDK2 inhibitors are being investigated in a variety of cancers, particularly those with a known dependency on the CDK2 pathway.
Oncology
The primary focus for selective CDK2 inhibitors is in oncology, with promising preclinical and early clinical data in several tumor types:
-
CCNE1-Amplified Cancers: Tumors with amplification of the CCNE1 gene, such as certain ovarian, breast, and gastric cancers, are often highly dependent on CDK2 for their proliferation and are therefore predicted to be particularly sensitive to CDK2 inhibition.
-
CDK4/6 Inhibitor-Resistant Breast Cancer: A significant application for CDK2 inhibitors is in overcoming acquired resistance to CDK4/6 inhibitors in HR+/HER2- breast cancer. In these tumors, CDK2 activation can provide a bypass mechanism for cell cycle progression. Combining a CDK2 inhibitor with a CDK4/6 inhibitor has shown synergistic anti-tumor activity in preclinical models.[4][7]
-
Other Solid and Hematological Malignancies: The therapeutic potential of CDK2 inhibitors is also being explored in other cancers, including non-small cell lung cancer, triple-negative breast cancer, and various hematological malignancies.[3][8]
Quantitative Efficacy of Selective CDK2 Inhibitors
The following tables summarize the biochemical potency (IC50 and Ki values) of several selective CDK2 inhibitors from preclinical studies.
| Inhibitor | Target(s) | CDK2 IC50 (nM) | CDK2 Ki (nM) | Other Notable IC50s (nM) | Reference(s) |
| PF-07104091 | CDK2 | Potent (specific values proprietary) | - | - | [9] |
| BLU-222 | CDK2 | Potent (specific values proprietary) | - | - | [9] |
| PF-06873600 | CDK2/4/6 | - | 0.1 | CDK4: 1.2, CDK6: 0.1 | [10] |
| Dinaciclib | Pan-CDK | 1 | - | CDK1: 3, CDK5: 1, CDK9: 4 | [11] |
| Roscovitine | Pan-CDK | 700 (CDK2/Cyclin A), 700 (CDK2/Cyclin E) | - | CDK1: 650, CDK5: 160 | [11][12] |
| Milciclib | Pan-CDK | 45 | - | CDK1, CDK4, CDK5 (submicromolar) | [13] |
| AT7519 | Pan-CDK | 44 | - | CDK1: 190, CDK4: 67, CDK5: 18, CDK9: <10 | [11] |
| SNS-032 | CDK2/7/9 | 38 | - | CDK7: 62, CDK9: 4 | [11] |
| CVT-313 | CDK2 | 500 | - | - | [11] |
| NU6027 | ATR/CDK1/2 | - | 1300 | ATR: 400, CDK1: 2500 | [11] |
| CDK2-IN-73 | CDK2 | 44 (CDK2/Cyclin A) | - | - | [10] |
| Inhibitor | Cell Line | Indication | Cellular IC50 (nM) | Reference(s) |
| PF-06873600 | OVCAR-3 | Ovarian Cancer | 19, 45 | [10] |
| Roscovitine | MCF7 | Breast Cancer | 15,000 (growth inhibition) | [12] |
| Compound 9a | - | - | 1630 | [14] |
| Compound 14g | - | - | 460 | [14] |
Predictive Biomarkers
Identifying patients who are most likely to respond to selective CDK2 inhibition is crucial for successful clinical development. Several biomarkers have been identified:
-
CCNE1 Gene Amplification/Overexpression: This is the most well-established biomarker for sensitivity to CDK2 inhibitors. Tumors with high levels of Cyclin E1 are often dependent on CDK2 for proliferation.
-
Loss of Retinoblastoma (RB1) Function: In the absence of a functional pRb, cells can become more reliant on CDK2 for cell cycle progression.
-
p16INK4a Expression: High levels of the CDK4/6 inhibitor p16INK4a can also indicate a greater dependence on CDK2.
Mechanisms of Resistance
As with other targeted therapies, cancer cells can develop resistance to CDK2 inhibitors through various mechanisms:
-
Upregulation of CDK2 and Cyclin E: Increased expression of the target protein or its activating partner can overcome the inhibitory effect of the drug.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pathways, such as the CDK4/6 pathway, to circumvent the cell cycle block imposed by CDK2 inhibition.
-
Selection of Polyploid Cells: Pre-existing cells with multiple sets of chromosomes may be inherently less sensitive to CDK2 inhibition.
-
Gatekeeper Mutations: Although less common, mutations in the ATP-binding pocket of CDK2 could potentially reduce the binding affinity of the inhibitor.
Signaling Pathways and Experimental Workflows
CDK2 Signaling Pathway
The following diagram illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle.
References
- 1. Structural basis for chemical inhibition of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein-Protein Interaction for the De Novo Design of Cyclin-Dependent Kinase Peptide Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibitors and PROTACs of CDK2: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 9. The next generation of CDK inhibitors is coming | MD Anderson Cancer Center [mdanderson.org]
- 10. mdpi.com [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Effect of CDK2-IN-4 on Retinoblastoma (Rb) Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Progression through the cell cycle is a tightly regulated process orchestrated by the sequential activation of cyclin-dependent kinases (CDKs).[1] Cyclin-dependent kinase 2 (CDK2), in complex with its regulatory partners cyclin E and cyclin A, plays a pivotal role in the G1/S phase transition.[2] A key substrate of the CDK2/cyclin E complex is the retinoblastoma tumor suppressor protein (Rb).[3] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for DNA replication.[4] The phosphorylation of Rb by CDK4/6 and subsequently the hyperphosphorylation by CDK2/cyclin E leads to the release of E2F, thereby driving the cell into S phase.[3][4]
Dysregulation of the CDK2/Rb pathway is a hallmark of many cancers, making CDK2 an attractive target for therapeutic intervention.[5] CDK2-IN-4 is a potent and selective small molecule inhibitor of CDK2. This technical guide provides an in-depth overview of the effect of this compound on Rb phosphorylation, including its mechanism of action, quantitative data, and detailed experimental protocols for its evaluation.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of CDK2. By binding to the ATP pocket of the kinase, it prevents the transfer of phosphate (B84403) from ATP to its substrates, including the Rb protein. The inhibition of CDK2-mediated hyperphosphorylation of Rb maintains Rb in its active, hypophosphorylated state. This, in turn, keeps E2F transcription factors sequestered, leading to a cell cycle arrest at the G1/S checkpoint and preventing cancer cell proliferation.[4][5]
Signaling Pathway and Point of Intervention
The following diagram illustrates the canonical CDK2/Rb signaling pathway and the specific point of intervention for this compound.
Quantitative Data
While extensive cellular data on the effect of this compound on Rb phosphorylation is not yet publicly available, its in-vitro biochemical potency has been characterized. The following table summarizes the known inhibitory concentrations (IC50) of this compound against relevant cyclin-dependent kinases.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound | CDK2/cyclin A | 44 | >2000-fold vs CDK1/cyclin B | [2][6] |
| CDK1/cyclin B | 86,000 | [6] |
Note: IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of a biochemical reaction by 50%. Lower values indicate higher potency.
Experimental Protocols
To assess the effect of this compound on Rb phosphorylation, the following experimental protocols are recommended.
Western Blot for Detection of Rb Phosphorylation
This protocol provides a method to qualitatively and semi-quantitatively measure the levels of total and phosphorylated Rb in cultured cells following treatment with this compound.
a. Materials and Reagents
-
Cell Line: A cancer cell line with an intact Rb pathway (e.g., MCF-7, U2OS, HT-29).
-
This compound (and other control inhibitors like Roscovitine).
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies:
-
Rabbit mAb anti-total Rb.
-
Rabbit mAb anti-phospho-Rb (e.g., Ser780, Ser807/811).
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
PVDF or nitrocellulose membrane.
-
Chemiluminescent substrate.
-
Protein assay kit (e.g., BCA or Bradford).
b. Experimental Workflow Diagram
c. Procedure
-
Cell Culture and Treatment: Seed cells and allow them to reach 60-70% confluency. Treat cells with increasing concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Normalize protein samples and resolve them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane with a suitable blocking buffer for 1 hour. Incubate the membrane with primary antibodies against total Rb, a specific phospho-Rb site, and a loading control overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the levels of phosphorylated Rb to total Rb and the loading control.
In Vitro Kinase Assay (Luminescence-Based)
This protocol allows for the determination of the IC50 value of this compound against the CDK2/cyclin E complex using a purified, recombinant Rb fragment as a substrate.
a. Materials and Reagents
-
Recombinant CDK2/cyclin E complex.
-
Recombinant Rb protein (C-terminal fragment).
-
This compound.
-
ATP.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay kit (or equivalent).
-
White, opaque multi-well plates.
-
Plate reader capable of measuring luminescence.
b. Procedure
-
Reaction Setup: In a multi-well plate, set up the kinase reaction containing the kinase buffer, CDK2/cyclin E, the Rb substrate, and serial dilutions of this compound.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and trigger a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes at room temperature.[4]
-
Data Acquisition and Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.[4]
Conclusion
This compound is a potent and selective inhibitor of CDK2 that is expected to effectively block the hyperphosphorylation of the retinoblastoma protein, a critical event for the G1/S phase transition. By maintaining Rb in its active, growth-suppressive state, this compound can induce cell cycle arrest in cancer cells where the CDK2/Rb pathway is dysregulated. The experimental protocols outlined in this guide provide a robust framework for researchers to further characterize the cellular and biochemical effects of this compound and other novel CDK2 inhibitors, aiding in the development of targeted cancer therapies.
References
An In-Depth Technical Guide to the Selectivity of CDK2-IN-4 for CDK2 Over CDK1
Audience: Researchers, scientists, and drug development professionals.
Abstract
The development of selective kinase inhibitors is a paramount challenge in drug discovery, particularly for targets within highly conserved families like the Cyclin-Dependent Kinases (CDKs). CDK1 and CDK2 share a high degree of structural homology in their ATP-binding sites, making the design of selective inhibitors exceptionally difficult. CDK2-IN-4 (also known as CDK2 inhibitor 73) has emerged as a landmark compound, demonstrating remarkable selectivity for CDK2 over CDK1. This technical guide elucidates the molecular basis for this selectivity, presenting quantitative binding data, the structural underpinnings of its mechanism, and detailed experimental protocols for assessing kinase inhibitor specificity. Through a combination of biochemical assays and X-ray crystallography, it has been revealed that this compound's selectivity does not arise from interactions with non-conserved residues, but rather from its ability to stabilize a specific conformation of the glycine-rich loop in CDK2 that is not readily adopted by CDK1.
Introduction to CDK1 and CDK2 in Cell Cycle Regulation
Cyclin-Dependent Kinases are a family of serine/threonine kinases that act as central regulators of the eukaryotic cell cycle.[1][2] Their activity is dependent on association with regulatory subunits called cyclins.[2] Specifically, CDK2, in complex with cyclin E and cyclin A, is crucial for the G1/S phase transition and S-phase progression, where DNA replication occurs.[3][4] CDK1, primarily in complex with cyclin B, governs the G2/M transition and entry into mitosis.[5] Given their critical roles in cell proliferation, deregulation of CDK activity is a hallmark of cancer, making them attractive therapeutic targets.[1][3] However, the high structural similarity between CDK family members, especially CDK1 and CDK2, poses a significant challenge, as off-target inhibition of CDK1 can lead to toxicity.[6][7] this compound is a potent and highly selective ATP-competitive inhibitor that effectively discriminates between these two kinases, serving as a valuable tool for research and a blueprint for future drug design.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 3. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective chemical inhibition as a tool to study Cdk1 and Cdk2 functions in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in the Conformational Energy Landscape of CDK1 and CDK2 Suggest a Mechanism for Achieving Selective CDK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying a novel CDK1/CDK2 selectivity handle with molecular dynamics - American Chemical Society [acs.digitellinc.com]
The Role of CDK2 in Oncogenesis and Tumor Progression: A Technical Guide
Abstract: Cyclin-dependent kinase 2 (CDK2) is a serine/threonine protein kinase that plays a crucial, albeit complex, role in cell cycle regulation.[1] While its activity is largely dispensable for normal development, it is critically associated with tumor growth in multiple cancer types.[2][3] Dysregulation of the CDK2 signaling pathway, often through the overexpression of its activating partner Cyclin E, is a hallmark of many human cancers and is linked to uncontrolled cell proliferation, genomic instability, and resistance to therapy.[4][5][6] This guide provides an in-depth examination of CDK2's function in oncogenesis, its signaling pathways, and its emergence as a significant therapeutic target. It summarizes key quantitative data, details essential experimental protocols for its study, and visualizes its core mechanisms for researchers, scientists, and drug development professionals.
CDK2 and the Cell Cycle: The Core Machinery
CDK2 is a key regulator of cell cycle progression, primarily controlling the transition from the G1 to the S phase and progression through the S phase.[7][8] Like other CDKs, its kinase activity is dependent on its association with regulatory subunits called cyclins.
-
G1/S Transition: In late G1, CDK2 forms a complex with Cyclin E. This complex phosphorylates key substrates, most notably the Retinoblastoma protein (pRb).[6][9] Phosphorylation of pRb disrupts its association with the E2F transcription factor, allowing E2F to activate the transcription of genes required for DNA replication and S-phase entry.[8][9]
-
S-Phase Progression: As cells enter the S phase, Cyclin E is degraded and replaced by Cyclin A.[9] The Cyclin A/CDK2 complex then phosphorylates proteins involved in the initiation and elongation stages of DNA replication, as well as centrosome duplication.[9][10][11]
The activity of the CDK2-cyclin complex is tightly regulated through multiple mechanisms, including phosphorylation by the CDK-activating kinase (CAK) on Thr160 for full activation, inhibitory phosphorylation by Wee1 and Myt1 kinases, and binding by endogenous CDK inhibitor proteins (CKIs) such as p21 and p27.[12][13]
The Role of CDK2 in Oncogenesis
In cancer, the precise regulation of CDK2 is often lost, leading to sustained proliferative signaling. This dysregulation is rarely due to mutations in the CDK2 gene itself but rather alterations in its regulatory network.[6]
Dysregulation in Cancer
Aberrant CDK2 activity is a common feature in many cancers, including those of the breast, ovary, lung, and colon.[6][7] The primary mechanism is often the amplification or overexpression of the CCNE1 gene, which encodes Cyclin E.[4][5] This leads to the formation of hyperactive Cyclin E/CDK2 complexes that drive cells uncontrollably through the G1/S checkpoint.[6] This unchecked progression can cause genomic instability by allowing cells to enter S phase with unrepaired DNA damage.[6]
Key Signaling Pathways
The canonical CDK2 pathway in cell cycle control is central to its oncogenic role. Mitogenic signals lead to the activation of Cyclin D-CDK4/6, which initiates pRb phosphorylation. This releases some E2F, which in turn promotes the transcription of Cyclin E.[9] The newly synthesized Cyclin E binds to CDK2, creating a positive feedback loop that further phosphorylates pRb, fully committing the cell to division.[9]
CDK2 Substrates in Oncogenesis
Beyond pRb, CDK2 phosphorylates a wide array of substrates involved in processes central to cancer development.[14][15] These include proteins that regulate DNA replication, DNA damage repair, centrosome duplication, and histone synthesis.[9] The identification of these substrates has revealed a complex network through which CDK2 exerts its oncogenic effects, linking cell cycle control with chromatin modification, transcription, and DNA metabolism.[14][15]
CDK2 in Tumor Progression and Drug Resistance
Role in DNA Damage Response and Apoptosis
CDK2 plays a role in the DNA damage response (DDR).[16] It can phosphorylate key DDR proteins, and inhibition of CDK2 can delay damage signaling through Chk1 and p53.[16] This has significant therapeutic implications; tumor cells with existing defects in DNA repair pathways (e.g., those with BRCA1 mutations) are often more sensitive to CDK inhibitors.[16] Furthermore, by driving the cell cycle forward, hyperactive CDK2 can prevent apoptosis that would normally be triggered by DNA damage or other cellular stresses.[7]
Contribution to Drug Resistance
A critical role for CDK2 has emerged in the context of acquired resistance to other targeted therapies.[4][5]
-
Resistance to CDK4/6 Inhibitors: Many breast cancers treated with CDK4/6 inhibitors develop resistance by upregulating the Cyclin E/CDK2 pathway, which provides a bypass mechanism to phosphorylate pRb and continue cell cycle progression.[4][17] This has led to clinical trials combining CDK4/6 and CDK2 inhibitors.[4][18]
-
Resistance to Other Therapies: Upregulation of Cyclin E and subsequent CDK2 activation has been linked to resistance to chemotherapy, endocrine therapies, and HER2-targeted therapies like trastuzumab.[4][5][18]
Quantitative Data on CDK2 in Cancer
The dysregulation of the CDK2 pathway is a quantifiable event in many tumors, making it a valuable biomarker and therapeutic target.
Table 1: CDK2 Pathway Alterations and Potential Biomarkers in Various Cancers
| Cancer Type | Common Alteration/Biomarker | Clinical Significance | Reference(s) |
|---|---|---|---|
| Breast Cancer | Cyclin E (CCNE1) overexpression/amplification | Associated with poor prognosis, resistance to CDK4/6 inhibitors and endocrine therapy. | [4][7][17] |
| Ovarian Cancer | CCNE1 amplification, Cyclin E1 mutations | Common in high-grade serous ovarian cancer; associated with platinum resistance. | [6][7] |
| Lung Cancer | High Cyclin E activity | Associated with aggressive tumor behavior. | [6] |
| Glioblastoma | CDK2 overexpression | Common feature of this cancer type. | [6] |
| B-cell Lymphoma | CDK2 overexpression | Common feature of this cancer type. | [6] |
| Colon Cancer | FBXW7 loss (leads to Cyclin E stabilization) | Associated with CDK2 alterations. |[6] |
Table 2: Preclinical Efficacy of Selected CDK2 Inhibitors
| Compound | Cancer Type Model | IC₅₀ (in vitro) | In Vivo Efficacy (Xenograft Model) | Reference(s) |
|---|---|---|---|---|
| Cdk2-IN-23 | Not specified | 0.29 nM | Not specified | [19] |
| CYC065 | Aneuploid Cancer Cells | Not specified | Induces anaphase catastrophe and cell death. | [20] |
| Dinaciclib | Various | Low nM | Broad anti-tumor activity (also inhibits CDK1, 5, 9). | [21] |
| Palbociclib | Malignant Solid Tumors | Not specified | Used in clinical trials where CDK2 status is an inclusion criterion (primarily a CDK4/6 inhibitor). | |
Key Experimental Protocols
Studying CDK2 requires a variety of specialized techniques to measure its activity, its effect on cell cycle progression, and the efficacy of its inhibitors in vivo.
In Vitro CDK2 Kinase Assay
This assay quantifies the ability of CDK2 to phosphorylate a substrate and is the primary method for screening inhibitors. A common method is a luminescence-based assay that measures ADP production.
Detailed Methodology:
-
Reaction Setup: In a 96-well plate, add the test inhibitor at various concentrations. Add the purified recombinant CDK2/Cyclin A enzyme complex to each well.[19][21] Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.
-
Pre-incubation: Briefly incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.[19]
-
Reaction Initiation: Add a solution containing the kinase substrate (e.g., a peptide derived from pRb) and ATP to all wells to start the reaction.[22]
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) that is within the linear range of the reaction.[19]
-
Signal Generation:
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to CDK2 activity.[19]
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the results on a dose-response curve to determine the IC₅₀ value.[19]
Cell Cycle Analysis via Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content, providing a direct readout of the effect of CDK2 inhibition.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells and treat with a CDK2 inhibitor or vehicle control for a specified time (e.g., 24 hours).
-
Harvesting: Harvest cells, wash with phosphate-buffered saline (PBS), and count them.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells and permeabilize the membranes. This step is crucial for preserving DNA integrity.[23]
-
Staining: Wash the fixed cells to remove the ethanol. Resuspend the cells in a staining solution containing a DNA-intercalating fluorescent dye like Propidium Iodide (PI).[23][24] The solution must also contain RNase A to degrade double-stranded RNA, ensuring that PI only binds to DNA.[23]
-
Incubation: Incubate the cells in the staining solution, protected from light.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The instrument measures the fluorescence intensity of each individual cell, which is proportional to its DNA content.[25]
-
Data Analysis: The data is displayed as a histogram. Cells in G1 phase have a 2N DNA content and will form the first peak. Cells in G2/M have a 4N DNA content and will form a second peak with twice the fluorescence intensity. Cells in S phase are actively replicating their DNA and will appear between the two peaks.[25] Apoptotic cells with fragmented DNA may appear as a "sub-G1" peak.[23]
In Vivo Xenograft Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are indispensable for evaluating the anti-tumor efficacy and toxicity of CDK2 inhibitors in a living organism.[26][27]
Detailed Methodology:
-
Model Establishment:
-
Select a human cancer cell line with known CDK2 pathway dysregulation (e.g., high Cyclin E expression).[28]
-
Culture the cells to ensure they are in a logarithmic growth phase.[26]
-
Subcutaneously inject a suspension of the cells (often mixed with Matrigel) into the flank of immunodeficient mice (e.g., Nude or NSG mice).[28][29]
-
-
Tumor Growth and Treatment:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into cohorts to receive the CDK2 inhibitor or a vehicle control.
-
Administer the drug according to a defined schedule (e.g., daily via oral gavage).[28]
-
-
Efficacy and Toxicity Assessment:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. The primary endpoint is typically Tumor Growth Inhibition (TGI).[26]
-
Monitor mouse body weight and general health as indicators of toxicity. A body weight loss exceeding 15-20% is often a criterion for euthanasia.[28]
-
-
Endpoint Analysis:
-
At the end of the study, excise the tumors.
-
Perform pharmacodynamic (PD) analysis on tumor tissue to confirm target engagement, for example, by measuring the phosphorylation status of pRb via Western blot or immunohistochemistry.[28]
-
Conduct histological analysis (e.g., H&E staining, Ki-67 staining for proliferation) to assess the cellular effects of the treatment.[28]
-
Conclusion and Future Directions
CDK2 stands as a pivotal node in the complex network of oncogenic signaling. Its central role in cell cycle progression, coupled with its frequent dysregulation in cancer and its emerging function in therapeutic resistance, solidifies its position as a high-value target for oncology drug development.[2][30] While early CDK inhibitors were hampered by a lack of specificity, the development of new-generation, highly selective CDK2 inhibitors holds significant promise.[3][30] Future research will focus on identifying patient populations most likely to benefit from CDK2 inhibition through robust biomarker strategies, such as CCNE1 amplification, and exploring rational combination therapies, particularly with CDK4/6 inhibitors, to overcome resistance and improve patient outcomes.[4][31]
References
- 1. Cyclin-dependent kinase-2 as a target for cancer therapy: progress in the development of CDK2 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeting CDK2 to combat drug resistance in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. mdpi.com [mdpi.com]
- 10. CYCLIN DEPENDENT KINASE 2 AND THE REGULATION OF HUMAN PROGESTERONE RECEPTOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Centrosome cycle - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. The Role of CDK Pathway Dysregulation and Its Therapeutic Potential in Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel landscape of nuclear human CDK2 substrates revealed by in situ phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel landscape of nuclear human CDK2 substrates revealed by in situ phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. benchchem.com [benchchem.com]
- 20. CDK2 inhibition may have potential for treating lung and other cancers | Frederick National Laboratory [frederick.cancer.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. media.cellsignal.com [media.cellsignal.com]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. docs.research.missouri.edu [docs.research.missouri.edu]
- 26. benchchem.com [benchchem.com]
- 27. reactionbiology.com [reactionbiology.com]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. Targeting CDK2 in cancer: challenges and opportunities for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Targeting CDK2 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of CDK2: A Deep Dive into Substrates and Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 2 (CDK2) is a pivotal serine/threonine kinase that governs the intricate processes of cell cycle progression, DNA replication, and cellular response to DNA damage. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of CDK2 substrates, the downstream signaling pathways they modulate, and the state-of-the-art experimental methodologies used to elucidate these complex networks.
I. Core Signaling Pathways Modulated by CDK2
CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, orchestrates a multitude of cellular events. The primary consequences of CDK2 activity are the G1/S phase transition, initiation and progression of DNA synthesis, and, in certain contexts, the induction of apoptosis.[1][2]
A. Cell Cycle Progression: The G1/S Transition
The transition from the G1 to the S phase of the cell cycle is a critical checkpoint, and CDK2 is its master regulator.[1][3] Upon activation by Cyclin E, CDK2 phosphorylates a cascade of substrates that collectively drive the cell into the DNA synthesis phase.
A key substrate in this transition is the Retinoblastoma protein (Rb).[4][5][6] Phosphorylation of Rb by the Cyclin D-CDK4/6 complex initiates its inactivation. Subsequently, the Cyclin E/CDK2 complex hyperphosphorylates Rb, leading to the release of the E2F transcription factor.[4][6] Liberated E2F then activates the transcription of genes essential for S-phase entry, including Cyclin A, creating a positive feedback loop that further activates CDK2.[5][7]
B. DNA Replication and Repair
CDK2, primarily in complex with Cyclin A, plays a crucial role in both the initiation and elongation phases of DNA replication.[5][8] It phosphorylates several components of the pre-replication complex, including CDC6, which is essential for licensing replication origins.[5] Furthermore, CDK2 has been implicated in the DNA damage response (DDR), where it can phosphorylate key proteins involved in DNA repair pathways, such as BRCA1.[9][10] This dual role highlights CDK2's function in maintaining genomic stability.
C. Apoptosis
The involvement of CDK2 in apoptosis, or programmed cell death, is context-dependent.[11][12] In some cellular scenarios, particularly in response to DNA damage or treatment with certain chemotherapeutic agents, CDK2 activity is upregulated and contributes to the apoptotic cascade.[11][13] One proposed mechanism involves the p53 tumor suppressor protein, where activated p53 can lead to increased CDK2 activity, which in turn phosphorylates and activates pro-apoptotic proteins like Bax.[11] Conversely, inhibition of CDK2 in some cancer cells can also induce apoptosis, suggesting a complex, cell-type specific role.[14][15]
II. Identification and Validation of CDK2 Substrates
The identification of direct CDK2 substrates is crucial for understanding its diverse cellular functions. Modern proteomics, coupled with chemical genetics, has enabled the large-scale discovery of novel CDK2 targets.
A. Quantitative Data Summary
Recent studies utilizing analog-sensitive (AS) CDK2 kinases and quantitative mass spectrometry have identified numerous candidate substrates.[16] An in situ approach identified 117 candidate substrates within isolated nuclei, with approximately 40% being previously known CDK substrates.[16] The majority of these substrates are involved in key nuclear processes, including cell cycle control, chromatin organization, DNA replication and repair, and transcription.[16]
| Selected Novel CDK2 Substrates | Function | Phosphorylation Site Motif | Reference |
| LSD1 (KDM1A) | Histone Demethylase | S/T-P | [16] |
| DOT1L | Histone Methyltransferase | S/T-P | [16] |
| Rad54 | DNA Repair and Recombination | S/T-P | [16] |
| RIF1 | DNA Repair | S/T-P | [16] |
| XRCC1 | DNA Repair | S/T-P | [16] |
| PRPF3 | Pre-mRNA Splicing | S/T-P | [16] |
| BCL11A | Transcription Repressor | S/T-P | [16] |
| MSL3 | Chromatin Remodeling | S/T-P | [16] |
| GTF3C2 | Transcription Initiation | S/T-P | [16] |
| NSD2 (WHSC1) | Histone Methyltransferase | S/T-P | [16] |
Note: The S/T-P motif is the minimal proline-directed consensus sequence for CDK phosphorylation. A more stringent consensus is S/T-P-X-K/R, where X is any amino acid.[16][17][18]
B. The Impact of CDK2 Inhibition on Downstream Pathways
The development of specific CDK2 inhibitors has been instrumental in dissecting its signaling networks. Inhibition of CDK2 primarily leads to cell cycle arrest at the G1/S boundary and can also induce apoptosis or senescence depending on the cellular context.[19][20] RNA sequencing (RNA-seq) analysis following CDK2 inhibition reveals global transcriptional changes, providing a broader understanding of its downstream effects beyond canonical cell cycle targets.[19]
| CDK2 Inhibitor | Reported IC50 (µM) | Primary Downstream Effects | Reference |
| Roscovitine | Varies | G1/S arrest, apoptosis induction, suppression of TLR4 signaling | [21] |
| CVT-313 | Varies | Apoptosis in DLBCL cells, reduced Rb phosphorylation (T821) | [15] |
| Cdk2-IN-12 | Varies | G1 cell cycle arrest, induction of apoptosis | [19] |
| Cdk2-IN-25 | Varies | Inhibition of substrate phosphorylation, cell cycle arrest | [20] |
III. Experimental Protocols
A variety of robust experimental techniques are employed to identify, validate, and characterize CDK2 substrates and their functional consequences.
A. Identification of CDK2 Substrates using Chemical Genetics and Mass Spectrometry
This powerful approach utilizes an engineered "analog-sensitive" (AS) CDK2 that can utilize a modified ATP analog (e.g., an ATP-γ-S analog) that is not efficiently used by wild-type kinases.[16][22] This allows for the specific labeling of direct CDK2 substrates with a unique chemical tag (thiophosphate).
Detailed Methodology:
-
Cell Line Engineering: Stably express a mutant version of CDK2 (e.g., F80A or F80G) that creates a larger ATP-binding pocket, rendering it an analog-sensitive (AS) kinase.[16][22] A wild-type CDK2 expressing cell line serves as a negative control.
-
In Situ Labeling: Isolate nuclei from the engineered cells to preserve the near-native environment and endogenous cyclin levels.[16] Incubate the isolated nuclei with an ATP analog, such as N6-(phenylethyl)-ATP-γ-S (PE-ATP-γ-S), which will be utilized by the AS-CDK2 to thiophosphorylate its substrates.[16]
-
Protein Digestion: Lyse the nuclei and digest the proteins into peptides using trypsin.[16][22]
-
Thiophosphopeptide Enrichment: Incubate the peptide mixture with a resin that specifically binds to the thiophosphate group, such as Thiopropyl Sepharose 6B beads.[16][22] This step isolates the thiophosphorylated peptides from the vast excess of non-phosphorylated peptides.
-
Elution: Elute the bound thiophosphopeptides from the resin using a reducing agent like dithiothreitol (B142953) (DTT).[16]
-
Mass Spectrometry Analysis: Analyze the enriched peptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[16][22]
-
Data Analysis: Search the acquired MS/MS spectra against a protein sequence database to identify the thiophosphorylated peptides and their corresponding proteins. Candidate substrates are those identified only in the AS-CDK2 samples and not in the wild-type controls, and which contain a proline-directed phosphorylation motif (S/T-P).[16]
B. In Vitro Kinase Assay for Substrate Validation
Once candidate substrates are identified, their direct phosphorylation by CDK2 must be validated using an in vitro kinase assay. This can be done using radioactive ATP ([γ-³²P]ATP) or non-radioactive methods that detect ADP production.[20][23]
Methodology using [γ-³²P]ATP:
-
Reagent Preparation:
-
Kinase: Purified, active recombinant Cyclin A/CDK2 or Cyclin E/CDK2 complex.[16][23]
-
Substrate: Purified recombinant candidate substrate protein or immunoprecipitated protein from cell lysates.[16]
-
Kinase Buffer: A suitable buffer containing MgCl₂, DTT, and other components to ensure optimal kinase activity (e.g., 80 mM β-glycerophosphate, 15 mM MgCl₂, 20 mM EGTA, pH 7.3).[23]
-
ATP: A mixture of cold ATP and [γ-³²P]ATP.[23]
-
-
Kinase Reaction:
-
Combine the purified kinase, substrate, and kinase buffer in a microcentrifuge tube.
-
Initiate the reaction by adding the ATP mixture.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).[23]
-
Include a negative control reaction without the kinase.
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Stain the gel with Coomassie Blue to visualize total protein.
-
Dry the gel and expose it to a phosphor screen or X-ray film to detect the incorporated radioactive phosphate. A band corresponding to the molecular weight of the substrate will indicate direct phosphorylation by CDK2.[16][23]
-
Methodology using ADP-Glo™ Kinase Assay (Promega): [20][24]
This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction.
-
Reaction Setup: In a multi-well plate, combine the CDK2 enzyme, substrate, and any potential inhibitors in a kinase buffer.
-
Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection (Two Steps):
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal.
-
-
Measurement: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
C. Cell-Based Assays to Probe Downstream Effects
To understand the cellular consequences of CDK2 activity on its substrates, various cell-based assays are employed, often in conjunction with CDK2 inhibitors or siRNA-mediated knockdown.
1. Cell Cycle Analysis by Flow Cytometry: [25]
-
Principle: Measures the DNA content of individual cells to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Protocol:
-
Treat cells with a CDK2 inhibitor or a vehicle control for a specified duration (e.g., 24 hours).
-
Harvest and fix the cells (e.g., with cold 70% ethanol).
-
Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer.
-
An accumulation of cells in the G1 phase is indicative of a G1/S arrest due to CDK2 inhibition.
-
2. Western Blotting for Phospho-Substrates: [25]
-
Principle: Detects the phosphorylation status of specific CDK2 substrates.
-
Protocol:
-
Treat cells with a CDK2 inhibitor.
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate of interest (e.g., phospho-Rb at a CDK2-specific site).
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.
-
A decrease in the phospho-specific signal upon inhibitor treatment confirms the on-target effect of the inhibitor.
-
IV. Conclusion
CDK2 stands as a central hub in the cellular signaling network, integrating signals to control cell division, DNA replication, and the response to genomic stress. The continued identification and characterization of its substrates are paramount for a deeper understanding of these fundamental processes. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to further unravel the complexities of CDK2 signaling and to develop novel therapeutic strategies that target this critical kinase in cancer and other proliferative diseases.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability [frontiersin.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Cell Cycle Progression by Growth Factor-Induced Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A dual role of Cdk2 in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Cdk1 and Cdk2 complexes (cyclin dependent kinases) in apoptosis: a role beyond the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Identification of CDK2 as a key apoptotic gene for predicting cervical cancer prognosis using bioinformatics and machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of cyclin-dependent kinase-2 induces apoptosis in human diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A novel landscape of nuclear human CDK2 substrates revealed by in situ phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Substrate specificity of CDK2-cyclin A. What is optimal? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Research Collection | ETH Library [research-collection.ethz.ch]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Inhibition of Cyclin-dependent Kinase 2 Signaling Prevents Liver Ischemia and Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of CDK2 substrates in human cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro kinase assay [bio-protocol.org]
- 24. promega.com [promega.com]
- 25. benchchem.com [benchchem.com]
The Role of CDK2 Inhibition in Stem Cell Differentiation: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide details the role of Cyclin-Dependent Kinase 2 (CDK2) inhibition in stem cell differentiation. While the specific inhibitor CDK2-IN-4 is a potent and selective tool for this purpose, to date, there is a lack of published research specifically documenting its use in stem cell differentiation studies. The experimental protocols and data presented herein are based on studies utilizing other methods of CDK2 inhibition, such as genetic knockout or other small molecule inhibitors, and represent expected outcomes when using a selective CDK2 inhibitor like this compound.
Introduction
The delicate balance between self-renewal and differentiation in stem cells is intricately regulated by the cell cycle machinery. Cyclin-Dependent Kinase 2 (CDK2), a key driver of the G1/S phase transition, has emerged as a critical regulator in this process. High CDK2 activity is characteristic of rapidly proliferating pluripotent stem cells, maintaining them in an undifferentiated state.[1][2] Conversely, the inhibition of CDK2 has been shown to promote cell cycle exit and induce differentiation into various lineages.[3][4][5] This guide provides a comprehensive overview of the core principles, experimental methodologies, and expected outcomes when using CDK2 inhibition as a strategy to direct stem cell fate.
Mechanism of Action: The CDK2-pRB-E2F Pathway
In stem cells, the progression from the G1 to the S phase of the cell cycle is a critical checkpoint for differentiation commitment. CDK2, in complex with Cyclin E, phosphorylates the Retinoblastoma protein (pRB). This hyperphosphorylation releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and cell cycle progression.
Inhibition of CDK2 activity prevents the phosphorylation of pRB. Hypophosphorylated pRB remains bound to E2F, repressing the transcription of S-phase genes. This leads to a prolongation of the G1 phase, providing a window for differentiation signals to be integrated, ultimately leading to cell cycle exit and the initiation of a differentiation program.[6][7]
Signaling Pathways
The inhibition of CDK2 is a central node in the signaling network that governs the switch from proliferation to differentiation in stem cells.
Caption: CDK2 signaling in proliferation vs. differentiation.
Experimental Protocols
Protocol 1: Induction of Neuronal Differentiation from Neural Stem Cells (NSCs)
This protocol is based on the principle that inhibiting CDK2 in NSCs promotes their exit from the cell cycle and differentiation into neurons.[3][8]
Materials:
-
Neural Stem Cells (NSCs)
-
NSC proliferation medium (e.g., DMEM/F12 supplemented with N2, B27, EGF, and FGF)
-
NSC differentiation medium (e.g., DMEM/F12 supplemented with N2 and B27, without growth factors)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Poly-L-ornithine and laminin-coated culture plates
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization/blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% normal goat serum)
-
Primary antibodies (e.g., anti-β-III tubulin for neurons, anti-GFAP for astrocytes)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Plating: Plate NSCs on poly-L-ornithine and laminin-coated plates in NSC proliferation medium.
-
Initiation of Differentiation: When cells reach 50-60% confluency, replace the proliferation medium with differentiation medium.
-
Treatment: Add this compound to the differentiation medium at a final concentration to be optimized (e.g., 1-10 µM). Include a vehicle-only control.
-
Incubation: Culture the cells for 3-7 days, replacing the medium with fresh medium containing this compound or vehicle every 2 days.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize and block the cells.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with secondary antibodies for 1 hour at room temperature.
-
Counterstain with DAPI.
-
-
Analysis: Visualize and quantify the percentage of differentiated cells (e.g., β-III tubulin-positive neurons) using a fluorescence microscope.
Caption: Experimental workflow for neuronal differentiation.
Protocol 2: Analysis of Cell Cycle Arrest by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle following CDK2 inhibition.
Materials:
-
Stem cells treated with this compound or vehicle
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize the expected quantitative data from experiments using CDK2 inhibition to induce stem cell differentiation, based on findings from related studies.[6][7]
Table 1: Expected Cell Cycle Distribution in Stem Cells Treated with a CDK2 Inhibitor
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 30 ± 5% | 55 ± 7% | 15 ± 3% |
| This compound (10 µM) | 65 ± 8% | 20 ± 5% | 15 ± 4% |
Table 2: Expected Quantification of Neuronal Differentiation Markers
| Treatment | % β-III tubulin positive cells |
| Vehicle Control | 15 ± 4% |
| This compound (10 µM) | 50 ± 9% |
Conclusion
Inhibition of CDK2 presents a promising strategy for directing stem cell differentiation. By promoting G1 arrest, CDK2 inhibitors like this compound can effectively switch stem cells from a proliferative to a differentiative state. The protocols and expected outcomes detailed in this guide provide a framework for researchers to explore the potential of CDK2 inhibition in their specific stem cell differentiation models. Further research utilizing specific inhibitors such as this compound is warranted to fully elucidate its potential in regenerative medicine and drug discovery.
References
- 1. Stem cell - Wikipedia [en.wikipedia.org]
- 2. Role of cyclins and cyclin-dependent kinases in pluripotent stem cells and their potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of Cdk2 and Cdk4 induces a switch from proliferation to differentiation in neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cdk2 inhibition prolongs G1 phase progression in mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cdk2 loss accelerates precursor differentiation and remyelination in the adult central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hematopoiesis specific loss of Cdk2 and Cdk4 results in increased erythrocyte size and delayed platelet recovery following stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hematopoiesis specific loss of Cdk2 and Cdk4 results in increased erythrocyte size and delayed platelet recovery following stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Loss of Cdk2 and Cdk4 Induces a Switch from Proliferation to Differentiation in Neural Stem Cells | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for CDK2-IN-4 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CDK2-IN-4, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), in in vitro kinase assays. The protocols outlined are designed to be adaptable for various laboratory settings and high-throughput screening (HTS) platforms to identify and characterize CDK2 inhibitors.
Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition, making it a significant target in oncology drug development.[1][2] Its dysregulation is a frequent observation in various cancers.[3] this compound is a small molecule inhibitor with a high affinity for the CDK2/cyclin A complex and demonstrates significant selectivity over other cyclin-dependent kinases, such as CDK1, rendering it a valuable tool for dissecting the specific roles of CDK2 in cellular processes.[3][4]
Quantitative Data for this compound
The inhibitory activity of this compound is summarized in the table below. This data is essential for designing experiments and for the interpretation of results.
| Target | IC50 | Selectivity vs. Cdk1/cyclin B | Assay Type |
| Cdk2/cyclin A | 44 nM[3][4] | ~2000-fold[3][4] | Biochemical[3] |
| Cdk1/cyclin B | 86 µM[3][4] | - | Biochemical[3] |
| A2058 cell line | >100 µM[3] | - | Cell-based[3] |
Note: The high IC50 value in the A2058 cell line may suggest poor cell permeability or other cell-specific factors affecting compound activity. Further investigation in various cell lines is recommended.[3]
CDK2 Signaling Pathway
The diagram below illustrates the central role of the CDK2/Cyclin complexes in regulating the cell cycle at the G1/S phase transition. The complex phosphorylates key substrates, such as Retinoblastoma protein (Rb), which in turn allows for the transcription of genes required for DNA replication.
Caption: A simplified diagram of the CDK2 signaling pathway at the G1/S transition of the cell cycle.
Experimental Protocols
A common method to determine the in vitro inhibitory activity of a compound on CDK2 is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
High-Throughput Screening (HTS) Protocol using ADP-Glo™
This protocol is designed for identifying and quantifying the inhibitory activity of compounds against CDK2/cyclin A in a high-throughput format.
Materials:
-
Recombinant human CDK2/cyclin A2 enzyme[3]
-
ADP-Glo™ Kinase Assay kit (Promega)[3]
-
Kinase substrate (e.g., Histone H1 or a specific peptide)[1][3]
-
ATP[3]
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[3]
-
Test compounds and this compound (dissolved in DMSO)[3]
-
384-well white, low-volume assay plates[3]
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and this compound in DMSO.[3] Dispense a small volume (e.g., 5 µL) of the diluted compounds into the 384-well plates.[5] Include DMSO-only wells as a negative control (0% inhibition) and wells with a high concentration of a known CDK2 inhibitor as a positive control.[3]
-
Enzyme and Substrate Preparation: Prepare a solution of CDK2/cyclin A2 and the kinase substrate in the Kinase Buffer. The optimal concentrations should be determined empirically.[3]
-
Reaction Initiation: Add the enzyme/substrate mixture to the compound-plated wells. Subsequently, add ATP to initiate the kinase reaction. The final reaction volume is typically between 5-10 µL.[3]
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time, for example, 60 minutes.[3]
-
Signal Detection:
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.[5]
Data Analysis:
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.[5] The percent inhibition for each concentration of the test compound is calculated relative to the DMSO control. An IC50 value can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5]
Experimental Workflow
Caption: A workflow diagram for an in vitro CDK2 kinase assay using the ADP-Glo™ method.
References
Application Notes and Protocols for CDK2-IN-4 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical serine/threonine kinase that, in complex with its regulatory partners cyclin E and cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle. Dysregulation of CDK2 activity is a common hallmark of various cancers, making it a compelling target for therapeutic intervention. CDK2-IN-4 is a potent and highly selective small-molecule inhibitor of CDK2. These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including detailed protocols for assessing its effects on cell viability, cell cycle progression, and induction of apoptosis.
This compound, also known as compound 73, demonstrates high affinity for the CDK2/cyclin A complex, with a reported half-maximal inhibitory concentration (IC50) of 44 nM.[1] Its selectivity is highlighted by a significantly weaker activity against the closely related CDK1/cyclin B complex (IC50 = 86 µM), representing a 2,000-fold selectivity for CDK2.[1] This specificity makes this compound an invaluable tool for dissecting the cellular functions of CDK2.
Data Presentation
Biochemical and Cellular Activity of this compound and Structurally Similar CDK2 Inhibitors
The following table summarizes the inhibitory activities of this compound and other selective CDK2 inhibitors. This data is essential for designing experiments and interpreting results. It is important to note that cellular IC50 values can vary significantly between different cell lines and assay conditions.
| Inhibitor | Target | IC50 (Biochemical) | Cell Line | Assay Type | Cellular IC50/Effective Concentration | Reference |
| This compound | CDK2/cyclin A | 44 nM | A2058 (Melanoma) | CellTiter-Glo | > 100 µM | [1] |
| CDK1/cyclin B | 86 µM | [1] | ||||
| PF-07104091 (Tegtociclib) | CDK2/cyclin E1 | Ki = 1.16 nM | Various | Proliferation/Apoptosis | Potent anti-tumor activity | [2][3] |
| K03861 (AUZ 454) | CDK2 (WT) | Kd = 8.2 nM | Caki-1, ACHN (Kidney) | CCK-8, Colony Formation | 10-20 µM | [4] |
| INX-315 | CDK2/cyclin E1 | 2.3 nM (intracellular) | OVCAR-3 (Ovarian) | NanoBRET | Potent anti-proliferative effects | [5] |
Signaling Pathways and Experimental Workflow Visualization
CDK2 Signaling Pathway in Cell Cycle Progression
The diagram below illustrates the central role of the CDK2/Cyclin E and CDK2/Cyclin A complexes in the G1/S transition. CDK4/6 and CDK2 sequentially phosphorylate the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor, which drives the expression of genes necessary for DNA synthesis.
Mechanism of Action of this compound
This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of CDK2. This leads to the accumulation of hypophosphorylated, active Rb, which sequesters E2F, thereby arresting the cell cycle at the G1/S boundary and potentially inducing apoptosis.
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating the effects of this compound in cell culture.
Experimental Protocols
Reagent Preparation
This compound Stock Solution (10 mM):
-
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
-
Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. For example, for a compound with a molecular weight of 442.49 g/mol , dissolve 4.42 mg in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (e.g., 3,000-8,000 cells/well). Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A suggested starting concentration range is 10 nM to 20 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor dose (typically ≤0.1%).
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve and determine the GI50 (half-maximal growth inhibition) value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at concentrations around the determined GI50 value and a vehicle control for a duration equivalent to one to two cell cycles (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the supernatant containing floating cells.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An effective concentration of this compound is expected to cause an accumulation of cells in the G1 phase.
Protocol 3: Western Blot Analysis of Rb Phosphorylation
This protocol is for detecting changes in the phosphorylation of Retinoblastoma (Rb), a key downstream substrate of CDK2.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser780, Ser795, or Ser807/811), anti-total Rb, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with this compound as described in the previous protocols (a shorter treatment time, e.g., 6-24 hours, may be sufficient to observe changes in phosphorylation). After treatment, wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer.
-
Protein Quantification: Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBS-T.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBS-T.
-
-
Detection and Analysis: Incubate the membrane with an ECL reagent. Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities using densitometry software. A decrease in the ratio of phosphorylated Rb to total Rb indicates CDK2 inhibition.
Conclusion
This compound is a potent and selective tool for investigating the roles of CDK2 in cell cycle regulation and cancer biology. The protocols provided herein offer a framework for characterizing its effects in cell culture models. Researchers should empirically determine the optimal concentrations and treatment times for their specific cell lines and experimental objectives. The use of appropriate controls and downstream assays will enable a thorough understanding of the cellular consequences of CDK2 inhibition with this valuable research compound.
References
Application Notes and Protocols for CDK2-IN-4 in Immunoprecipitation and Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CDK2-IN-4, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), in immunoprecipitation and subsequent Western blot experiments. This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes for assessing the inhibitor's effects on CDK2 protein interactions.
Introduction
Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of cell cycle progression, primarily at the G1/S transition. In association with its regulatory partners, Cyclin E and Cyclin A, CDK2 phosphorylates numerous substrate proteins, thereby initiating DNA replication and driving the cell through the S phase. Dysregulation of CDK2 activity is a common feature in many cancers, making it a prime target for therapeutic intervention.
This compound is a potent and selective small molecule inhibitor of CDK2, with a reported IC50 of 44 nM for the CDK2/cyclin A complex.[1] It exhibits high selectivity for CDK2 over other kinases, such as CDK1.[1] Immunoprecipitation (IP) followed by Western blotting is a powerful technique to investigate the effects of this compound on the formation of CDK2 complexes with its binding partners, providing insights into the inhibitor's mechanism of action.
Mechanism of Action and Signaling Pathway
This compound is expected to function as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK2 and preventing the phosphorylation of its substrates. This inhibition leads to cell cycle arrest at the G1/S transition. The canonical pathway involves the binding of Cyclin E to CDK2, which activates the kinase. The active CDK2/Cyclin E complex then phosphorylates key substrates, such as the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the expression of genes required for S-phase entry. By inhibiting CDK2, this compound prevents these downstream phosphorylation events.
Experimental Protocols
This protocol describes the immunoprecipitation of CDK2 from cell lysates treated with this compound, followed by Western blot analysis to detect a co-precipitated protein, such as Cyclin E1.
A. Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, MCF-7) at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Treatment: Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 6-24 hours). The optimal concentration and time should be determined empirically.
B. Cell Lysis
-
Wash: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.
-
Scraping and Incubation: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
C. Immunoprecipitation
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator. Centrifuge and collect the supernatant.
-
Antibody Incubation: Add the primary antibody against CDK2 to the lysate. Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Bead Incubation: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C on a rotator to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
D. Western Blotting
-
Gel Electrophoresis: Load the eluted samples and a portion of the whole-cell lysate (input control) onto an SDS-PAGE gel. The gel percentage will depend on the molecular weight of the target proteins.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK2 and the protein of interest (e.g., Cyclin E1) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the co-immunoprecipitated protein to the amount of immunoprecipitated CDK2.
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table for clear comparison.
| Treatment Group | Input CDK2 (Normalized Intensity) | IP CDK2 (Normalized Intensity) | Co-IP Cyclin E1 (Normalized to IP CDK2) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (44 nM) | 1.02 | 0.98 | Value |
| This compound (100 nM) | 0.99 | 1.01 | Value |
| This compound (500 nM) | 1.01 | 0.99 | Value |
Note: The values in the table are hypothetical and should be replaced with experimental data. A decrease in the "Co-IP Cyclin E1" value with increasing concentrations of this compound would suggest that the inhibitor disrupts the interaction between CDK2 and Cyclin E1.
Reagents and Materials
| Reagent/Material | Recommended Specifications |
| Cell Line | HeLa, MCF-7, or other relevant cancer cell line |
| This compound | High purity, soluble in DMSO |
| Primary Antibodies | Rabbit anti-CDK2, Mouse anti-Cyclin E1 |
| Secondary Antibodies | HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG |
| Lysis Buffer | RIPA buffer with protease and phosphatase inhibitors |
| Beads | Protein A/G Agarose or Magnetic Beads |
| SDS-PAGE Gels | Appropriate percentage for target protein sizes |
| Membrane | PVDF or Nitrocellulose |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST |
| Wash Buffer | TBST (Tris-buffered saline with 0.1% Tween 20) |
| Detection Reagent | Enhanced Chemiluminescence (ECL) Substrate |
References
Application Notes and Protocols for Cell Viability Assays with CDK2-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition.[1] In complex with cyclin E and cyclin A, CDK2 phosphorylates key substrates, such as the retinoblastoma protein (Rb), to facilitate DNA replication and cell division.[2] Dysregulation of CDK2 activity is a common hallmark of various cancers, making it a compelling target for therapeutic intervention.[1] CDK2-IN-4 is a potent and highly selective small molecule inhibitor of CDK2. It demonstrates an IC50 of 44 nM for CDK2/cyclin A, with a remarkable 2000-fold selectivity over CDK1/cyclin B (IC50 = 86 µM).[3][4] These application notes provide detailed protocols for assessing the impact of this compound on cell viability using common colorimetric and luminescent assays.
Mechanism of Action of this compound
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of CDK2, thereby inhibiting its kinase activity.[3] This prevents the phosphorylation of downstream targets, leading to a halt in cell cycle progression at the G1/S checkpoint. By arresting the cell cycle, this compound can inhibit the proliferation of cancer cells that are dependent on CDK2 activity for their growth and survival.
Data Presentation
The anti-proliferative activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize the biochemical potency of this compound and its effect on the viability of a human melanoma cell line. Researchers should empirically determine the IC50 in their specific cell lines of interest.
Table 1: Biochemical Potency of this compound
| Target | IC50 |
| CDK2/cyclin A | 44 nM |
| CDK1/cyclin B | 86 µM |
Data sourced from MedChemExpress and TargetMol.[3][4]
Table 2: Anti-Proliferative Activity of this compound
| Cell Line | Assay | Incubation Time | IC50 |
| A2058 | CellTiter-Glo® | 96 hours | > 100 µM |
Antiproliferative activity against human A2058 cells was assessed by measuring the reduction in cell viability.[3]
Signaling Pathway Diagram
Caption: CDK2 signaling pathway and the point of inhibition by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for cell viability assays.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO). Carefully remove the medium and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Normalize the data to the vehicle control (set as 100% viability) and plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.[6]
Materials:
-
Opaque-walled 96-well plates
-
This compound
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and a vehicle control in complete medium. Remove the existing medium and add 100 µL of the prepared solutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 96 hours).
-
Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent according to the manufacturer's protocol.
-
Lysis and Signal Generation: Equilibrate the plate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (medium with reagent only) from all readings. Normalize the data to the vehicle control (100% viability) and plot a dose-response curve to calculate the IC50 value.
Logical Relationship Diagram
References
Determining the Dose-Response Curve of CDK2-IN-4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation is a common feature in many cancers, making it a compelling target for therapeutic development. CDK2-IN-4 is a potent and selective small molecule inhibitor of CDK2.[1][2] These application notes provide detailed protocols for determining the dose-response curve of this compound through biochemical and cell-based assays. The following protocols will enable researchers to quantify the inhibitor's potency (IC50) against its purified target, assess its effect on cancer cell viability (GI50), and confirm its mechanism of action by monitoring the phosphorylation of its key downstream substrate, the Retinoblastoma protein (pRb).
Compound Information and Handling
-
Compound Name: this compound
-
Target: Cyclin-dependent kinase 2 (CDK2)
-
Storage: Store as a solid at -20°C for long-term stability.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For cell-based assays, ensure the final DMSO concentration in the culture medium does not exceed 0.1% to prevent solvent-induced cytotoxicity.
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of this compound.
| Target/Cell Line | Assay Type | IC50/GI50 Value | Notes |
| CDK2/cyclin A | Biochemical | 44 nM | Demonstrates high potency against the purified enzyme.[1][2][3] |
| CDK1/cyclin B | Biochemical | 86 µM | Over 2,000-fold selectivity for CDK2 over CDK1.[1][2] |
| A2058 Cells | Cell Viability | > 100 µM | The high value may suggest poor cell permeability or other cell-specific resistance mechanisms.[1] |
Signaling Pathway and Experimental Rationale
CDK2, in association with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1 to S phase transition of the cell cycle. A primary substrate of the CDK2/Cyclin E complex is the Retinoblastoma protein (pRb). Phosphorylation of pRb by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis. By inhibiting CDK2, this compound is expected to prevent pRb hyperphosphorylation, thereby maintaining pRb in its active, growth-suppressive state and inducing a G1 cell cycle arrest.
CDK2 Signaling Pathway and Point of Inhibition.
Experimental Protocols
The following diagram outlines the workflow for characterizing this compound.
Workflow for this compound Dose-Response Determination.
Protocol 1: Biochemical Kinase Assay (ADP-Glo™)
This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of the purified CDK2/Cyclin A complex. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced, where a decrease in signal indicates kinase inhibition.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Kinase substrate (e.g., Histone H1 peptide)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in Kinase Assay Buffer. A typical concentration range to test would be from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Assay Plate Setup: Add 5 µL of the serially diluted this compound or vehicle control to the wells of the 384-well plate.
-
Enzyme Addition: Add 10 µL of CDK2/Cyclin A enzyme solution to each well, except for the "no enzyme" negative control wells.
-
Kinase Reaction Initiation: Start the reaction by adding 10 µL of a pre-mixed ATP/substrate solution to all wells. The final ATP concentration should be close to the Km for CDK2, if known, or at a standard concentration (e.g., 10 µM).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a positive control inhibitor or no enzyme control (100% inhibition).
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol assesses the effect of this compound on the proliferation and viability of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay measures ATP levels, an indicator of metabolically active cells.
Materials:
-
Cancer cell line (e.g., OVCAR-3, known for CCNE1 amplification)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent
-
Opaque-walled 96-well plates
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 100 µM, given the previously reported high cell-based IC50. Include a vehicle control (DMSO).
-
Incubation: Add 100 µL of the drug dilutions to the respective wells and incubate for 72-96 hours.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate reader.
Data Analysis:
-
Subtract the average luminescence from the "medium only" background wells.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and use a non-linear regression model to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot Analysis of pRb Phosphorylation
This protocol confirms the on-target cellular activity of this compound by measuring the phosphorylation status of its downstream target, pRb. A decrease in phosphorylated pRb (p-pRb) levels indicates CDK2 inhibition.
Materials:
-
Cancer cell line (e.g., OVCAR-3)
-
Complete growth medium
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-pRb (Ser807/811), Rabbit anti-total pRb
-
Loading control antibody (e.g., Mouse anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 24 hours. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-pRb, diluted as per manufacturer's recommendation) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze total pRb and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the p-pRb band to the total pRb band for each condition.
-
Observe the dose-dependent decrease in the p-pRb/total pRb ratio with increasing concentrations of this compound.
References
Application Notes and Protocols for Preparing CDK2-IN-4 Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction Cyclin-dependent kinase 2 (CDK2) is a critical enzyme that, in complex with cyclin E and cyclin A, regulates the cell cycle's transition from G1 to S phase and progression through the S phase.[1][2] Its dysregulation is frequently implicated in the proliferation of cancer cells, making it a significant target for drug development. CDK2-IN-4 is a potent and highly selective small molecule inhibitor of CDK2, with an IC50 of 44 nM for the CDK2/cyclin A complex.[3][4][5][6] It exhibits approximately 2,000-fold selectivity over the related CDK1/cyclin B complex.[3][6] The accurate and consistent preparation of stock solutions is paramount for achieving reliable and reproducible results in downstream biological assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO).
Compound Data Summary
All quantitative data for this compound has been compiled for easy reference. Users should always refer to the Certificate of Analysis (CofA) provided by the supplier for lot-specific information.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₃H₁₈N₆O₂S | [3][4] |
| Molecular Weight | 442.49 g/mol | [3][4][7][8] |
| CAS Number | 2079895-42-2 | [3][4] |
| Appearance | Solid | [3][7] |
| Purity | >97% (Typical) | [7] |
| Solubility in DMSO | ≥19.83 mg/mL (44.81 mM) | [4][5][6] |
| Storage (Solid) | -20°C for up to 3 years | [6] |
| Storage (Stock Solution) | -80°C for up to 1 year; -20°C for up to 1 month | [6][9] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber, or light-protecting microcentrifuge tubes or vials
-
Sterile pipette tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
Always handle small molecule inhibitors in a well-ventilated area, preferably within a chemical fume hood. Consult the Material Safety Data Sheet (MSDS) for this compound before handling. Wear appropriate PPE to avoid direct contact.
Step-by-Step Procedure
-
Equilibrate Compound: Allow the vial containing the this compound powder to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the compound.
-
Calculate Required Mass: Use the following formula to calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution.
-
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM x 1 mL x 442.49 g/mol / 1000 = 4.425 mg
-
-
Weigh Compound: Carefully weigh the calculated mass of this compound powder using an analytical balance. Transfer the powder to a sterile, appropriately labeled amber vial or microcentrifuge tube.
-
Dissolution:
-
Add the calculated volume of fresh, anhydrous DMSO to the vial containing the compound.
-
Cap the vial securely and vortex for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure no particulates are visible. If dissolution is difficult, brief sonication or gentle warming (up to 37°C) may be applied.[6][10] Note that some suppliers indicate sonication is recommended.[6]
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[9][11][12]
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Store the aliquots at -80°C for long-term stability (up to one year).[6] For short-term storage, -20°C is acceptable for up to one month.[9]
-
Stock Solution Preparation Table
For convenience, the table below provides the required volume of DMSO to add to a specific mass of this compound to achieve common stock concentrations.
| Mass of this compound | Volume of DMSO for 1 mM Stock | Volume of DMSO for 5 mM Stock | Volume of DMSO for 10 mM Stock |
| 1 mg | 2.2599 mL | 0.4520 mL | 0.2260 mL |
| 5 mg | 11.2997 mL | 2.2599 mL | 1.1300 mL |
| 10 mg | 22.5994 mL | 4.5199 mL | 2.2599 mL |
| Table adapted from supplier data.[3] |
Application Notes and Best Practices
-
Solvent Quality: DMSO is hygroscopic (readily absorbs moisture). The presence of water can significantly reduce the solubility of many small molecules.[5] Always use fresh, anhydrous, high-purity DMSO from a newly opened bottle for preparing stock solutions.[10][13]
-
Use in Aqueous Solutions: When diluting the DMSO stock solution into aqueous buffers or cell culture media, the compound may precipitate. To minimize this, it is recommended to first make intermediate serial dilutions of the stock in DMSO before adding the final, most diluted sample to the aqueous medium.[13]
-
Cell-Based Assays: The final concentration of DMSO in cell culture should be kept low, typically below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[12][13] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[13]
-
Confirmation of Activity: After preparation, it is good practice to confirm the biological activity of the stock solution with a dose-response experiment in a relevant assay to ensure the compound has not degraded.[11]
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Inhibition of the CDK2 pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Slower CDK4 and faster CDK2 activation in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | CDK | TargetMol [targetmol.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | 2079895-42-2 [m.chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. file.selleckchem.com [file.selleckchem.com]
- 13. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Application Notes and Protocols for Combining CDK2-IN-4 with CDK4/6 Inhibitors in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[1] CDK4 and CDK6, in complex with cyclin D, control the G1-S phase transition by phosphorylating and inactivating the Retinoblastoma protein (Rb).[2][3] This releases the E2F transcription factor, initiating the transcription of genes required for DNA synthesis.[2] CDK4/6 inhibitors, such as palbociclib (B1678290), ribociclib, and abemaciclib, have shown significant efficacy in treating hormone receptor-positive (HR+)/HER2-negative breast cancer.[3][4] However, acquired resistance to these agents is a common clinical challenge.[5][6]
One of the key mechanisms of resistance to CDK4/6 inhibitors is the upregulation of Cyclin E, which activates CDK2 and provides an alternative pathway for Rb phosphorylation and cell cycle progression.[5][6][7] This has led to the hypothesis that dual inhibition of CDK2 and CDK4/6 could be a synergistic therapeutic strategy to overcome resistance.[5][8]
CDK2-IN-4 is a potent and selective inhibitor of CDK2, with an IC50 of 44 nM for the CDK2/cyclin A complex.[9][10] Preclinical studies combining CDK2 inhibitors like this compound with CDK4/6 inhibitors have demonstrated synergistic anti-proliferative effects in various cancer models, including those resistant to CDK4/6 inhibitor monotherapy.[5][8][11]
These application notes provide a comprehensive overview and detailed protocols for researchers investigating the combination of this compound with CDK4/6 inhibitors in preclinical experimental settings.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and Representative CDK4/6 Inhibitors
| Compound | Target(s) | IC50 (nM) | Reference |
| This compound | CDK2/cyclin A | 44 | [9][10] |
| Palbociclib | CDK4/cyclin D1, CDK6/cyclin D3 | 11, 16 | Selleckchem |
| Ribociclib | CDK4/cyclin D1, CDK6/cyclin D3 | 10, 39 | Selleckchem |
| Abemaciclib | CDK4/cyclin D1, CDK6/cyclin D3 | 2, 10 | Selleckchem |
Table 2: Synergistic Effects of Combining CDK2 Inhibition with Palbociclib in Breast Cancer Cell Lines
| Cell Line | Treatment | Effect | Quantitative Metric | Reference |
| MCF7 (Palbociclib-sensitive) | Palbociclib + CDK2 siRNA (12.5 nM) | Synergistic reduction in cell proliferation | Combination Index (CI) < 1 | [5] |
| MCF7-PR (Palbociclib-resistant) | Palbociclib + CDK2 siRNA (12.5 nM) | Synergistic reduction in cell proliferation | Combination Index (CI) < 1 | [5] |
| MCF7-PR | Palbociclib + CDK2 siRNA | Enhanced senescence | Increased β-galactosidase expression | [12] |
| T47D-PR (Palbociclib-resistant) | Palbociclib + CDK2 siRNA | Synergistic anti-proliferative effect | - | [12] |
Signaling Pathways and Experimental Workflow
Caption: Simplified signaling pathway of the G1/S cell cycle transition.
Caption: General experimental workflow for evaluating the combination therapy.
Experimental Protocols
Cell Viability Assay
Objective: To determine the anti-proliferative effects of this compound and a CDK4/6 inhibitor, alone and in combination, and to calculate synergy.
Important Consideration: CDK4/6 inhibitors can induce a cytostatic effect, leading to an increase in cell size and metabolic activity without an increase in cell number. This can confound results from metabolic-based assays (e.g., MTT, CellTiter-Glo). DNA-based assays (e.g., CyQUANT) or direct cell counting are recommended for more accurate assessment of proliferation.[13][14]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, T47D, and their palbociclib-resistant derivatives)
-
Complete growth medium
-
96-well plates
-
This compound (dissolved in DMSO)[9]
-
CDK4/6 inhibitor (e.g., palbociclib, dissolved in DMSO)
-
CyQUANT™ Cell Proliferation Assay Kit or similar
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the CDK4/6 inhibitor in complete growth medium. A common concentration range for an initial IC50 determination is from 0.001 µM to 100 µM.[13]
-
For combination studies, prepare a matrix of concentrations for both inhibitors.
-
Include a vehicle control (e.g., 0.1% DMSO in complete growth medium).[13]
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement (CyQUANT Assay):
-
At the end of the incubation, remove the medium.
-
Freeze the plate at -80°C for at least 1 hour (or as per kit instructions).
-
Thaw the plate at room temperature.
-
Add 200 µL of the CyQUANT GR dye/cell-lysis buffer solution to each well.
-
Incubate for 2-5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~480 nm and emission at ~520 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control wells.
-
Normalize the data to the vehicle control wells (100% viability).
-
Plot the normalized viability against the log of the drug concentration and use non-linear regression to determine the IC50 values.
-
For combination studies, use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effects of the inhibitor combination on cell cycle distribution.
Materials:
-
6-well plates
-
Treated cells (as described in the viability assay protocol)
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
Protocol:
-
Cell Seeding and Treatment:
-
Seed 0.5 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound, a CDK4/6 inhibitor, or the combination at relevant concentrations (e.g., IC50) for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them in a conical tube.
-
Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.[15]
-
Resuspend the pellet in 300 µL of cold PBS.
-
While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise for fixation.[15]
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G1, S, and G2/M phases).
-
Western Blot Analysis
Objective: To investigate the molecular effects of the drug combination on key cell cycle proteins.
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb (Ser807/811), anti-total Rb, anti-Cyclin E1, anti-p21, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells in 6-well or 10 cm plates with inhibitors for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and add ice-cold lysis buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[16]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[17]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[17]
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run.[16]
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C with gentle agitation. (Refer to manufacturer's datasheet for recommended dilutions).
-
Wash the membrane three times with TBST.[17]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., GAPDH).
-
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Cancer cells for implantation (e.g., palbociclib-resistant MCF-7)
-
Matrigel (optional)
-
This compound and CDK4/6 inhibitor formulations for in vivo use
-
Calipers for tumor measurement
Protocol:
-
Xenograft Establishment:
-
Implant cancer cells (e.g., 1-5 x 10^6 cells in PBS/Matrigel) subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize mice into treatment groups (e.g., vehicle, this compound alone, CDK4/6 inhibitor alone, combination). A typical group size is 8-10 mice.
-
Administer drugs according to a predetermined schedule and route (e.g., oral gavage). Dosing for palbociclib in mice is often around 50 mg/kg, once daily.[11] The dose for this compound would need to be determined based on formulation and tolerability studies.[9]
-
Monitor tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
-
Endpoint and Analysis:
-
Continue treatment for a defined period (e.g., 21-28 days) or until tumors reach a predetermined endpoint.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot or immunohistochemistry for p-Rb, Ki-67).
-
Analyze data for tumor growth inhibition (TGI) and statistical significance between groups.
-
A parallel cohort can be used for survival analysis.
-
Disclaimer: All protocols are provided as general guidelines. Researchers should optimize conditions for their specific cell lines, reagents, and experimental setup. All animal experiments must be conducted in accordance with approved institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Cyclin-Dependent Kinase 4 and 6 Inhibitors in Cell Cycle Dysregulation for Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. breastcancer.org [breastcancer.org]
- 4. researchgate.net [researchgate.net]
- 5. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Concurrent inhibition of CDK2 adds to the anti-tumour activity of CDK4/6 inhibition in GIST - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. biorxiv.org [biorxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Cycle Analysis Using Flow Cytometry after CDK2-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during the transition from the G1 to the S phase.[1][2] In complex with its regulatory partners, cyclin E and cyclin A, CDK2 phosphorylates key substrates, most notably the Retinoblastoma protein (Rb).[3][4] This phosphorylation leads to the release of the E2F transcription factor, which subsequently activates the transcription of genes essential for DNA synthesis and cell cycle progression.[3] Dysregulation of CDK2 activity is a common feature in many cancers, making it a compelling target for therapeutic intervention.[2][5]
CDK2-IN-4 is a potent and selective inhibitor of CDK2, with a reported IC50 of 44 nM for the CDK2/cyclin A complex.[6] By blocking the ATP-binding site of CDK2, this compound prevents the phosphorylation of its substrates. This action maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby preventing the transcription of S-phase-related genes and inducing cell cycle arrest at the G1/S checkpoint.[4][7] This document provides detailed protocols for utilizing this compound to induce and analyze cell cycle arrest in cancer cell lines using propidium (B1200493) iodide (PI) staining and flow cytometry.
Data Presentation
The following tables summarize the expected quantitative data from a typical experiment using a selective CDK2 inhibitor like this compound. This data is illustrative and based on the known mechanism of action of CDK2 inhibitors. Actual results will vary depending on the cell line, inhibitor concentration, and duration of treatment.
Table 1: Representative IC50 Values for Selective CDK2 Inhibitors in Various Cancer Cell Lines
| Compound | Target(s) | Cell Line | IC50 (nM) |
| This compound | CDK2/cyclin A | Biochemical Assay | 44 [6] |
| Roscovitine | CDK1, CDK2, CDK7, CDK9 | Various | ~100 (for CDK2) |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | Various | 44 (for CDK2)[5] |
| INX-315 | CDK2 | OVCAR-3 (Ovarian) | 2.3 (intracellular) |
Table 2: Representative Cell Cycle Distribution Analysis by Flow Cytometry after 24-Hour Treatment with a Selective CDK2 Inhibitor
| Treatment Group (Concentration) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | 48.5 | 35.2 | 16.3 |
| This compound (0.1 µM) | 62.1 | 25.8 | 12.1 |
| This compound (0.5 µM) | 75.4 | 15.3 | 9.3 |
| This compound (1.0 µM) | 86.2 | 8.1 | 5.7 |
Mandatory Visualizations
Caption: CDK2 Signaling Pathway at the G1/S Transition.
References
- 1. Slower CDK4 and faster CDK2 activation in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The cdk2 kinase is required for the G1-to-S transition in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for CDK2-IN-4 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. CDK2-IN-4 is a potent and selective inhibitor of the CDK2/cyclin A complex, demonstrating significant potential as a tool compound for cancer research and drug discovery.[2][3] These application notes provide a comprehensive guide for the utilization of this compound in high-throughput screening (HTS) campaigns designed to identify and characterize novel CDK2 inhibitors.
Mechanism of Action
CDK2, in partnership with its regulatory cyclins E and A, orchestrates the G1/S transition by phosphorylating key substrates, most notably the Retinoblastoma protein (Rb).[1] Phosphorylation of Rb by the CDK2/cyclin E and subsequently the CDK2/cyclin A complexes leads to the dissociation of the E2F transcription factor.[1] Once liberated, E2F activates the transcription of genes essential for DNA synthesis and entry into the S phase.[1] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK2 and thereby blocking the phosphorylation of its substrates.[1] This inhibition leads to cell cycle arrest at the G1/S checkpoint and can induce apoptosis in cancer cells.[1][4]
Data Presentation: Quantitative Analysis of this compound and Comparative Inhibitors
The following tables summarize the key quantitative data for this compound and provide a comparative context with other known CDK2 inhibitors. This information is crucial for designing experiments and interpreting results from HTS campaigns.
Table 1: Biochemical Potency and Selectivity of this compound [2]
| Target | IC50 | Selectivity vs. Cdk1/cyclin B | Assay Type |
| CDK2/cyclin A | 44 nM | ~2000-fold | Biochemical |
| CDK1/cyclin B | 86 µM | - | Biochemical |
| A2058 cell line | >100 µM | - | Cell-based |
Note: The high IC50 value in the A2058 cell line may indicate poor cell permeability or other cell-specific factors influencing compound activity. It is recommended to evaluate the compound in a variety of cell lines.[2]
Table 2: Comparative Biochemical Potency of Various CDK2 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity Notes |
| This compound | CDK2/cyclin A | 44 | >2000-fold vs. Cdk1/cyclin B |
| Cdk2 Inhibitor II | CDK2 | 60 | Selective |
| INX-315 | CDK2/cyclin E1 | 0.6 | Highly Selective |
| INX-315 | CDK2/cyclin A2 | 2.5 | Highly Selective |
| AZD8421 | CDK2 | 9 | >300-fold vs. Cdk9 |
| Cirtociclib (BLU-222) | CDK2/cyclin E1 | 2.6 | >200-fold vs. other CDKs |
Signaling Pathway
Caption: CDK2 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Biochemical High-Throughput Screening (HTS) for CDK2 Inhibitors
This protocol describes a generic, adaptable biochemical assay for screening compound libraries against CDK2 activity using a luminescence-based method (e.g., ADP-Glo™ Kinase Assay).
Objective: To identify and quantify the inhibitory activity of compounds against CDK2/cyclin A in a high-throughput format.[2]
Materials:
-
Recombinant human CDK2/cyclin A2 enzyme
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[2]
-
Test compounds and this compound (dissolved in DMSO)
-
384-well white, low-volume assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and this compound in DMSO. Using an acoustic liquid handler, dispense a small volume (e.g., 20-50 nL) of each compound dilution into the wells of a 384-well plate. Also include wells with DMSO only as a negative control (0% inhibition) and wells with a high concentration of this compound (e.g., 10 µM) as a positive control (100% inhibition).[1][2]
-
Enzyme and Substrate Preparation: Prepare a master mix containing the CDK2/cyclin A2 enzyme and the kinase substrate in Kinase Buffer. The optimal concentrations should be empirically determined.[2]
-
Reaction Initiation: Add the enzyme/substrate mix to the compound-plated wells. Then, add ATP to initiate the kinase reaction. The final reaction volume is typically 5-10 µL.[2]
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[2]
-
Reaction Termination and ADP Detection: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[1]
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[1]
-
Data Acquisition: Measure the luminescence signal using a plate reader.[2]
-
Data Analysis: The luminescent signal is inversely proportional to CDK2 activity. Calculate the percent inhibition for each compound relative to the DMSO and positive controls. Determine the IC50 values for active compounds by fitting the data to a dose-response curve.
Cell-Based High-Throughput Screening for Anti-Proliferative Effects
This protocol describes a cell-based assay to assess the anti-proliferative effects of compounds identified in the primary biochemical screen.
Objective: To determine the half-maximal inhibitory concentration (IC50) of hit compounds on the proliferation of a cancer cell line with known CDK2 dependency.
Materials:
-
Cancer cell line with known CDK2 dependency (e.g., CCNE1-amplified ovarian cancer cells)
-
Complete cell culture medium
-
96- or 384-well clear-bottom, white-walled plates
-
Hit compounds and this compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into 96- or 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the hit compounds and this compound in cell culture medium. Add the compound dilutions to the appropriate wells. Include wells with medium and DMSO as vehicle controls.[1]
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.[1]
-
Viability Assessment: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the number of viable cells. Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.
High-Throughput Screening Workflow
References
Application Notes and Protocols for Immunofluorescence Staining of CDK2 Pathway Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the immunofluorescent detection and analysis of key proteins in the Cyclin-Dependent Kinase 2 (CDK2) signaling pathway. The protocols outlined below are intended to serve as a comprehensive resource for visualizing protein expression, subcellular localization, and co-localization, which are critical for understanding cell cycle regulation and developing novel therapeutics.
Introduction to the CDK2 Pathway
Cyclin-Dependent Kinase 2 (CDK2) is a crucial regulator of cell cycle progression, particularly during the G1/S transition and S phase.[1] Its activity is tightly controlled by the binding of regulatory subunits, primarily Cyclin E and Cyclin A. The CDK2/Cyclin E complex is instrumental in initiating DNA replication, while the CDK2/Cyclin A complex is important for the continuation and completion of S phase. The activity of these complexes is further modulated by CDK inhibitors (CKIs) such as p21 (Cip1) and p27 (Kip1), which act as tumor suppressors by halting cell cycle progression.[2][3] Dysregulation of the CDK2 pathway is a common characteristic of many cancers, making it a significant target for drug development.[1][4]
Immunofluorescence (IF) is a powerful technique that allows for the visualization of these proteins within their native cellular context.[5][6][7] This method provides valuable insights into the spatial and temporal regulation of the CDK2 pathway, enabling researchers to study the effects of potential drug candidates on cell cycle control.
Key Proteins in the CDK2 Pathway
-
CDK2: The catalytic subunit, its activity is dependent on cyclin binding.
-
Cyclin E: Activates CDK2 at the G1/S transition.[8]
-
Cyclin A: Activates CDK2 during the S and G2 phases.
-
p27 (Kip1): A CDK inhibitor that binds to and inactivates CDK2/cyclin complexes.[2]
-
p21 (Cip1): A CDK inhibitor that can halt cell cycle progression in response to DNA damage.[3]
Experimental Protocols
A generalized workflow for immunofluorescence staining is presented below, followed by specific considerations for each target protein. It is crucial to optimize protocols for specific cell lines and antibodies.[1][9]
General Immunofluorescence Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. biocare.net [biocare.net]
- 3. p21 Waf1/Cip1 (DCS60) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. ibidi.com [ibidi.com]
- 8. researchgate.net [researchgate.net]
- 9. IF Troubleshooting | Proteintech Group [ptglab.com]
Application Notes and Protocols: Generation and Characterization of CDK4/6 Inhibitor-Resistant Cell Lines for CDK2-IN-4 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors have become a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.[1] These inhibitors function by blocking the phosphorylation of the Retinoblastoma (Rb) protein, thereby inducing a G1 cell cycle arrest and suppressing tumor growth.[2] However, a significant clinical challenge is the development of acquired resistance to these therapies.[1][3]
Multiple mechanisms of resistance to CDK4/6 inhibitors have been identified, which can be broadly categorized as either cell cycle-specific or non-specific.[2][4] A predominant mechanism of resistance involves the bypass of the G1 checkpoint, often through the activation of the Cyclin E-CDK2 axis.[4][5] This renders the cancer cells independent of CDK4/6 activity for cell cycle progression.[4][6] The emergence of this resistance mechanism highlights the potential of targeting CDK2 as a therapeutic strategy in patients who have developed resistance to CDK4/6 inhibitors.[5][7]
CDK2-IN-4 is a potent and selective inhibitor of CDK2, with an IC50 of 44 nM for the CDK2/cyclin A complex.[8][9][10] Its high selectivity makes it a valuable tool for studying the effects of CDK2 inhibition, particularly in the context of CDK4/6 inhibitor resistance.
These application notes provide detailed protocols for the generation of CDK4/6 inhibitor-resistant cell lines and their subsequent characterization. Furthermore, we describe methods to investigate the efficacy of this compound in both parental (sensitive) and CDK4/6 inhibitor-resistant cancer cell lines.
Data Presentation
Table 1: Expected IC50 Values in Parental vs. CDK4/6 Inhibitor-Resistant Cell Lines
| Cell Line | CDK4/6 Inhibitor | Parental IC50 (µM) | Resistant IC50 (µM) | Expected Fold Change |
| MCF-7 | Palbociclib | ~0.75 | ~7.15 | ~9.5 |
| T47D | Palbociclib | ~0.26 | ~3.37 | ~13.0 |
| MCF-7 | Abemaciclib | ~0.35 | ~6.8 | ~19.4 |
| T47D | Abemaciclib | ~0.5 | ~10.72 | ~21.4 |
Data adapted from references[5][11]. Values are approximate and can vary based on experimental conditions.
Table 2: Common Changes in Protein Expression in CDK4/6 Inhibitor-Resistant Cell Lines
| Protein | Expected Change in Resistant Cells | Functional Consequence |
| Rb (Retinoblastoma) | Decreased/Absent | Loss of G1 checkpoint control.[6][12] |
| pRb (Phosphorylated Rb) | Restored/Increased | G1/S transition proceeds despite CDK4/6 inhibition.[13] |
| CDK6 | Increased | Overcomes competitive inhibition by the drug.[12][14] |
| Cyclin D1 | Increased/Decreased | Variable; can enhance CDK4/6 complex formation or be lost with ER expression.[11][15] |
| Cyclin E1 | Increased | Activates CDK2, providing a bypass mechanism for cell cycle progression.[5][12] |
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | CDK4/6 inhibitors in breast cancer therapy: mechanisms of drug resistance and strategies for treatment [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Strategies | Anticancer Research [ar.iiarjournals.org]
- 7. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | CDK | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Mechanisms of CDK4/6 Inhibitor Resistance in Luminal Breast Cancer [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing Off-Target Effects of CDK2-IN-4
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing CDK2-IN-4, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). While this compound offers high selectivity, understanding and mitigating potential off-target effects is crucial for accurate experimental outcomes and therapeutic development. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the effective and specific application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of CDK2, a key serine/threonine protein kinase.[1][2] CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in regulating the G1/S transition and S phase progression of the cell cycle.[3][4][5] this compound functions by competing with ATP for the binding site on the CDK2 enzyme, thereby preventing the phosphorylation of its substrates and leading to cell cycle arrest, primarily at the G1/S checkpoint.[3][6]
Q2: My cells are exhibiting a phenotype inconsistent with CDK2 inhibition. Could this be an off-target effect?
A2: This is a strong possibility and a common challenge when working with kinase inhibitors.[7][8] While this compound is highly selective, at higher concentrations it may interact with other kinases, particularly those with structurally similar ATP-binding pockets. The most common off-target for CDK2 inhibitors is CDK1 due to high structural homology.[9][10] To determine if the observed phenotype is due to an off-target effect, a multi-pronged approach is recommended, including rescue experiments and the use of structurally unrelated CDK2 inhibitors.[7][9]
Q3: How can I proactively identify potential off-target effects of this compound?
Q4: What is the optimal concentration of this compound to use in my experiments to minimize off-target effects?
A4: It is crucial to use the lowest effective concentration of this compound that elicits the desired on-target effect.[7][9] A dose-response experiment should be performed to determine the IC50 value for CDK2 inhibition in your specific cell line and assay. Using concentrations significantly above the IC50 increases the likelihood of engaging lower-affinity off-targets.[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected Cellular Phenotype (e.g., apoptosis, differentiation, altered morphology not typically associated with CDK2 inhibition) | Off-target kinase inhibition: this compound may be inhibiting other kinases at the concentration used. | 1. Perform a dose-response curve: Determine the minimal effective concentration. 2. Use a structurally unrelated CDK2 inhibitor: If the same phenotype is observed, it is more likely an on-target effect.[8] 3. Conduct a rescue experiment: Overexpress a drug-resistant mutant of CDK2. If the phenotype is reversed, it confirms an on-target effect.[7] 4. siRNA/shRNA/CRISPR knockdown/knockout of CDK2: This should mimic the on-target phenotype.[9] |
| Lack of Efficacy in Cell-Based Assays (despite potent biochemical activity) | Poor cell permeability: The compound may not be efficiently entering the cells. Efflux pump activity: The compound may be actively transported out of the cells.[7] High intracellular ATP concentration: Cellular ATP levels can outcompete the inhibitor.[7] Low CDK2 expression or activity in the cell line: The target may not be present or active.[7] | 1. Assess cell permeability: Evaluate physicochemical properties. 2. Use efflux pump inhibitors: Co-incubate with inhibitors like verapamil (B1683045) to see if potency increases.[7] 3. Confirm target expression and activity: Use Western blotting to check for CDK2 and phosphorylated substrates (e.g., pRb).[7][9] |
| Inconsistent Results Between Experiments | Compound degradation or precipitation: Improper storage or handling can affect compound integrity. Variability in experimental conditions: Differences in cell density, passage number, or treatment duration. | 1. Prepare fresh stock solutions: Aliquot and store at -80°C to avoid freeze-thaw cycles.[8] 2. Ensure solubility: Visually inspect solutions after dilution.[8] 3. Standardize protocols: Maintain consistent experimental parameters.[8] |
This compound Selectivity Profile
While a comprehensive public kinome scan for this compound is not available, the following table presents data for this compound and a related compound, providing an indication of its selectivity. Lower IC50 values indicate higher potency.
| Kinase | This compound IC50 (nM) |
| CDK2/cyclin A | 44 [1][2] |
| CDK1/cyclin B | 86,000 (86 µM)[2] |
This data highlights the >2000-fold selectivity of this compound for CDK2 over CDK1.[2]
Key Experimental Protocols
Western Blotting for On-Target Validation
This protocol verifies that this compound inhibits the phosphorylation of downstream CDK2 substrates.
Methodology:
-
Cell Treatment: Plate cells and treat with a dose range of this compound and a vehicle control (e.g., DMSO) for a specified time.
-
Protein Extraction: Lyse the cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-Rb (a key CDK2 substrate) and total Rb, as well as CDK2 and a loading control (e.g., GAPDH).
-
Detection: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Analysis: A successful on-target effect will show a dose-dependent decrease in phospho-Rb levels with no significant change in total Rb or CDK2 levels.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to confirm direct binding of this compound to CDK2 within intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating Step: Harvest the cells, resuspend them in a buffer, and heat aliquots across a temperature gradient.[8]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.[8]
-
Protein Analysis: Separate the soluble fraction by centrifugation and analyze by Western blotting for CDK2.
-
Analysis: Binding of this compound will stabilize the CDK2 protein, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Kinase Inhibition Assay (Biochemical)
This in vitro assay determines the potency (IC50) of this compound against purified CDK2.
Methodology:
-
Assay Setup: In a multi-well plate, combine purified active CDK2/cyclin complex, a suitable substrate (e.g., a peptide derived from Rb), and a range of this compound concentrations.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate at a controlled temperature for a specific time.
-
Detection: Stop the reaction and quantify substrate phosphorylation using a suitable method (e.g., radiometric, fluorescence-based, or luminescence-based).[11][12][13]
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
Visualizing Key Concepts
Caption: The CDK2 signaling pathway at the G1/S checkpoint and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes observed with this compound.
This technical support guide is intended to provide a framework for addressing the challenges of off-target effects when using this compound. By employing careful experimental design and validation, researchers can confidently interpret their results and advance our understanding of CDK2's role in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. CDK2 Inhibitor——Important Regulator of Cell Cycle Control [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Optimizing CDK2-IN-4 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CDK2-IN-4 in cell-based assays. This resource offers troubleshooting advice and detailed protocols to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] Its primary mechanism of action is as an ATP-competitive inhibitor, binding to the ATP pocket of the CDK2/cyclin A complex and preventing the phosphorylation of downstream substrates.[3] CDK2 is a crucial regulator of the cell cycle, particularly the transition from the G1 to the S phase.[4][5][6] By inhibiting CDK2, this compound can induce cell cycle arrest at the G1/S checkpoint, thereby inhibiting the proliferation of cancer cells.[4][7]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: For initial experiments, a broad concentration range is recommended to determine the optimal dose for your specific cell line. A typical starting range for in vitro cellular assays is between 10 nM and 10 µM.[8][9] It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your experimental system.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][10] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[8][10] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[10][11] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed a level that could cause solvent-induced toxicity, typically below 0.1%.[12]
Q4: I am not observing the expected effect on cell proliferation. What are the possible reasons?
A4: Several factors could contribute to a lack of effect:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. It is recommended to test a wider and higher concentration range.[8]
-
Cell Line Resistance: The cell line you are using may not be dependent on CDK2 for proliferation or may have intrinsic resistance mechanisms.[7][8] Confirm the expression and activity of CDK2 in your cell line.
-
Compound Instability: The inhibitor may have degraded due to improper storage or handling. Always use a fresh aliquot of the stock solution for each experiment.[8]
-
Insufficient Incubation Time: The effects of cell cycle inhibitors may take time to become apparent. Consider extending the treatment duration (e.g., 48 or 72 hours).[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent results between experiments | 1. Variation in cell seeding density.2. Inconsistent inhibitor dosage.3. Cells are at different growth phases.4. High passage number of the cell line. | 1. Ensure consistent cell numbers are seeded for each experiment.2. Prepare fresh dilutions of the inhibitor from the stock solution for each experiment.3. Synchronize the cells before adding the inhibitor.4. Use cells within a consistent and low passage number range.[3][8] |
| Precipitation of the inhibitor in the culture medium | 1. Low solubility of the inhibitor in aqueous media.2. The final concentration of the inhibitor is too high. | 1. Check the solubility data for this compound. Ensure the final DMSO concentration is sufficient to maintain solubility.2. Perform a solubility test before conducting the full experiment. Consider lowering the final concentration if precipitation persists.[8] |
| High levels of cell death even at low concentrations | 1. Compound precipitation leading to cytotoxic aggregates.2. Solvent toxicity from high DMSO concentration.3. The cell line is highly sensitive to CDK2 inhibition. | 1. Visually inspect the diluted inhibitor solution for precipitates. Sonication may help in dissolution.2. Ensure the final DMSO concentration is non-toxic to your cells (ideally ≤ 0.1%).3. Perform a dose-response viability assay to determine the cytotoxic concentration.[12] |
| Unexpected cell cycle arrest profile (e.g., G2/M arrest) | 1. Off-target effects at high concentrations.2. Cell-type specific responses. | 1. Lower the concentration of this compound to a more selective range based on your dose-response data.2. Characterize the cell cycle effects in your specific model system using multiple time points.[7][13] |
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Assay Type |
| CDK2/cyclin A | 44 nM | Biochemical |
| CDK1/cyclin B | 86 µM | Biochemical |
| A2058 cell line | >100 µM | Cell-based |
Data compiled from publicly available sources.[1][14] Cellular IC50 values can vary significantly between different cell lines.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.[3][5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested range is 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, and 0.1 nM.[9] Include a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.[8]
-
Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for a desired treatment duration (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[5][8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5][8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[3]
Protocol 2: Western Blot for Downstream Target Modulation
This protocol assesses the effect of this compound on the phosphorylation of a key CDK2 substrate, the Retinoblastoma protein (Rb).
Materials:
-
Cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[5][15]
-
Immunoblotting:
-
Detection: Visualize the protein bands using an ECL detection system.[5]
-
Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Rb or a housekeeping protein like GAPDH or β-actin.[7][9]
Visualizations
Caption: Simplified CDK2 signaling pathway at the G1/S transition.
Caption: General workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Allostery governs Cdk2 activation and differential recognition of CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
CDK2-IN-4 stability in long-term cell culture experiments
Welcome to the technical support center for CDK2-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in long-term cell culture experiments and to offer troubleshooting strategies for common issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a solid powder at -20°C, where it can be stable for up to three years.[1][2] Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C, where they are expected to be stable for up to one year.[1][2]
Q2: What factors can contribute to the degradation of this compound in cell culture media?
A2: Several factors can lead to the degradation of small molecule inhibitors like this compound in cell culture media. These include:
-
Temperature: Standard incubation at 37°C can accelerate chemical degradation.[3][4]
-
pH: The pH of the culture medium (typically 7.2-7.4) can promote hydrolysis or other pH-dependent degradation.[3][4]
-
Media Components: Reactive components in the media, such as certain amino acids or metal ions, can interact with the inhibitor.[3]
-
Enzymatic Degradation: If the medium is supplemented with serum, enzymes like esterases and proteases may metabolize the compound.[3]
-
Cellular Metabolism: The cells themselves can metabolize the inhibitor into inactive forms.[5]
-
Light Exposure: Some compounds are light-sensitive and can undergo photodegradation. It is good practice to protect solutions from light.[1][4]
-
Adsorption to Plasticware: The compound may adsorb to the surface of cell culture plates, reducing its effective concentration.[5]
Q3: How often should I replace the media containing this compound in a long-term experiment?
A3: The frequency of media replacement is critical and depends on the stability of this compound under your specific experimental conditions.[4] Since specific stability data for this compound in various cell culture media is not widely published, it is recommended to empirically determine its half-life in your system. For many small molecule inhibitors in long-term treatments (e.g., several days), media replacement with a fresh inhibitor is often performed every 48-72 hours to maintain a consistent effective concentration.[4]
Q4: I'm observing a decrease in the expected biological effect of this compound over time. What could be the cause?
A4: A diminishing biological effect is a common sign of inhibitor degradation or instability.[4] This could be due to the chemical breakdown of this compound in the culture medium at 37°C or metabolic inactivation by the cells.[5] It is also possible that the cells are adapting to the inhibitor, for instance, by upregulating the target protein. To investigate this, you should first assess the stability of the compound in your specific cell culture medium over the time course of your experiment.
Troubleshooting Guides
Issue 1: Inconsistent or Diminishing Inhibitor Efficacy in Long-Term Assays
This is a frequent challenge in long-term cell culture experiments. The troubleshooting process can be broken down into a logical workflow.
Troubleshooting Workflow for Diminishing Efficacy
Caption: Troubleshooting workflow for declining this compound activity.
Issue 2: Precipitate Formation Upon Dilution in Culture Media
Possible Cause: The solubility limit of this compound has been exceeded in the aqueous culture medium.
Troubleshooting Steps:
-
Reduce Final Concentration: The most direct solution is to use a lower final concentration of the inhibitor.[5]
-
Optimize Dilution: Instead of adding a small volume of highly concentrated DMSO stock directly to a large volume of media, perform a serial dilution in pre-warmed (37°C) media. Adding the compound dropwise while gently vortexing can also improve solubility.[3]
-
Use Pre-warmed Media: Adding the compound to cold media can decrease its solubility. Always use media that has been pre-warmed to 37°C.[3]
-
Check DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent toxicity and solubility issues.
Quantitative Data Summary
Table 1: Hypothetical Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C
| Time (Hours) | % Remaining (Analyzed by LC-MS) |
| 0 | 100% |
| 8 | 95% |
| 24 | 82% |
| 48 | 65% |
| 72 | 48% |
Table 2: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Estimated Stability |
| Solid Powder | -20°C | ≥ 3 years[1][2] |
| In DMSO | -80°C | ≥ 1 year[1][2] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6]
Materials:
-
This compound
-
DMSO (High Purity)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with serum supplement
-
Sterile microcentrifuge tubes or a sterile 24-well plate
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (HPLC grade)
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the Media: Pre-warm the desired cell culture medium to 37°C. Dilute the this compound stock solution into the medium to achieve the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.1%. Prepare enough volume for all time points.
-
Time Course Incubation: Aliquot the this compound-containing medium into sterile tubes or wells for each time point (e.g., 0, 4, 8, 24, 48, 72 hours). The T=0 sample should be processed immediately.
-
Incubate: Place the remaining samples in a 37°C incubator.
-
Sample Collection: At each designated time point, remove an aliquot of the medium.
-
Sample Processing: To stop degradation and precipitate proteins, mix the collected medium sample 1:1 with cold acetonitrile. Vortex and then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the concentration of the parent this compound compound using a validated HPLC or LC-MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.
Signaling Pathway Diagram
CDK2 is a crucial regulator of the cell cycle, primarily at the G1/S transition. Its activity is tightly controlled by cyclins and CDK inhibitors. This compound acts by directly inhibiting the kinase activity of the Cyclin E/CDK2 and Cyclin A/CDK2 complexes.
CDK2 Signaling Pathway at the G1/S Transition
References
troubleshooting unexpected results with CDK2-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CDK2-IN-4. The information is designed to help address unexpected results and optimize experimental outcomes.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a quick reference for its biochemical activity and physical properties.
Table 1: Biochemical Activity of this compound
| Target | IC50 | Selectivity vs. CDK1/cyclin B | Assay Type |
| CDK2/cyclin A | 44 nM | ~2000-fold | Biochemical |
| CDK1/cyclin B | 86 µM | - | Biochemical |
| A2058 cell line | > 100 µM | - | Cell-based |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₁₈N₆O₂S |
| Molecular Weight | 442.49 g/mol |
| Solubility | DMSO: ≥ 19.83 mg/mL (44.81 mM) |
Signaling Pathway and Experimental Workflow Diagrams
CDK2 Signaling Pathway
appropriate negative and positive controls for CDK2-IN-4 experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on designing experiments with the CDK2 inhibitor, CDK2-IN-4. It includes troubleshooting guides and frequently asked questions (FAQs) focused on the critical role of appropriate positive and negative controls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as CDK2-IN-73) is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] CDK2 is a key protein kinase that, in complex with Cyclin E or Cyclin A, regulates the transition of cells from the G1 phase to the S phase of the cell cycle.[3][4] this compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of CDK2 and preventing the phosphorylation of its substrates, such as the Retinoblastoma protein (Rb).[3][5] This inhibition leads to cell cycle arrest at the G1/S checkpoint and can ultimately prevent the proliferation of cancer cells.[6] this compound is highly selective for CDK2/cyclin A (IC50 = 44 nM) over other kinases like CDK1/cyclin B (IC50 = 86 µM).[2]
Q2: Why are positive and negative controls so critical in my this compound experiments?
Controls are fundamental to validate your experimental results. They help you to:
-
Confirm Assay Performance: Positive controls ensure that your assay system is working correctly and can detect the expected biological effect.
-
Establish a Baseline: Negative controls provide a baseline to which you can compare the effects of your experimental treatment, ensuring that the observed phenotype is due to the inhibitor and not other factors.
-
Verify On-Target Effects: A comprehensive set of controls can help distinguish between the desired on-target effects of CDK2 inhibition and potential off-target effects.[7][8]
-
Troubleshoot Unexpected Results: If you don't observe the expected outcome, proper controls are the first step in diagnosing the problem, whether it's related to the compound, the cells, or the assay itself.[9]
Q3: What are the most appropriate general-purpose negative controls for cell-based assays with this compound?
The most crucial negative control is a vehicle control . This consists of treating cells with the same solvent used to dissolve this compound (typically DMSO) at the same final concentration used in the experimental wells.[10] This accounts for any effects the solvent itself might have on the cells. For more rigorous validation, other valuable negative controls include:
-
An inactive structural analog: If available, a molecule structurally similar to this compound but known to be inactive against CDK2 is an excellent control to rule out effects related to the chemical scaffold.[8][11]
-
Genetic controls: Using cells where CDK2 has been knocked down (siRNA) or knocked out (CRISPR) can confirm that the inhibitor's effect is CDK2-dependent.[7][8] The inhibitor should have a significantly reduced effect in these cells.
Q4: What should I use as a positive control for CDK2 inhibition?
A good positive control is a well-characterized, structurally unrelated CDK2 inhibitor that is known to produce the expected phenotype (e.g., G1 cell cycle arrest).[7] Compounds like Roscovitine or Milciclib can serve this purpose.[11][12] In cell viability assays, a broad-spectrum kinase inhibitor like Staurosporine can be used as a positive control for inducing apoptosis.[11][13] For biochemical assays, the positive control is typically the reaction containing the active CDK2 enzyme without any inhibitor, representing 100% activity.[14]
Troubleshooting Guide
Issue 1: I am not observing the expected G1 cell cycle arrest after treating my cells with this compound.
| Possible Cause | Troubleshooting Steps & Recommended Controls |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal IC50 in your specific cell line. A typical range to test is 1 nM to 10 µM.[5] |
| Incorrect Treatment Duration | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for observing G1 arrest.[5] |
| Compound Instability/Solubility | Prepare fresh stock solutions of this compound in DMSO for each experiment. Avoid repeated freeze-thaw cycles. Visually inspect for precipitation when diluting in media.[7][9] |
| Cell Line Resistance | Some cell lines may be less dependent on CDK2 for proliferation due to compensatory mechanisms (e.g., upregulation of CDK4/6).[9][15] Control: Test the inhibitor on a cell line known to be sensitive to CDK2 inhibition (e.g., OVCAR-3, which often has CCNE1 amplification).[11] |
| Assay Failure | Positive Control: Treat a parallel set of cells with a different known CDK2 inhibitor (e.g., Roscovitine) to confirm that your cell cycle analysis protocol is working correctly.[11] |
Issue 2: My cell viability assay shows toxicity only at very high concentrations, far above the biochemical IC50.
| Possible Cause | Troubleshooting Steps & Recommended Controls |
| Poor Cell Permeability | The compound may not be efficiently entering the cells to reach its target. This is a common reason for discrepancies between biochemical and cell-based assays.[3] |
| Off-Target Effects at High Doses | At high concentrations, the inhibitor may be hitting other kinases, leading to non-specific toxicity.[7][13] Control: Use the lowest effective concentration that shows on-target activity (e.g., p-Rb reduction) to minimize off-target risk.[8] |
| On-Target Effect Confirmation | The observed toxicity might be an off-target effect. Control: Confirm on-target engagement by performing a Western blot for downstream markers. A decrease in the phosphorylation of Rb (p-Rb) at CDK2-specific sites (e.g., Ser807/811) should occur at concentrations consistent with your cell-based IC50.[9][11] |
| Cellular Adaptation | Cells can sometimes adapt to CDK2 inhibition, especially over longer incubation times.[15] Consider shorter time points for viability assays. |
Quantitative Data Summary
The following tables provide inhibitory concentrations for this compound and other relevant CDK inhibitors that can be used as controls.
Table 1: Inhibitory Activity of this compound
| Compound | Target | IC50 | Selectivity Note |
| This compound | CDK2/cyclin A | 44 nM[2] | >2000-fold selective over CDK1/cyclin B (IC50 = 86 µM)[2] |
Table 2: Inhibitory Activity of Potential Control Compounds
| Compound | Target(s) | IC50 (CDK2) | Notes |
| Roscovitine | CDK1, CDK2, CDK5 | ~700 nM[11] | A commonly used, less selective CDK inhibitor. |
| Milciclib | CDK1, CDK2, CDK4, CDK5, CDK7 | ~45 nM[12] | A pan-CDK inhibitor. |
| BLU-222 | CDK2 | ~12 nM[11] | A highly selective CDK2 inhibitor. |
| Staurosporine | Pan-Kinase | ~6 nM | A potent, non-selective kinase inhibitor; often used as a positive control for apoptosis.[11] |
Note: IC50 values can vary significantly based on assay conditions (e.g., ATP concentration). The data presented is for comparative purposes.
Experimental Protocols & Controls
Key Experiment 1: In Vitro Kinase Assay (ADP-Glo™ Method)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant CDK2.
-
Objective: To determine the IC50 value of this compound against the CDK2/Cyclin A complex.
-
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.[14] Prepare solutions of recombinant CDK2/Cyclin A enzyme, substrate (e.g., a peptide substrate or Histone H1), and ATP in kinase buffer. The ATP concentration should be at or near the Km for CDK2.[7][14]
-
Assay Plate Setup: In a 384-well plate, add the this compound dilutions.
-
Enzyme Addition: Add the CDK2 enzyme/substrate mixture to each well and incubate for 10-15 minutes to allow inhibitor binding.[14]
-
Reaction Initiation: Add ATP to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.[14]
-
Signal Detection: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. After a 40-minute incubation, add Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Measure luminescence with a plate reader.[14][16]
-
-
Controls:
-
Positive Control (100% Activity): Contains enzyme, substrate, ATP, and vehicle (DMSO).[14]
-
Negative Control (0% Activity): Contains substrate, ATP, and vehicle, but no enzyme . This measures the background signal.[14]
-
Positive Inhibitor Control: A known CDK2 inhibitor (e.g., BLU-222) run in parallel to validate the assay's sensitivity to inhibition.[11]
-
Key Experiment 2: Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of this compound on cell cycle progression.
-
Objective: To quantify the percentage of cells in G1, S, and G2/M phases after treatment.
-
Methodology:
-
Cell Treatment: Seed cells (e.g., OVCAR-3) in 6-well plates. Treat with a dose-range of this compound or controls for 24-48 hours.[5]
-
Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.[11][15]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.[12][15]
-
Analysis: Analyze the DNA content using a flow cytometer. Model the resulting histograms to determine the percentage of cells in each phase.[12]
-
-
Controls:
Key Experiment 3: Western Blot for p-Rb (Target Engagement)
This assay confirms that this compound is engaging its target inside the cell and inhibiting its kinase activity.
-
Objective: To measure the phosphorylation status of Retinoblastoma (Rb), a direct downstream substrate of CDK2.
-
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).[10]
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9][11]
-
Protein Quantification: Determine the protein concentration of the lysates (e.g., using a BCA assay).[9]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[9]
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-Rb (e.g., Ser807/811), total Rb, and a loading control (e.g., GAPDH or β-actin).[9][10]
-
Detection: Use an HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.[9][13]
-
-
Controls:
-
Negative Control: Vehicle (DMSO) treated cell lysate to show the baseline level of Rb phosphorylation.[11]
-
Positive Control: Lysate from cells treated with a different potent CDK2 inhibitor to show the expected decrease in p-Rb signal.[11]
-
Loading Control: An antibody against a housekeeping protein (e.g., GAPDH) is essential to ensure equal protein loading across all lanes.[9]
-
Visualizations
Caption: Simplified CDK2 signaling pathway at the G1/S transition and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. CDK2 Inhibitor——Important Regulator of Cell Cycle Control [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
Technical Support Center: Interpreting CDK2-IN-4 Off-Target Kinase Inhibition Data
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on interpreting the off-target kinase inhibition data for CDK2-IN-4 (also known as CDK2-IN-73). This document offers a structured overview of the available quantitative data, detailed experimental methodologies, troubleshooting guides, and visual representations of relevant biological pathways and workflows to assist in your research and development endeavors.
Quantitative Off-Target Inhibition Data
This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). While comprehensive kinome-wide screening data is not publicly available, key selectivity data has been established against closely related cyclin-dependent kinases. The following table summarizes the known inhibitory activities of this compound.
| Target Kinase | Complex | Parameter | Value | Selectivity vs. CDK2/cyclin A | Reference |
| CDK2 | cyclin A | IC₅₀ | 44 nM | - | [1][2][3] |
| CDK1 | cyclin B | IC₅₀ | 86 µM | ~1955-fold | [1][3] |
| CDK4 | - | Activity | Weak Inhibition | Not Determined | [3] |
| CDK7 | - | Activity | Weak Inhibition | Not Determined | [3] |
| CDK9 | - | Activity | Weak Inhibition | Not Determined | [3] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The determination of inhibitor potency and selectivity is critical for interpreting its biological effects. Below are detailed methodologies for key experimental assays used to characterize kinase inhibitors like this compound.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies the enzymatic activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.
Objective: To determine the IC₅₀ value of an inhibitor against a purified kinase.
Methodology:
-
Compound Preparation: A serial dilution of the test inhibitor (e.g., this compound) is prepared in an appropriate buffer, typically containing DMSO.
-
Kinase Reaction Setup:
-
In a multi-well plate (e.g., 384-well), add the kinase enzyme (e.g., recombinant CDK2/cyclin A) and the specific substrate peptide.
-
Add the serially diluted inhibitor to the wells.
-
Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP is typically kept near its Michaelis-Menten constant (Km) for the kinase.
-
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a set period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and ADP Detection:
-
Add an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Add a Kinase Detection Reagent, which contains enzymes that convert the generated ADP back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.[1]
-
Comprehensive Kinase Selectivity Profiling (e.g., KINOMEscan™)
This is a competition-based binding assay used to quantify the interactions of a test compound against a large panel of kinases.
Objective: To determine the selectivity profile of an inhibitor by screening it against hundreds of kinases simultaneously.
Methodology:
-
Assay Principle: Kinases are tagged (e.g., with DNA) and immobilized on a solid support. The test inhibitor is incubated with the kinase panel in the presence of an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is measured. If the test inhibitor binds to a kinase, it prevents the kinase from binding to the immobilized ligand, thus reducing the amount of that kinase recovered.
-
Incubation: The test compound (at one or more concentrations, e.g., 0.1 µM) is incubated with the panel of kinases.[4]
-
Affinity Capture: The mixture is passed over the solid support with the immobilized ligand. Kinases that are not bound by the test inhibitor will be captured.
-
Quantification: The amount of each kinase bound to the support is quantified, typically using quantitative PCR (qPCR) for the DNA tag.
-
Data Analysis: The results are often expressed as a percentage of the vehicle control. A low percentage indicates strong binding of the inhibitor to the kinase. This data can be used to generate a "kinome tree" visualization, providing a graphical representation of the inhibitor's selectivity.[4]
Visualizations
CDK2 Signaling Pathway in Cell Cycle Progression
The diagram below illustrates the central role of the CDK2/cyclin E and CDK2/cyclin A complexes in the G1/S phase transition of the cell cycle. Inhibition of CDK2 by this compound blocks the phosphorylation of key substrates like the Retinoblastoma protein (Rb), thereby preventing the release of E2F transcription factors and halting cell cycle progression.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
This workflow outlines the typical steps involved in identifying and validating the on-target and off-target effects of a kinase inhibitor.
Troubleshooting and FAQs
Q1: We observe an unexpected phenotype in our cell-based assays after treatment with this compound. How can we determine if this is due to an off-target effect?
A1: This is a critical question when working with any kinase inhibitor. A systematic approach is recommended:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its intended target in your cellular model. You can do this by performing a Western blot to check for reduced phosphorylation of known CDK2 substrates, such as Rb at serine residues targeted by CDK2.
-
Use a Structurally Unrelated CDK2 Inhibitor: Compare the phenotype induced by this compound with that of another potent and selective, but structurally different, CDK2 inhibitor. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Perform Target Knockdown/Knockout: Use genetic methods like siRNA or CRISPR/Cas9 to reduce or eliminate CDK2 expression. If the resulting phenotype mimics that observed with this compound treatment, it strongly suggests the effect is on-target.
-
Dose-Response Analysis: A clear dose-response relationship is essential. However, off-target effects can also be dose-dependent. Use the lowest effective concentration of this compound that inhibits CDK2 activity to minimize the risk of engaging less potent off-targets.
Q2: The available data shows high selectivity of this compound against CDK1. Why is this significant?
A2: CDK1 and CDK2 are highly homologous, especially within the ATP-binding pocket where most kinase inhibitors bind. This structural similarity makes it challenging to design inhibitors that can distinguish between the two.[5] Non-selective inhibition of CDK1 can lead to toxicity and cell cycle arrest in the G2/M phase, which can confound the interpretation of experiments targeting the G1/S transition role of CDK2. The ~2000-fold selectivity of this compound for CDK2 over CDK1 is a significant advantage, as it allows for more precise dissection of CDK2-specific functions with a lower risk of CDK1-mediated effects.[3]
Q3: What are the implications of the "weak inhibition" reported for CDK4, CDK7, and CDK9?
A3: The term "weak inhibition" is qualitative and suggests that the IC₅₀ values for these kinases are significantly higher than for CDK2.[3] However, without specific quantitative data, caution is advised. At high concentrations, this compound could potentially inhibit these kinases and lead to off-target effects. For example, inhibition of CDK9 could affect transcription, while inhibition of CDK4 could impact the early G1 phase. If your experimental results are difficult to interpret, consider the potential for inhibition of these other CDKs, especially if you are using high concentrations of the inhibitor.
Q4: Our experiments show that this compound has a lower-than-expected potency in our cell-based proliferation assays compared to its biochemical IC₅₀. Why might this be?
A4: A discrepancy between biochemical potency (IC₅₀) and cellular potency (often measured as GI₅₀ or EC₅₀) is common and can be due to several factors:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration.
-
High Intracellular ATP Concentration: As an ATP-competitive inhibitor, this compound must compete with high physiological concentrations of ATP (millimolar range) inside the cell, which can reduce its apparent potency compared to a biochemical assay where ATP levels are controlled.
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell.
-
Protein Binding: The inhibitor may bind to other cellular proteins or lipids, reducing the free concentration available to bind to CDK2.
-
Cellular Compensation Mechanisms: The cell may activate compensatory signaling pathways to bypass the inhibition of CDK2, leading to a weaker phenotypic effect.
Q5: How can we validate a suspected off-target identified in a kinase screen?
A5: If you perform a broader kinase screen and identify a potential off-target, it is crucial to validate this finding:
-
Orthogonal Biochemical Assay: Confirm the inhibitory activity in a direct enzymatic assay using the purified recombinant off-target kinase.
-
Cellular Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor binds to the suspected off-target protein inside intact cells.[6]
-
Downstream Signaling Analysis: Investigate the signaling pathway downstream of the identified off-target. If this compound modulates the phosphorylation of a known substrate of this off-target kinase in a dose-dependent manner, it provides strong evidence of a functional interaction.
-
Selective Inhibitor for the Off-Target: If available, use a highly selective inhibitor of the putative off-target kinase as a control. If this selective inhibitor recapitulates the unexpected phenotype observed with this compound, it strongly supports the off-target hypothesis.
References
Technical Support Center: Acquired Resistance to CDK2 Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding acquired resistance to CDK2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to CDK2 inhibitors?
A1: Acquired resistance to CDK2 inhibitors is a multifaceted issue. The most commonly observed mechanisms include:
-
Upregulation of CDK2 and its binding partner, Cyclin E: Increased expression of either CDK2 or Cyclin E (encoded by the CCNE1 and CCNE2 genes) can titrate out the inhibitor, requiring higher concentrations to achieve a therapeutic effect. This is particularly common in cancers that already have an amplification of the CCNE1 gene.[1]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the cell cycle arrest imposed by CDK2 inhibition. Key bypass pathways include:
-
CDK4/6-Cyclin D Pathway: Increased activity of the CDK4/6-Cyclin D complex can compensate for CDK2 inhibition by phosphorylating the Retinoblastoma (Rb) protein, thus allowing cell cycle progression.[1][2][3]
-
PI3K/AKT/mTOR Pathway: This central signaling pathway can promote cell survival and proliferation independently of CDK2 activity.[3]
-
c-MET/FAK Axis: Activation of this pathway has been shown to mediate resistance to CDK inhibitors.[2]
-
-
Selection of Polyploid Cells: In some instances, treatment with CDK2 inhibitors can lead to the selection of a pre-existing subpopulation of polyploid cells. These cells, which contain multiple sets of chromosomes, may be inherently less sensitive to the effects of CDK2 inhibition.[1][4][5][6][7][8]
-
Gatekeeper Mutations: While less common for CDK2 compared to other kinases, mutations within the ATP-binding pocket of CDK2 can occur. These "gatekeeper" mutations can reduce the binding affinity of the inhibitor, rendering it less effective.[1]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, lowering its intracellular concentration and reducing its efficacy.[4]
Q2: How can I determine if my cell line has developed resistance to a CDK2 inhibitor?
A2: The primary method to determine resistance is to perform a dose-response experiment using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant rightward shift in the dose-response curve and a corresponding increase in the half-maximal inhibitory concentration (IC50) value compared to the parental (sensitive) cell line are indicative of acquired resistance.[1][3]
Q3: Are there any known biomarkers that predict intrinsic resistance to CDK2 inhibitors?
A3: Yes, certain molecular characteristics can suggest a higher likelihood of intrinsic resistance. Cell lines with pre-existing amplification of the CCNE1 gene are often less sensitive to CDK2 inhibitors.[3] Additionally, tumors that are not highly dependent on the CDK2 pathway for their proliferation will likely exhibit intrinsic resistance. A thorough genomic and proteomic characterization of your cell model is recommended prior to initiating studies.[3]
Q4: What are some strategies to overcome acquired resistance to CDK2 inhibitors?
A4: Combination therapies are a promising approach to overcome resistance. Preclinical studies have shown success with the following combinations:
-
With CDK4/6 inhibitors: This is a logical combination to counteract resistance mediated by the activation of the CDK4/6 bypass pathway.[3][9]
-
With PARP inhibitors: This combination may be particularly effective in cancers with CCNE1 amplification.[2][3]
-
With PI3K/AKT pathway inhibitors: If you observe activation of the PI3K/AKT pathway in your resistant cells, a combination with a relevant inhibitor could restore sensitivity.[3]
-
With endocrine therapies: In hormone-receptor-positive cancers, combining a CDK2 inhibitor with endocrine therapy may be beneficial.[2][3]
Troubleshooting Guides
Issue 1: My cell line, which was initially sensitive, now shows a significantly higher IC50 value for the CDK2 inhibitor.
-
Possible Cause 1: Upregulation of CDK2 or Cyclin E.
-
Troubleshooting Step: Perform Western blot analysis to compare the protein expression levels of CDK2 and Cyclin E in your resistant cell line versus the parental sensitive line.
-
Expected Outcome: An increase in the protein levels of CDK2 and/or Cyclin E in the resistant cells.
-
-
Possible Cause 2: Activation of a bypass signaling pathway.
-
Troubleshooting Step: Use Western blotting to examine the phosphorylation status of key proteins in potential bypass pathways, such as p-Rb (for CDK4/6 activity), p-AKT (for PI3K/AKT activity), and p-FAK (for c-MET/FAK activity).
-
Expected Outcome: Increased levels of these phosphorylated proteins in the resistant cell line, particularly in the presence of the CDK2 inhibitor.
-
-
Possible Cause 3: Selection for polyploid cells.
-
Troubleshooting Step: Perform cell cycle analysis using flow cytometry with propidium (B1200493) iodide staining to assess the ploidy of your sensitive and resistant cell populations.
-
Expected Outcome: An enrichment of cells with >4N DNA content in the resistant population.
-
Issue 2: I am not observing the expected G1 cell cycle arrest after treating my cells with a CDK2 inhibitor.
-
Possible Cause: Compensatory activity from other CDKs.
-
Troubleshooting Step: Treat your cells with the CDK2 inhibitor and perform a Western blot to analyze the phosphorylation of Rb at serine 807/811 (a CDK2-specific site) and serine 780 (a CDK4-specific site).
-
Expected Outcome: In resistant cells, you may see persistent phosphorylation at Ser780, indicating CDK4/6 is compensating for the lack of CDK2 activity.
-
Quantitative Data Summary
Table 1: Examples of Acquired Resistance to CDK2 Inhibitors in Ovarian Cancer Cell Lines
| Cell Line | CDK2 Inhibitor | IC50 (Parental) | IC50 (Resistant) | Fold Change in Resistance | Reference |
| OVCAR-3 | PHA-533533 | 4 µmol/L | >10 µmol/L | >2.5 | [8] |
| OVCAR-3 | Dinaciclib | 10 nmol/L | >20 nmol/L | >2 | [5] |
Table 2: Protein Expression Changes in Resistant Cell Lines
| Cell Line | Resistance Mechanism | Protein | Fold Change in Expression (Resistant vs. Parental) | Reference |
| OVCAR-3 | CDK2 Upregulation | CDK2 | ~2-3 fold increase | [5][6] |
| MCF7-PR | Cyclin E Overexpression | Cyclin E | Significantly overexpressed | [9] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]
-
Drug Treatment: Prepare serial dilutions of the CDK2 inhibitor. Replace the media with media containing the different concentrations of the inhibitor. Incubate for 72 hours.[3]
-
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[3]
Western Blotting
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[3]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-CDK2, anti-Cyclin E, anti-p-Rb, anti-Rb, anti-p-AKT, anti-AKT) overnight at 4°C.[3]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal and image the blot.
Co-Immunoprecipitation (Co-IP) for CDK2-Cyclin E Interaction
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween20, supplemented with protease and phosphatase inhibitors).[3]
-
Pre-clearing: Add protein A/G agarose (B213101) beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.[3]
-
Immunoprecipitation: Add the primary antibody against CDK2 or Cyclin E to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both CDK2 and Cyclin E to confirm their interaction.
Visualizations
References
- 1. Immunoprecipitation of Cdk-Cyclin Complexes for Determination of Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 6. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for combining immunological procedures with cell cycle stage synchronization to detect cell-cycle-specific complexes - PMC [pmc.ncbi.nlm.nih.gov]
dealing with CDK2-IN-4 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling CDK2-IN-4, with a specific focus on preventing and resolving precipitation issues in aqueous solutions.
Troubleshooting Guide
This guide addresses common problems encountered during the experimental use of this compound.
Question: I observed a precipitate immediately after diluting my this compound DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture medium). What should I do?
Answer:
Precipitation upon dilution into aqueous solutions is the most common issue with hydrophobic compounds like this compound. This occurs because the compound is poorly soluble in water.[1][2] Here’s a step-by-step approach to resolve this:
-
Verify Stock Solution Integrity: Ensure your DMSO stock solution is fully dissolved. If you see any particulates, brief sonication or gentle warming (to 37°C) can help.[3][4] Use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[4][5]
-
Optimize Dilution Technique: Instead of a single, large dilution, perform serial dilutions. Crucially, ensure rapid and thorough mixing immediately after adding the stock solution to the aqueous buffer.[1] Adding the compound dropwise while vortexing the buffer can also be effective.[2]
-
Reduce Final Concentration: The simplest solution may be to work at a lower final concentration of this compound.[1] Determine the lowest effective concentration for your experiment to stay below the solubility limit in your final assay buffer.
-
Control DMSO Concentration: Keep the final concentration of DMSO in your assay low, typically below 0.5%, to avoid solvent-induced artifacts and cell toxicity.[1][6]
Question: My this compound solution, which was initially clear, became cloudy or showed a precipitate after some time in the incubator. Why is this happening and how can I prevent it?
Answer:
This delayed precipitation is often due to the compound's low solubility being exceeded under experimental conditions.
-
Temperature Effects: The compound might be less stable or soluble at 37°C over extended periods.[2]
-
Media Evaporation: Slight evaporation of media in the incubator can increase the compound's effective concentration, pushing it past its solubility limit.[2]
-
Interaction with Media Components: Components in the cell culture medium, such as serum proteins, can sometimes interact with the compound, leading to precipitation.[2]
Troubleshooting Steps:
-
Lower the Working Concentration: This is the most effective way to prevent delayed precipitation.[2]
-
Ensure Proper Humidification: Maintain proper humidity in your incubator to minimize media evaporation.[2]
-
Test Serum Concentration: If you suspect interaction with serum, try reducing the serum percentage in your media or testing a serum-free alternative, if compatible with your cells.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[5][7] The compound is highly soluble in DMSO but is practically insoluble in water and ethanol.[5]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The solubility in DMSO is quite high. Different suppliers report slightly different values, but it is generally in the range of 19.83 mg/mL to 88 mg/mL.[5][7] For preparing stock solutions, a concentration of 10 mM is commonly used and can be easily achieved.[8]
Q3: How should I store this compound?
A3: The solid powder should be stored at -20°C for long-term stability (up to 3 years).[5][7] Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C (stable for at least 1 year).[5][9]
Q4: Can I prepare a ready-to-use aqueous solution of this compound and store it?
A4: It is strongly recommended not to store this compound in aqueous buffers.[10] Due to its poor aqueous solubility and potential for degradation, working solutions in aqueous media or buffers should be prepared fresh for each experiment.[11][12]
Q5: Are there any formulation strategies to improve the solubility of this compound for in vivo studies?
A5: Yes, for in vivo experiments, co-solvents are necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[5][7][8] This creates a vehicle that can keep the compound in solution for administration. These formulations should be prepared fresh on the day of use.[3]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 19.83 - 88 mg/mL | Recommended for stock solutions.[5][7] Sonication or gentle warming may be needed.[3][7] Use fresh, anhydrous DMSO.[5] |
| Water | Insoluble | Not recommended for preparing stock solutions.[5][10] |
| Ethanol | Insoluble | Not recommended.[5] |
| In Vivo Formulation 1 | ~2.08 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[7][8] |
| In Vivo Formulation 2 | ~1.46 mg/mL | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 442.49 g/mol )[5]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[5]
-
Analytical balance
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.[10]
-
Weigh out the desired amount of powder. To prepare 1 mL of a 10 mM stock solution, weigh 4.42 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. If necessary, briefly sonicate the vial or warm it gently at 37°C to aid dissolution.[3][10]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.[9]
-
Store the aliquots at -80°C.[9]
Protocol 2: Diluting this compound for Cell-Based Assays
This protocol provides a general guideline for diluting the 10 mM DMSO stock for a typical cell culture experiment, ensuring the final DMSO concentration remains ≤ 0.1%.
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution.
-
Perform an intermediate serial dilution series in 100% DMSO if a wide range of concentrations is needed.
-
For the final dilution into your aqueous cell culture medium, prepare a working stock that is 1000x the highest final concentration you plan to test. For example, if your highest final concentration is 10 µM, prepare a 10 mM solution (which is your stock). If your highest concentration is 1 µM, prepare a 1 mM working stock by diluting your 10 mM stock 1:10 in DMSO.
-
Add 1 µL of the appropriate working stock solution per 1 mL of cell culture medium.
-
Crucially , add the DMSO solution to the medium (not the other way around) and mix immediately and vigorously (e.g., by vortexing or rapid pipetting) to facilitate rapid dispersion and prevent precipitation.[1]
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified CDK2 signaling pathway and inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CDK | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Ensuring Consistent CDK2-IN-4 Activity Across Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent experimental outcomes when working with CDK2-IN-4, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the CDK2/cyclin A complex, with a reported IC50 of 44 nM.[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of CDK2 and preventing the transfer of phosphate (B84403) to its substrates.[1] This inhibition of CDK2 activity leads to cell cycle arrest, primarily at the G1/S transition, and can ultimately induce apoptosis.[2][3] this compound exhibits high selectivity for CDK2 over other cyclin-dependent kinases, such as CDK1.[2]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the activity and stability of this compound.
-
Solid Compound: Store at -20°C for long-term stability.[4]
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM) in high-purity DMSO.[4] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.[4][5]
-
Aqueous Solutions: this compound has limited solubility in aqueous solutions.[3][5] It is recommended to prepare fresh dilutions in cell culture media or aqueous buffers for each experiment and to minimize the time the compound spends in these solutions before use to avoid potential hydrolysis or precipitation.[5]
Q3: I am observing inconsistent IC50 values for this compound in my cell-based assays. What are the potential causes?
Variability in IC50 values is a common issue in cell-based assays and can be attributed to several factors:
-
Compound Stability and Solubility: Ensure the compound is fully dissolved and has not precipitated out of solution in your culture media.[3] The stability of this compound in your specific cell culture medium over the time course of your experiment should be considered.[6]
-
Cell Health and Passage Number: Use cells that are healthy, in the exponential growth phase, and within a consistent and low passage number range.[1] Regularly test for mycoplasma contamination.[1]
-
Assay Conditions: Factors such as cell seeding density, incubation time, and the specific assay endpoint can all influence the apparent IC50 value. It is crucial to keep these parameters consistent across experiments.
Troubleshooting Guides
Issue 1: Low or No Inhibitory Activity Observed
Possible Causes:
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.
-
Incomplete Dissolution: The compound may not be fully dissolved in the experimental media.
-
Suboptimal Assay Conditions: The concentration of the inhibitor or the incubation time may be insufficient to elicit a response.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared dilutions from a properly stored stock solution for each experiment.
-
Verify Solubility: Visually inspect your final working solutions for any signs of precipitation. Sonication may aid in the dissolution of the stock solution in DMSO.[4]
-
Perform a Dose-Response and Time-Course Experiment: To determine the optimal concentration and incubation time for your specific cell line and assay, it is highly recommended to conduct a comprehensive dose-response and time-course study.[3]
Issue 2: High Variability Between Replicate Wells
Possible Causes:
-
Pipetting Errors: Inaccurate pipetting, especially with small volumes, can lead to significant variability.
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will result in variable responses.
-
Edge Effects: Wells on the perimeter of a microplate can be prone to evaporation, leading to changes in compound concentration.
Troubleshooting Steps:
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques.
-
Ensure Homogeneous Cell Suspension: Thoroughly mix your cell suspension before seeding to ensure a uniform cell number in each well.
-
Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS or media to create a humidity barrier.
Data Presentation
This compound Inhibitory Activity
| Target | IC50 | Assay Type |
| CDK2/cyclin A | 44 nM | Biochemical |
| CDK1/cyclin B | 86 µM | Biochemical |
| A2058 cell line | > 100 µM | Cell-based |
Data compiled from MedChemExpress.[2]
Representative Selectivity Profile of a CDK2 Inhibitor
The following table illustrates the kinase selectivity profile for a representative potent CDK2 inhibitor, AZD8421. This demonstrates the importance of assessing off-target effects.
| Kinase Target | In-Cell NanoBRET Binding Potency |
| CDK2 | Potent |
| CDK1 | 17-82-fold less potent than CDK2 |
| CDK4 | >100-fold less potent |
| CDK6 | >100-fold less potent |
| CDK9 | 43-75-fold less potent |
Data adapted from a study on AZD8421.[7]
Experimental Protocols
Western Blot Analysis of Phospho-Retinoblastoma (pRb)
This protocol is used to assess the on-target activity of this compound by measuring the phosphorylation status of a key CDK2 substrate, the Retinoblastoma protein (Rb).
1. Cell Treatment and Lysis:
- Plate cells and treat with a dose range of this compound and a vehicle control (e.g., DMSO) for the desired time.
- Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
- Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]
2. SDS-PAGE and Western Blotting:
- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[8]
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
- Incubate the membrane with a primary antibody against Phospho-Rb (e.g., Ser807/811) and total Rb overnight at 4°C.[8][9]
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Develop the blot using an ECL substrate and visualize the protein bands.[8]
3. Data Analysis:
- Quantify the band intensities and normalize the phospho-Rb signal to the total Rb signal and a loading control (e.g., GAPDH or β-actin). A decrease in the phospho-Rb/total Rb ratio indicates on-target CDK2 inhibition.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cell cycle arrest induced by this compound.
1. Cell Treatment and Harvesting:
- Treat cells with this compound at various concentrations for a predetermined time (e.g., 24 hours).[10]
- Harvest cells by trypsinization (for adherent cells) or by direct collection (for suspension cells).[10]
2. Cell Fixation and Staining:
- Wash the cells with PBS and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing.[10][11]
- Incubate the cells on ice for at least 30 minutes for fixation.[10]
- Wash the fixed cells with PBS and resuspend the cell pellet in a propidium (B1200493) iodide (PI) staining solution containing RNase A.[11][12]
- Incubate in the dark at room temperature for 30 minutes.[12]
3. Flow Cytometry Analysis:
- Analyze the stained cells using a flow cytometer.[10]
- Use appropriate software to analyze the DNA content and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is indicative of CDK2 inhibition.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 12. benchchem.com [benchchem.com]
impact of serum concentration on CDK2-IN-4 efficacy
This technical support center is designed to assist researchers, scientists, and drug development professionals in utilizing CDK2-IN-4 effectively. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a particular focus on the impact of serum concentration on the inhibitor's efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the CDK2/cyclin A complex and preventing the phosphorylation of downstream substrates. This inhibition of CDK2 activity leads to cell cycle arrest at the G1/S transition phase and can ultimately induce apoptosis.
Q2: Why am I observing a higher IC50 value for this compound in my cell-based assays compared to the reported biochemical IC50?
It is common to observe a difference between biochemical and cell-based IC50 values. This discrepancy can be attributed to several factors, including cell membrane permeability, intracellular ATP concentration, and the expression levels of CDK2 and its cyclin partners in the specific cell line used. A significant factor that can lead to a higher apparent IC50 in cell-based assays is the presence of serum in the culture medium.
Q3: How does serum concentration affect the efficacy of this compound?
Serum contains a high concentration of proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), which can bind to small molecule inhibitors like this compound. This protein binding sequesters the inhibitor, reducing the free concentration available to enter the cells and interact with the target CDK2. Consequently, a higher total concentration of the inhibitor is required to achieve the same biological effect, leading to an increased apparent IC50 value. This effect is concentration-dependent; higher percentages of serum in the culture medium will typically result in a more significant rightward shift of the dose-response curve and a higher IC50 value.
Q4: Is there quantitative data available on the impact of serum on the IC50 of this compound?
Data Presentation: Representative Impact of Human Serum on Kinase Inhibitor IC50
| Compound | Cell Line | Condition | IC50 | Fold Increase in IC50 |
| Erlotinib | A431 | Fetal Bovine Serum (FBS) only | ~330 nM | - |
| Erlotinib | A431 | Human Serum | 660 nM - 1650 nM | 2 - 5 fold[1] |
This data is provided as a representative example to illustrate the potential impact of serum on inhibitor potency. The actual IC50 shift for this compound may vary depending on its specific protein binding characteristics and the experimental conditions.
Troubleshooting Guides
Issue: Higher than expected IC50 value or reduced efficacy of this compound in cell culture.
This is a common issue that can arise from several factors, with serum interference being a primary suspect. Follow these steps to troubleshoot the problem.
Step 1: Evaluate the Impact of Serum
-
Possible Cause: Binding of this compound to serum proteins, reducing its bioavailable concentration.
-
Troubleshooting Action:
-
Perform a dose-response experiment with varying concentrations of Fetal Bovine Serum (FBS) (e.g., 10%, 5%, 2%, 1%, and 0%).
-
Culture your cells in the different serum concentrations and treat with a range of this compound concentrations.
-
Determine the IC50 value for each serum condition. A significant increase in the IC50 value with higher serum concentrations is indicative of serum protein binding.
-
Step 2: Optimize Assay Conditions
-
Possible Cause: Suboptimal assay conditions leading to inaccurate potency measurements.
-
Troubleshooting Action:
-
Reduce Serum Concentration: If your cell line can tolerate it for the duration of the experiment, reduce the serum concentration to the lowest possible level that maintains cell viability.
-
Use Serum-Free Media: For short-term experiments (e.g., up to 24 hours), consider using serum-free or reduced-serum media for the treatment period.
-
Pre-incubation: If using serum-free conditions is not possible, you can pre-incubate the cells with the inhibitor in low-serum or serum-free media for a few hours to allow for cellular uptake before adding media with the normal serum concentration.
-
Step 3: Verify Compound Integrity and Experimental Setup
-
Possible Cause: Issues with the compound itself or the experimental procedure.
-
Troubleshooting Action:
-
Compound Solubility: Ensure that this compound is fully dissolved in your vehicle (e.g., DMSO) and that the final concentration of the vehicle in your assay does not exceed a non-toxic level (typically <0.5%).
-
Compound Stability: Prepare fresh dilutions of the inhibitor from a stock solution for each experiment.
-
Cell Health: Ensure your cells are healthy, in the exponential growth phase, and within a low passage number. Mycoplasma contamination can also affect cellular responses.
-
Confirm Target Engagement: Use Western blotting to check for the inhibition of phosphorylation of downstream CDK2 targets, such as the Retinoblastoma protein (pRb), at a concentration where you expect to see a biological effect.
-
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in a 96-well format.
-
Materials:
-
Cell line of interest
-
Complete culture medium (with desired serum concentration)
-
This compound
-
DMSO (vehicle)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot for Phospho-Rb
This protocol is to confirm the on-target activity of this compound.
-
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle)
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the expected IC50) and a vehicle control for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of this compound on cell cycle progression.
-
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle)
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration (e.g., IC50) and a vehicle control for 24 hours.
-
Harvest the cells by trypsinization, wash them with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the cells with PBS to remove the ethanol and resuspend them in PI/RNase staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. An effective CDK2 inhibitor should show an accumulation of cells in the G1 phase and a decrease in the S phase population.
-
Visualizations
Caption: Simplified CDK2 signaling pathway at the G1/S transition and the point of inhibition by this compound.
Caption: Troubleshooting workflow for addressing reduced efficacy of this compound.
Caption: General experimental workflow for characterizing the efficacy of this compound.
References
Technical Support Center: Cell Line-Specific Responses to CDK2-IN-4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the CDK2 inhibitor, CDK2-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the CDK2/cyclin A complex and preventing the phosphorylation of downstream substrates. The primary target of the CDK2/cyclin E and CDK2/cyclin A complexes is the Retinoblastoma protein (Rb). Inhibition of CDK2 prevents the hyperphosphorylation of Rb, keeping it in its active, hypophosphorylated state. This maintains the Rb-E2F transcription factor complex, preventing the expression of genes required for the G1 to S phase transition and DNA synthesis, ultimately leading to cell cycle arrest.
Q2: How potent and selective is this compound?
This compound has a half-maximal inhibitory concentration (IC50) of 44 nM for CDK2/cyclin A. It exhibits high selectivity, with an approximately 2,000-fold greater potency for CDK2/cyclin A over CDK1/cyclin B (IC50 = 86 µM).[1]
Q3: In which cancer cell lines is this compound expected to be active?
The anti-proliferative activity of this compound has been reported in the A2058 melanoma cell line with an IC50 of > 100 μM.[1] Generally, cell lines with a dependency on the CDK2 pathway for proliferation are expected to be more sensitive. This includes, but is not limited to, certain breast, ovarian, lung, colon, and leukemia cancer cell lines, particularly those with alterations in genes such as CCNE1 (Cyclin E1) amplification.
Q4: What are the potential mechanisms of resistance to CDK2 inhibitors like this compound?
Resistance to CDK2 inhibitors can arise through several mechanisms, including:
-
Upregulation of Cyclin E1 (CCNE1): Increased levels of CDK2's activating partner can overcome the inhibitory effect.
-
Activation of bypass pathways: Other CDKs, such as CDK4/6, can compensate for the loss of CDK2 activity by phosphorylating Rb.
-
Loss of Rb function: If the Rb protein is absent or non-functional, the cell cycle can progress independently of CDK2-mediated phosphorylation.
-
Increased drug efflux: Cancer cells may upregulate transporter proteins that pump the inhibitor out of the cell.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | 1. Inconsistent cell health or passage number.2. Degradation of this compound stock solution.3. Inaccurate serial dilutions.4. Mycoplasma contamination. | 1. Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase.2. Prepare fresh aliquots of this compound from a powder stock for each experiment. Avoid repeated freeze-thaw cycles.3. Carefully calibrate pipettes and prepare fresh serial dilutions for each experiment.4. Regularly test cell cultures for mycoplasma contamination. |
| No significant cell cycle arrest observed | 1. Cell line is not dependent on CDK2 for proliferation.2. Insufficient concentration or duration of treatment.3. This compound has degraded. | 1. Select a cell line known to be sensitive to CDK2 inhibition (e.g., with CCNE1 amplification).2. Perform a dose-response and time-course experiment to determine the optimal conditions.3. Use a fresh aliquot of the inhibitor. |
| Unexpected G2/M arrest instead of G1 arrest | Off-target inhibition of CDK1 at higher concentrations. | 1. Perform a dose-response experiment and use the lowest effective concentration that induces G1 arrest.2. Confirm target engagement by assessing the phosphorylation of Rb (a primary CDK2 substrate). |
| Low or no inhibition of Rb phosphorylation in Western blot | 1. Insufficient inhibitor concentration.2. Inefficient protein extraction or degradation.3. Poor antibody quality. | 1. Ensure the concentration of this compound used is sufficient to inhibit CDK2 in your cell line.2. Use lysis buffer containing protease and phosphatase inhibitors and process samples quickly on ice.3. Use a validated antibody for phospho-Rb and total Rb. |
Quantitative Data
Table 1: Biochemical Potency and Cellular Activity of this compound
| Target | Parameter | Value | Cell Line | Parameter | Value |
| CDK2/cyclin A | IC50 | 44 nM | A2058 (Melanoma) | IC50 | > 100 µM |
| CDK1/cyclin B | IC50 | 86 µM |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the IC50 of this compound in a specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Rb Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation of its downstream target, Rb.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at the desired concentration and for the appropriate time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-Rb (e.g., Ser807/811) and total Rb overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution.
-
Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest cells by trypsinization, wash with PBS, and collect the cell pellet.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol (B145695) while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
References
Technical Support Center: Navigating Compensatory Signaling Upon CDK2 Inhibition
Welcome to the technical support center for researchers investigating Cyclin-Dependent Kinase 2 (CDK2) inhibition. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to compensatory signaling and acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CDK2 inhibitors?
CDK2 inhibitors are typically ATP-competitive agents that bind to the ATP-binding pocket of CDK2, preventing the phosphorylation of its key substrates.[1] CDK2, primarily in complex with Cyclin E or Cyclin A, is a crucial regulator of the G1/S phase transition and S phase progression.[2] By inhibiting CDK2, these compounds block the hyperphosphorylation of the Retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state.[1][3] This prevents the release of the E2F transcription factor, leading to cell cycle arrest at the G1/S checkpoint and inhibiting cancer cell proliferation.[3][4]
Q2: What are the most common compensatory signaling pathways activated upon CDK2 inhibition?
Cells can overcome CDK2 blockade through several adaptive mechanisms. The most frequently observed are:
-
Upregulation of CDK2 and Cyclin E: Increased expression of CDK2 and its binding partner, Cyclin E (encoded by the CCNE1 gene), is a primary resistance mechanism.[1][5] This is especially common in cancers with pre-existing CCNE1 amplification.[2]
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to bypass the G1/S block. Elevated CDK4/6 activity can compensate for CDK2 inhibition by maintaining Rb phosphorylation, allowing cell cycle progression.[1][6]
-
CDK1 Compensation: In some contexts, CDK1, the mitotic kinase, can compensate for the loss of CDK2 activity by forming a complex with Cyclin E to drive cells through the G1/S transition.[7][8]
-
Selection of Polyploid Cells: Research indicates that resistance to CDK2 inhibitors can be associated with the selection of pre-existing polyploid cells, which are inherently less sensitive to the effects of CDK2 inhibition.[5]
Q3: What is the rationale for combining CDK2 inhibitors with CDK4/6 inhibitors?
The primary rationale is to overcome and prevent acquired resistance. A key mechanism of resistance to CDK4/6 inhibitors is the upregulation of Cyclin E1 (CCNE1), which activates CDK2 to drive cell cycle progression.[9][10] Conversely, upon CDK2 inhibition, cells can adapt by increasing CDK4/6 activity to maintain Rb phosphorylation.[6] By co-inhibiting both CDK2 and CDK4/6, a more complete and durable cell cycle arrest can be achieved, blocking the primary and compensatory pathways simultaneously.[11][12] Preclinical and early clinical data show this combination is synergistic and can induce tumor regression in resistant models.[13][14][15]
Signaling and Workflow Diagrams
Troubleshooting Guide
Issue 1: Decreased sensitivity (increased IC50) to the CDK2 inhibitor in long-term cell culture.
This suggests the development of acquired resistance. Use the following steps to investigate.
| Possible Cause | Troubleshooting Steps |
| Upregulation of Target/Activator | 1. Western Blot: Analyze protein levels of CDK2 and Cyclin E1 in resistant vs. parental cells. An increase suggests target amplification.[1] 2. qPCR: Measure CDK2 and CCNE1 mRNA levels to determine if upregulation occurs at the transcriptional level. |
| Activation of Bypass Pathways | 1. Western Blot for p-Rb: Probe for Rb phosphorylation at sites specific to CDK4/6 (e.g., Ser807/811).[16] Maintained phosphorylation in the presence of a CDK2 inhibitor points to CDK4/6 compensation.[6] 2. Combination Treatment: Treat resistant cells with a combination of CDK2 and CDK4/6 inhibitors to see if sensitivity is restored.[11] |
| Selection of Polyploid Cells | 1. Flow Cytometry: Perform cell cycle analysis using propidium (B1200493) iodide (PI) staining. An increase in the >4N DNA content population in resistant cells is indicative of polyploidy.[5] 2. Cell Sorting: Sort 2N and >4N populations and perform drug sensitivity assays on each to confirm differential sensitivity.[5] |
| Gatekeeper Mutations | 1. Gene Sequencing: Sequence the ATP-binding pocket of the CDK2 gene in resistant clones to identify mutations that may prevent inhibitor binding.[1] |
Issue 2: No significant G1/S arrest is observed via flow cytometry after treatment.
This may be due to experimental conditions or intrinsic properties of the cell line.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Experimental Conditions | 1. Dose-Response Assay: Perform a cell viability assay (e.g., CellTiter-Glo, MTT) across a wide range of inhibitor concentrations (e.g., 10 nM to 10 µM) to determine the effective IC50 for your specific cell line.[17] 2. Time-Course Experiment: Analyze cell cycle distribution at multiple time points (e.g., 12, 24, 48 hours) as the optimal time for observing G1 arrest can vary.[17] |
| Intrinsic Cell Line Resistance | 1. Genomic/Proteomic Analysis: Characterize your cell line. Pre-existing CCNE1 amplification, high basal CDK4/6 activity, or loss of the Rb tumor suppressor (RB1 gene deletion) can confer intrinsic resistance.[2][10] 2. Confirm On-Target Effect: Perform a Western blot for a direct CDK2 substrate (e.g., p-Rb at Serine 780) to confirm that the inhibitor is engaging its target at the concentrations used, even if a cell cycle arrest is not apparent. |
Quantitative Data Summary
Table 1: Synergistic Activity of the CDK2 Inhibitor BLU-222 with CDK4/6 Inhibitors in Resistant Breast Cancer Models.[13]
| Cell Line/Model | Treatment Combination | Efficacy Metric | Result |
| HR+/HER2- Breast Cancer (In Vitro) | BLU-222 + Palbociclib | Synergy Score | Enhanced, synergistic activity observed. |
| HR+/HER2- Breast Cancer (In Vitro) | BLU-222 + Ribociclib | Synergy Score | Enhanced, synergistic activity observed. |
| PDX Model 1 (In Vivo) | BLU-222 (60 mg/kg) + Palbociclib (50 mg/kg) | Antitumor Activity | Significant antitumor activity compared to either agent alone. |
| PDX Model 2 (In Vivo) | BLU-222 (60 mg/kg) + Ribociclib (50 mg/kg) | Antitumor Activity & Survival | Induced durable tumor regression and prolonged survival. |
Key Experimental Protocols
Protocol 1: Western Blot for Detection of Rb Phosphorylation
This protocol allows for the assessment of CDK2 and CDK4/6 activity by measuring the phosphorylation status of their key substrate, the Retinoblastoma protein (Rb).[3][18]
-
Cell Culture and Treatment: Seed cells to reach 70-80% confluency. Treat with the CDK2 inhibitor, CDK4/6 inhibitor, combination, or vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) in Laemmli buffer. Separate proteins on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate overnight at 4°C with primary antibodies (e.g., anti-phospho-Rb Ser807/811 for CDK4/6 activity, anti-phospho-Rb Ser780 for CDK2 activity, anti-total Rb).
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-Rb signal to the total Rb signal. Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
Protocol 2: Cell Cycle Analysis via Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on DNA content.[17][18]
-
Cell Collection: Following inhibitor treatment, harvest both adherent and floating cells. Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet once with PBS. Resuspend the cells in 500 µL of PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for PI fluorescence to generate a histogram of DNA content. Gate out debris and aggregates. Quantify the percentage of cells in G1 (2N DNA), S (>2N to <4N DNA), and G2/M (4N DNA) phases. An increase in the G1 population indicates a G1/S arrest.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Phosphorylation of the retinoblastoma protein by cdk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Rapid adaptation to CDK2 inhibition exposes intrinsic cell-cycle plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. molbiolcell.org [molbiolcell.org]
- 9. benchchem.com [benchchem.com]
- 10. Targeting CDK2 to combat drug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. antbioinc.com [antbioinc.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. youtube.com [youtube.com]
- 15. onclive.com [onclive.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
duration of CDK2-IN-4 treatment for optimal effect
Welcome to the Technical Support Center for CDK2-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of this compound in your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a key regulator of the cell cycle, particularly at the G1/S transition phase. By forming complexes with Cyclin E and Cyclin A, CDK2 phosphorylates key substrates like the Retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the initiation of DNA replication.[2][3][4][5] this compound, also known as compound 73, is an ATP-competitive inhibitor that blocks the kinase activity of the CDK2/cyclin A complex, leading to cell cycle arrest at the G1/S checkpoint.[1]
Q2: What is the IC50 of this compound?
A2: this compound has a half-maximal inhibitory concentration (IC50) of 44 nM for the CDK2/cyclin A complex. It demonstrates high selectivity, with an IC50 of 86 µM for the CDK1/cyclin B complex, making it over 2000-fold more selective for CDK2.[1]
Q3: What is the recommended treatment duration with this compound?
A3: The optimal treatment duration depends on the specific cell line and the experimental endpoint. For antiproliferative and cell viability assays, a longer incubation of up to 96 hours has been used.[1] For cell cycle analysis, a 24-hour treatment is often sufficient to observe G1 arrest.[6] To assess the phosphorylation of downstream targets like Rb via Western blot, a time-course experiment with shorter incubation times (e.g., 6, 12, 24, and 48 hours) is recommended to determine the optimal time point.[2][7]
Q4: How should I prepare and store this compound?
A4: this compound should be dissolved in a suitable solvent like DMSO to prepare a concentrated stock solution. For long-term storage, it is recommended to store the solid compound and the DMSO stock solution at -20°C or -80°C. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. When preparing working solutions for cell culture, ensure the final DMSO concentration is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[8]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable effect on cell proliferation or cell cycle. | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell line being used. 2. Insufficient treatment duration: The incubation time may be too short to induce a measurable effect. 3. Cell line resistance: The cell line may not be dependent on CDK2 for proliferation or may have compensatory mechanisms.[9] 4. Compound instability: The inhibitor may have degraded due to improper storage or handling.[9] | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal concentration for your cell line. 2. Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal treatment duration.[9][10] 3. Choose a cell line known to be sensitive to CDK2 inhibition or with high Cyclin E expression. Confirm CDK2 expression and activity in your cell line. 4. Use a fresh aliquot of this compound and ensure it has been stored correctly. Prepare fresh dilutions for each experiment.[9] |
| High levels of cell death observed, even at low concentrations. | 1. Inhibitor concentration is too high: The concentration may be too toxic for the specific cell line. 2. Off-target effects: At higher concentrations, the inhibitor might affect other kinases, leading to toxicity.[9] 3. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. | 1. Lower the concentration range in your dose-response experiment. 2. Use the lowest effective concentration that gives the desired on-target effect to minimize off-target toxicity. 3. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. |
| Inconsistent results between experiments. | 1. Variability in cell conditions: Differences in cell seeding density, passage number, or cell health can lead to variable results. 2. Inconsistent inhibitor preparation: Variations in the preparation of this compound dilutions can affect the final concentration. | 1. Use cells with a consistent and low passage number, ensure they are healthy and seeded at the same density for each experiment. 2. Prepare master mixes of the inhibitor dilutions to minimize pipetting errors. |
| No decrease in total CDK2 protein levels after treatment. | Mechanism of action: this compound is a kinase inhibitor, not a protein degrader. | This is an expected result. This compound inhibits the activity of the CDK2 protein, it does not cause its degradation. To confirm target engagement, assess the phosphorylation status of downstream targets like Rb.[8] |
Quantitative Data Summary
| Assay Type | Cell Line | Treatment Duration | Concentration Range | Observed Effect |
| Antiproliferative Assay | A2058 (human melanoma) | 96 hours | Not specified | Reduction in cell viability[1] |
| Cell Viability Assay (General) | Various Cancer Cell Lines | 24, 48, or 72 hours | 10 nM - 10 µM | Determination of IC50[10] |
| Western Blot (Downstream Targets) | Various Cancer Cell Lines | 6, 12, 24, 48 hours | 0.1 µM - 10 µM | Decreased phosphorylation of Rb[7] |
| Cell Cycle Analysis | Various Cancer Cell Lines | 18 - 24 hours | 0.1x - 10x IC50 | G1 phase arrest[6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT Assay)
This protocol is to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A vehicle control with the same final DMSO concentration should also be prepared.
-
Remove the existing medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).[9]
-
At the end of the incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]
Protocol 2: Western Blot for Phospho-Rb
This protocol is to assess the on-target effect of this compound by measuring the phosphorylation of its downstream substrate, Rb.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Rb, anti-total-Rb, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for various time points (e.g., 6, 12, 24, 48 hours).[7]
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent and an imaging system. A decrease in the phospho-Rb signal relative to total Rb indicates target engagement.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
DMSO
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for a duration equivalent to one cell cycle (e.g., 24 hours).[6]
-
Harvest both adherent and floating cells, and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[6]
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G1 phase is the expected outcome of CDK2 inhibition.
Visualizations
Caption: CDK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of this compound effects.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Slower CDK4 and faster CDK2 activation in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdk2 and Cdk4 cooperatively control the expression of Cdc2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to CDK2-IN-4 and Palbociclib Efficacy in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of the investigational CDK2 inhibitor, CDK2-IN-4, and the FDA-approved CDK4/6 inhibitor, Palbociclib (B1678290). While Palbociclib has a well-established clinical profile, particularly in HR+/HER2- breast cancer, the emergence of resistance has prompted investigation into targeting other cell cycle kinases like CDK2. This document summarizes available data to facilitate an objective comparison for research and drug development purposes.
Mechanism of Action and Rationale for Comparison
Palbociclib is a highly selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] By inhibiting these kinases, Palbociclib prevents the phosphorylation of the Retinoblastoma (Rb) protein.[3][4] This action blocks the progression of the cell cycle from the G1 to the S phase, thereby inducing cell cycle arrest and inhibiting the proliferation of cancer cells.[1][3][4][5] Palbociclib's efficacy is particularly pronounced in estrogen receptor-positive (ER+) breast cancer cell lines.[1][3]
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[6][7] CDK2, primarily in complex with Cyclin E and Cyclin A, is a key regulator of the G1/S phase transition and S phase progression.[8][9][10] Inhibition of CDK2 can induce cell cycle arrest at the G1/S checkpoint and trigger apoptosis.[11] The rationale for targeting CDK2, particularly in the context of CDK4/6 inhibitor resistance, stems from the observation that cancer cells can bypass CDK4/6 blockade by upregulating the CDK2/Cyclin E pathway.[12][13][14]
Comparative Efficacy Data
Direct head-to-head comparative studies for this compound and Palbociclib are not extensively available in the public domain. The following tables summarize the available quantitative data for each inhibitor from various preclinical studies.
Table 1: In Vitro Biochemical Potency
| Compound | Target(s) | IC50 (nM) | Selectivity | Reference |
| This compound | CDK2/cyclin A | 44 | >2000-fold vs. CDK1/cyclin B | [6][7] |
| Palbociclib | CDK4/cyclin D1 | 11 | - | |
| CDK6/cyclin D3 | 16 | - |
Table 2: In Vitro Cellular Efficacy in Breast Cancer Cell Lines
| Compound | Cell Line | Subtype | IC50 (nM) | Reference |
| Palbociclib | MCF-7 | HR+/HER2- | 148 ± 25.7 | [13] |
| T47D | HR+/HER2- | Data not consistently reported | [13] | |
| MDA-MB-231 | Triple-Negative | >1000 | [13] | |
| Selective CDK2 Inhibitors (Representative) | Palbociclib-resistant MCF-7 | HR+/HER2- | Potent activity observed | [12] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways targeted by Palbociclib and this compound.
Caption: Palbociclib inhibits CDK4/6, preventing Rb phosphorylation and G1/S progression.
Caption: this compound inhibits CDK2, blocking S-phase entry and DNA replication.
Experimental Workflow
A typical preclinical workflow to compare the efficacy of these two inhibitors is outlined below.
Caption: Standard workflow for preclinical comparison of kinase inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison. Specific details may vary between laboratories and studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound or Palbociclib (typically ranging from 0.01 to 10,000 nM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[15][16]
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis for Phospho-Rb
-
Sample Preparation: Culture cells to 70-80% confluency and treat with this compound, Palbociclib, or vehicle for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.[17][18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17][18]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Rb (Ser780 or Ser807/811) overnight at 4°C. Also, probe for total Rb and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., MCF-7) mixed with Matrigel into the flank of immunocompromised mice (e.g., nude or NOD/SCID).[19][20][21]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 per group): Vehicle control, Palbociclib, this compound.[19]
-
Drug Administration: Administer the compounds daily via oral gavage or intraperitoneal injection at predetermined doses.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.[19]
-
Toxicity Monitoring: Monitor the body weight of the mice and observe for any signs of toxicity throughout the study.
-
Endpoint and Analysis: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice, excise the tumors, and weigh them. Analyze the tumor growth inhibition for each treatment group compared to the vehicle control.
Conclusion
Palbociclib is a well-characterized and clinically validated inhibitor of CDK4/6 with proven efficacy in HR+/HER2- breast cancer. This compound, as a selective CDK2 inhibitor, represents a promising therapeutic strategy, particularly for overcoming acquired resistance to CDK4/6 inhibitors. While direct comparative efficacy data is limited, the distinct mechanisms of action and the preclinical rationale for targeting CDK2 suggest that further investigation is warranted. The experimental protocols provided herein offer a framework for conducting such comparative studies to elucidate the relative therapeutic potential of these two classes of cell cycle inhibitors.
References
- 1. Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 2. Palbociclib - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. m.youtube.com [m.youtube.com]
- 5. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. uniprot.org [uniprot.org]
- 11. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bio-rad.com [bio-rad.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. benchchem.com [benchchem.com]
- 20. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Selective CDK2 Inhibitors: CDK2-IN-4 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The cyclin-dependent kinases (CDKs), particularly CDK2, are central regulators of cell cycle progression and have emerged as a critical target in oncology. The aberrant activity of CDK2 is a hallmark of various cancers, driving uncontrolled cell proliferation. This has spurred the development of numerous small molecule inhibitors aimed at selectively targeting this kinase. This guide provides an objective comparison of CDK2-IN-4 with other prominent selective CDK2 inhibitors, including Milciclib and PF-06873600. We present a comprehensive analysis of their performance based on available experimental data, detailed methodologies for key experiments, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: A Head-to-Head Comparison of Potency and Selectivity
The following table summarizes the inhibitory activities of selected CDK2 inhibitors against a panel of cyclin-dependent kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, allows for a direct comparison of their potency and selectivity profiles. A lower value indicates greater potency.
| Inhibitor | CDK2/cyclin A (IC50/Ki, nM) | CDK1/cyclin B (IC50, nM) | CDK4/cyclin D1 (IC50, nM) | CDK6/cyclin D1 (Ki, nM) | Other Notable Targets (IC50/Ki, nM) |
| This compound | 44[1] | 86000[1] | - | - | 2000-fold selectivity over CDK1/cyclin B[1] |
| Milciclib | 45[2] | 398[3] | 160[3] | - | TRKA (53)[2] |
| PF-06873600 | 0.09 (Ki)[4] | - | 0.13 (Ki)[4] | 0.16 (Ki)[4] | - |
Note: Data is compiled from various sources and experimental conditions may differ.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams were generated using Graphviz.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for the key experiments cited.
Biochemical Kinase Inhibition Assay (Radiometric)
This method quantifies the incorporation of a radiolabeled phosphate (B84403) group from [γ-33P]ATP onto a substrate by the kinase.
-
Principle: The kinase reaction is performed in a buffer containing recombinant CDK2/cyclin A, a suitable substrate (e.g., Histone H1), and ATP traced with [γ-33P]ATP. The inhibitor, at various concentrations, is pre-incubated with the kinase. The reaction is initiated by the addition of the ATP/substrate mixture. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.
-
Protocol:
-
Prepare a reaction mixture containing purified active CDK2/cyclin A enzyme in kinase assay buffer.
-
Add serial dilutions of the test inhibitor (e.g., this compound) to the reaction mixture and pre-incubate.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., Histone H1) and [γ-33P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes)[5].
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-33P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This method assesses the effect of the inhibitor on the proliferation of cancer cell lines.
-
Principle: The MTT assay measures the metabolic activity of viable cells, which reduces the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The signal generated in both assays is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the CDK2 inhibitor for a specified period (e.g., 72 hours).
-
For the MTT assay, add MTT reagent and incubate to allow formazan crystal formation. Solubilize the crystals with a solvent (e.g., DMSO) and measure the absorbance.
-
For the CellTiter-Glo® assay, add the reagent to lyse the cells and generate a luminescent signal proportional to the ATP content. Measure the luminescence.
-
Calculate the percentage of cell growth inhibition for each concentration relative to a vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
-
Western Blotting for Phospho-Retinoblastoma (pRb)
This method is used to assess the inhibitor's effect on the phosphorylation of a key CDK2 substrate within the cell.
-
Principle: Inhibition of CDK2 activity should lead to a decrease in the phosphorylation of its downstream target, the Retinoblastoma protein (pRb). This can be detected by using antibodies specific to the phosphorylated forms of Rb.
-
Protocol:
-
Treat cultured cells with the CDK2 inhibitor for a specified time.
-
Lyse the cells to extract total protein.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated Rb (e.g., pRb Ser807/811) and total Rb (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated Rb.
-
Conclusion
The landscape of selective CDK2 inhibitors is rapidly evolving, with several promising candidates demonstrating potent and specific activity. This compound exhibits high selectivity for CDK2 over the closely related CDK1, a critical feature for minimizing off-target effects.[1] In comparison, inhibitors like Milciclib show activity against additional targets such as TRKA, while PF-06873600 displays potent inhibition of CDK2, CDK4, and CDK6.[2][4] The choice of inhibitor will depend on the specific research question, whether it is to dissect the precise role of CDK2 or to target multiple CDKs for a broader therapeutic effect. The experimental protocols and workflows provided in this guide offer a framework for the continued evaluation and comparison of novel CDK2 inhibitors as they emerge.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
Validating CDK2-IN-4 Efficacy Through CDK2 siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of Cyclin-Dependent Kinase 2 (CDK2): chemical inhibition using CDK2-IN-4 and genetic knockdown using small interfering RNA (siRNA). This document offers an objective analysis of their performance, supported by experimental data, to assist researchers in designing robust experiments to validate the on-target effects of CDK2 inhibitors.
Introduction to CDK2 and its Inhibition
Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly during the G1/S phase transition.[1][2] It forms complexes with cyclin E and cyclin A to phosphorylate key substrates, such as the retinoblastoma (Rb) protein, ultimately leading to the activation of E2F transcription factors that drive DNA synthesis.[3] Dysregulation of the CDK2 pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[4][5]
This compound is a potent and selective small molecule inhibitor of CDK2.[6] It demonstrates a high affinity for the CDK2/cyclin A complex, with a reported IC50 of 44 nM, and exhibits significant selectivity over other cyclin-dependent kinases like CDK1.[1][6] The primary mechanism of action for CDK2 inhibitors like this compound is the induction of cell cycle arrest at the G1/S checkpoint and, in some cases, the promotion of apoptosis (programmed cell death).[5]
To ensure that the observed cellular effects of a chemical inhibitor are a direct result of its interaction with the intended target, it is crucial to perform validation experiments. The gold standard for this validation is to compare the inhibitor's effects with those of a genetic knockdown of the target protein, typically using siRNA.[7] This approach helps to distinguish on-target effects from potential off-target activities of the chemical compound.
Comparative Analysis: this compound vs. CDK2 siRNA
The following table summarizes the key characteristics and experimental outcomes of using this compound versus CDK2 siRNA to probe CDK2 function.
| Feature | This compound | CDK2 siRNA Knockdown |
| Mechanism of Action | Competitive inhibition of ATP binding to the CDK2/cyclin A complex.[6] | Post-transcriptional gene silencing by targeted degradation of CDK2 mRNA.[7] |
| Specificity | Highly selective for CDK2 over CDK1 (approximately 2000-fold).[6] However, potential for off-target effects on other kinases at higher concentrations. | Highly specific to the CDK2 mRNA sequence.[7] Off-target effects are possible but can be minimized with careful siRNA design and control experiments. |
| Temporal Control | Rapid and reversible inhibition of CDK2 activity upon addition and removal of the compound.[2] | Slower onset of action, requiring 24-72 hours for significant protein depletion.[8] Effects are generally transient but less readily reversible. |
| Typical Outcomes | Inhibition of Rb phosphorylation, cell cycle arrest in G1/S phase, and potentially apoptosis.[4][5] | Reduction in CDK2 protein levels, leading to G1 accumulation, reduced cell proliferation, and induction of apoptosis.[4][9][10] |
| Validation Purpose | Used to confirm that the phenotypic effects of this compound are due to CDK2 inhibition.[7] | Provides a genetic benchmark for the on-target effects of the chemical inhibitor.[7] |
Quantitative Data Summary
The following tables present quantitative data derived from experimental studies to facilitate a direct comparison between this compound and CDK2 siRNA knockdown.
Table 1: Inhibitory Potency of this compound
| Target | IC50 | Assay Type | Reference |
| CDK2/cyclin A | 44 nM | Biochemical | [1][6] |
| CDK1/cyclin B | 86 µM | Biochemical | [1][6] |
| A2058 cell line | > 100 µM | Cell-based | [1] |
Note: The high IC50 value in the A2058 cell line may indicate poor cell permeability or other cell-specific factors.[1]
Table 2: Effects of CDK2 siRNA Knockdown on Cellular Processes
| Cell Line | Effect | Method of Measurement | Reference |
| HeLa, CaSki | Reduced cell proliferation | CCK-8 assay | [9] |
| HeLa, CaSki | Increased apoptosis | Western blot (BAX, BCL-2, CASP-3), Flow cytometry | [9] |
| HeLa, CaSki | Reduced cell migration | Scratch assay, Transwell assay | [9] |
| MYCN-amplified neuroblastoma | Induction of apoptosis | Western blot (PARP cleavage) | [10] |
| A2780 (ovarian cancer) | Induction of p53 phosphorylation | Western blot | [2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: CDK2 Inhibition with this compound
-
Cell Culture: Culture the desired cell line (e.g., HeLa, MCF7) in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[7]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[6] For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium.
-
Treatment: Seed cells in appropriate culture plates. Once attached, replace the medium with fresh medium containing various concentrations of this compound or a DMSO vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Analysis: Harvest cells for downstream analysis, such as cell viability assays (e.g., MTT or CellTiter-Glo), cell cycle analysis by flow cytometry, or protein analysis by Western blotting.[1]
Protocol 2: CDK2 Knockdown with siRNA
-
Cell Culture and Plating: Twenty-four hours before transfection, seed cells in 6-well plates to achieve 50-70% confluency at the time of transfection.[7]
-
siRNA Transfection:
-
For each well, prepare two tubes. In one tube, dilute 20-80 pmol of CDK2-specific siRNA or a non-targeting control siRNA into a serum-free medium like Opti-MEM.[7]
-
In the second tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into the serum-free medium.[7][11]
-
Combine the contents of the two tubes, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.[7]
-
Add the complex mixture dropwise to the cells in fresh, antibiotic-free growth medium.[7]
-
-
Incubation: Incubate the cells for 48 to 72 hours to allow for effective knockdown of CDK2 mRNA and subsequent protein depletion.[8]
-
Validation of Knockdown: Harvest a subset of cells to confirm the reduction of CDK2 protein levels using Western blotting.
-
Phenotypic Analysis: Utilize the remaining cells for downstream experiments to assess the effects of CDK2 depletion on cell proliferation, apoptosis, or other relevant cellular processes.[9]
Protocol 3: Western Blotting for CDK2 Levels
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[7]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and boil the samples. Load 20-30 µg of protein per lane on a polyacrylamide gel.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST. Incubate the membrane with a primary antibody against CDK2 overnight at 4°C. Also, probe for a loading control protein like GAPDH or β-actin.[7]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.[7]
Visualizing the Validation Workflow
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: Experimental workflow for comparing this compound and CDK2 siRNA.
Caption: Logical framework for validating on-target effects.
Conclusion
Validating the on-target efficacy of a small molecule inhibitor is a cornerstone of rigorous pharmacological research. By comparing the phenotypic outcomes of this compound treatment with those of CDK2 siRNA knockdown, researchers can confidently attribute the observed cellular effects to the specific inhibition of CDK2. This comparative approach, utilizing the detailed protocols and data presented in this guide, will enable the generation of high-quality, reproducible data essential for advancing our understanding of CDK2's role in health and disease and for the development of novel cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Intra-S-Phase Checkpoint Activation by Direct CDK2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical evaluation of cyclin-dependent kinase 2 and 1 inhibition in anti-estrogen-sensitive and resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. SignalSilence® CDK2 siRNA I | Cell Signaling Technology [cellsignal.com]
- 9. Identification of CDK2 as a key apoptotic gene for predicting cervical cancer prognosis using bioinformatics and machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Cyclin E1/CDK2 activation defines a key vulnerability to WEE1 kinase inhibition in gynecological cancers - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of CDK2-IN-4: A Comparative Analysis Against the CDK Family
For researchers in oncology and cell cycle biology, the precise targeting of cyclin-dependent kinases (CDKs) is paramount. CDK2-IN-4, a potent inhibitor of CDK2, has demonstrated remarkable selectivity, a critical attribute for a chemical probe or therapeutic lead. This guide provides a detailed comparison of this compound's cross-reactivity profile against other key members of the CDK family, supported by experimental data and protocols.
This compound emerges as a highly selective inhibitor of the CDK2/cyclin A complex, with a reported half-maximal inhibitory concentration (IC50) of 44 nM.[1][2] Its selectivity is most pronounced when compared to the closely related CDK1, a key regulator of mitosis. Experimental data reveals that this compound is approximately 2,000-fold more selective for CDK2 over CDK1/cyclin B, for which it has an IC50 of 86 µM.[1][2] This high degree of selectivity is crucial for dissecting the specific roles of CDK2 in cell cycle progression, distinct from those of CDK1.
Cross-Reactivity Profile of this compound
To fully characterize its specificity, this compound was profiled against a panel of other cyclin-dependent kinases. The inhibitor, also identified as compound 73 in its discovery publication, demonstrated weak inhibitory activity against CDKs 4, 7, and 9 at a concentration of 1 µM.[2] This indicates a clean selectivity profile, minimizing the potential for off-target effects that could confound experimental results or lead to toxicity in a therapeutic setting.
| Kinase Target | IC50 | % Inhibition @ 1µM | Fold Selectivity vs. CDK2 |
| CDK2/cyclin A | 44 nM | Not Applicable | 1 |
| CDK1/cyclin B | 86 µM | Not Reported | ~1955 |
| CDK4/cyclin D1 | > 1 µM | 15% | > 22 |
| CDK7/cyclin H | > 1 µM | 11% | > 22 |
| CDK9/cyclin T1 | > 1 µM | 32% | > 22 |
Table 1: Inhibitory activity of this compound against a panel of cyclin-dependent kinases. IC50 values represent the concentration of the inhibitor required to reduce kinase activity by 50%. Percent inhibition data is from screening at a 1 µM concentration of the inhibitor.[2]
Experimental Protocols
The inhibitory activity of this compound was determined using a biochemical kinase assay. The following protocol provides a detailed methodology for assessing the cross-reactivity profile.
Biochemical Kinase Assay for CDK Inhibition
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against a panel of CDK/cyclin complexes.
Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK2/cyclin A, CDK1/cyclin B, CDK4/cyclin D1, etc.)
-
Kinase-specific substrate (e.g., Histone H1 for CDK2/cyclin A)
-
This compound (dissolved in DMSO)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Filter plates (e.g., P81 phosphocellulose plates)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the kinase reaction buffer, the specific CDK/cyclin complex, and its corresponding substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (as a vehicle control) to the reaction mixture and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction plate at 30°C for a specified duration (e.g., 30-60 minutes).
-
Reaction Termination and Substrate Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate to capture the radiolabeled, phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Detection: After drying the plates, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
CDK Signaling Pathway and Inhibition
The diagram below illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle and highlights the point of inhibition by this compound.
References
Synergistic Potential of CDK2 Inhibition in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer treatment is increasingly focused on targeted combination therapies to enhance efficacy and overcome resistance. Cyclin-dependent kinase 2 (CDK2) has emerged as a pivotal target due to its critical role in cell cycle progression. While CDK2 inhibitors have shown promise as monotherapies, their true potential may lie in synergistic combinations with other anticancer agents. This guide provides a comprehensive comparison of the synergistic effects of CDK2 inhibitors, with a focus on the preclinical compound CDK2-IN-4 and its more clinically advanced analogs like BLU-222 , when combined with other cancer drugs. We present supporting experimental data, detailed protocols for key experiments, and visualizations of the underlying signaling pathways.
Combination with CDK4/6 Inhibitors to Overcome Resistance
A key mechanism of acquired resistance to CDK4/6 inhibitors, such as palbociclib (B1678290) and ribociclib, in hormone receptor-positive (HR+)/HER2-negative breast cancer is the upregulation of Cyclin E1 (CCNE1), which subsequently activates CDK2 to drive cell cycle progression.[1] Combining a CDK2 inhibitor with a CDK4/6 inhibitor can overcome this resistance mechanism.
Quantitative Data: In Vitro and In Vivo Synergy
Preclinical studies using the selective CDK2 inhibitor BLU-222 have demonstrated significant synergy with CDK4/6 inhibitors in resistant breast cancer models.
Table 1: In Vitro Efficacy of BLU-222 in Palbociclib-Resistant (PR) Breast Cancer Cell Lines [2]
| Cell Line | Model | BLU-222 IC50 (µM) |
| MCF7 PR1.2 | HR+/HER2- Breast | 0.54 |
| MCF7 PR4.8 | HR+/HER2- Breast | 0.43 |
| T47D PR1.2 | HR+/HER2- Breast | 1.60 |
| T47D PR4.8 | HR+/HER2- Breast | 0.18 |
Table 2: In Vivo Efficacy of BLU-222 in Combination with Ribociclib in a Palbociclib-Resistant MCF-7 Xenograft Model [3]
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 0% |
| Ribociclib | - | No anti-tumor activity |
| BLU-222 | - | 83% |
| BLU-222 + Ribociclib | BLU-222 (60 mg/kg, b.i.d.) + Ribociclib (50 mg/kg, q.d.) | 110% (Tumor Regression) |
Signaling Pathway and Mechanism of Synergy
The synergistic interaction between CDK2 and CDK4/6 inhibitors is rooted in their complementary roles in regulating the G1-S cell cycle checkpoint. In CDK4/6 inhibitor-resistant tumors with high Cyclin E1 expression, CDK2 takes over as the primary driver of cell cycle progression.
Combination with PARP Inhibitors for Synthetic Lethality
The combination of CDK2 inhibitors with Poly (ADP-ribose) Polymerase (PARP) inhibitors represents a promising synthetic lethality strategy, particularly in tumors with high Cyclin E1 (CCNE1) expression or deficiencies in homologous recombination (HR) DNA repair.
Mechanistic Rationale for Synergy
CDK2 has been implicated in the regulation of HR, a critical pathway for repairing DNA double-strand breaks.[4] Inhibition of CDK2 can impair HR, creating a "BRCAness" phenotype where cancer cells become highly dependent on other DNA repair pathways, such as base excision repair, which is targeted by PARP inhibitors. The dual inhibition leads to an accumulation of unrepaired DNA damage and subsequent cell death.
While specific quantitative data for this compound in combination with PARP inhibitors is not yet widely published, preclinical studies with other CDK and PARP inhibitor combinations have consistently demonstrated synergy.[4]
Signaling Pathway of CDK2 and PARP Inhibitor Synergy
Combination with Immunotherapy
Recent studies suggest that CDK2 inhibition can enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1 therapy. This synergy stems from the ability of CDK2 inhibitors to modulate the tumor microenvironment and enhance anti-tumor immunity.
Mechanistic Rationale for Synergy
Inhibition of CDK2 can lead to a reduction in the phosphorylation of the retinoblastoma protein (pRb), which in turn decreases the E2F-mediated transcription of DNA methyltransferase 1 (DNMT1).[5] The resulting hypomethylation of endogenous retroviruses (ERVs) leads to their increased expression, triggering a type I interferon (IFN) response.[5] This IFN signaling enhances antigen presentation and promotes the infiltration of CD8+ T-cells into the tumor, thereby sensitizing the tumor to anti-PD-1 therapy.[5][6]
While specific in vivo data for this compound with immunotherapy is pending, studies with Cdk2 knockout mouse models have shown a better response to anti-PD-1 combination therapy compared to wild-type controls.[4]
Signaling Pathway of CDK2 Inhibition and Immunotherapy Synergy
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) and the Combination Index (CI) for this compound in combination with another anticancer drug.
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 3,000-8,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound, the partner drug, and the combination of both at a constant ratio for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate IC50 values using non-linear regression. Determine the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7]
Protocol 2: In Vivo Xenograft Efficacy Study
This protocol describes a general workflow for evaluating the in vivo anti-tumor efficacy of a CDK2 inhibitor in combination with another agent.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) aged 6-8 weeks.
-
Tumor Implantation: Subcutaneously inject 1-10 million cancer cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Once tumors reach a volume of 100-200 mm³, randomize the mice into treatment groups (Vehicle, Drug A, Drug B, Combination).
-
Drug Administration: Administer the compounds via an appropriate route (e.g., oral gavage) according to the predetermined dosing schedule.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint and Analysis: At the end of the study (e.g., when control tumors reach a specified size), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers). Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.[8]
Conclusion
The combination of CDK2 inhibitors like this compound and its analogs with other targeted therapies and immunotherapies holds significant promise for advancing cancer treatment. The synergistic interactions observed in preclinical models, particularly with CDK4/6 inhibitors, PARP inhibitors, and immune checkpoint blockers, provide a strong rationale for their continued investigation and clinical development. The data and protocols presented in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating and harnessing the synergistic potential of CDK2 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. BLU-222 shows synergy with CDK4/6 inhibitors in models of CDK4/6 inhibitor-resistant breast cancer | BioWorld [bioworld.com]
- 3. benchchem.com [benchchem.com]
- 4. CDK2 inhibition sensitizes anthracycline-induced immunogenic cell death and enhances the efficacy of anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Frontiers | CDK2 inhibition sensitizes anthracycline-induced immunogenic cell death and enhances the efficacy of anti-PD-1 therapy [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of CDK2-IN-4 and Alternative CDK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of the selective CDK2 inhibitor, CDK2-IN-4, alongside other notable CDK2 inhibitors. The information is intended to assist researchers in making informed decisions for their preclinical studies. While extensive in vitro data for this compound is available, specific in vivo efficacy data is limited in publicly accessible literature. Therefore, this guide leverages data from other potent and selective CDK2 inhibitors to provide a comparative context for its potential in vivo performance.
Introduction to CDK2 Inhibition
Cyclin-dependent kinase 2 (CDK2) is a key serine/threonine kinase that, in complex with its cyclin partners (Cyclin E and Cyclin A), plays a crucial role in regulating the G1/S phase transition and progression through the S phase of the cell cycle.[1] Dysregulation of the CDK2 pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[1] CDK2 inhibitors are designed to block the kinase activity of CDK2, leading to cell cycle arrest and, in some cases, apoptosis of cancer cells.[1]
In Vitro Efficacy
The in vitro efficacy of CDK2 inhibitors is typically assessed through biochemical assays to determine their potency against the CDK2 enzyme and cell-based assays to evaluate their effects on cancer cell lines.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | IC50 (nM) | Selectivity Notes |
| This compound | CDK2/cyclin A | 44[2][3] | Over 2000-fold selective against CDK1/cyclin B (IC50 = 86 µM)[3] |
| PF-06873600 | CDK2/cyclin E1 | ~1 (Ki) | Also inhibits CDK4 and CDK6 |
| K03861 | CDK2 (WT) | 50 (Kd) | Type II inhibitor, also engages CDK8/19 |
| Milciclib | CDK2/cyclin A | 45 | Pan-CDK inhibitor with activity against multiple CDKs |
| BLU-222 | CDK2 | 2.6 | Highly potent and selective for CDK2 |
| AZD8421 | CDK2 | 9 (cellular IC50) | Highly selective over other CDKs |
Cell-Based Efficacy
Cell-based assays are critical for evaluating the effect of CDK2 inhibitors on cancer cell proliferation and survival.
| Inhibitor | Cell Line | Assay | EC50 / Effect |
| CDK2-IN-28 | MKN1 (gastric) | Cell Viability | 0.31 µM |
| MKN1 (gastric) | Western Blot | Downregulation of Rb phosphorylation at 37 nM - 3 µM | |
| AZD8421 | OVCAR3 (ovarian) | Cell Proliferation | 69 nM[4] |
| BLU-222 & BLU-956 | Rb-null SCLC lines | Cell Proliferation | Strong anti-proliferative activity |
In Vivo Efficacy
| Inhibitor | Cancer Type | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| Genentech Compound [I] | Ovarian | OVCAR3 | 125 mg/kg daily (oral) | 81% TGI[5] |
| Ovarian | OVCAR3 | 50 mg/kg twice daily (oral) | 112% TGI[5] | |
| AZD8421 | Ovarian | OVCAR3 | Not specified | Robust monotherapy activity with tumor regressions[4] |
| BLU-222 | Small Cell Lung Cancer | NCI-H526 CDX | Not specified | Tumor stasis as monotherapy, enhanced with cisplatin[6] |
| INX-315 | CCNE1-amplified cancers | Patient-Derived Xenografts (PDX) | Not specified | Durable control of tumor growth[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.
In Vitro Assays
1. Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay) [8]
-
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of the CDK2/cyclin complex.
-
Protocol:
-
Prepare a reaction mixture containing recombinant CDK2/cyclin A2 enzyme, a suitable substrate peptide, and ATP in a kinase assay buffer.
-
Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture.
-
Incubate the reaction to allow for substrate phosphorylation.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Measure luminescence, which is proportional to the amount of ADP formed and thus the kinase activity.
-
Calculate IC50 values from the dose-response curve.
-
2. Cell Viability Assay (e.g., MTT Assay) [9]
-
Objective: To assess the effect of the CDK2 inhibitor on the viability and proliferation of cancer cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the CDK2 inhibitor for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to a vehicle control and determine the EC50 value.
-
3. Western Blot Analysis for Rb Phosphorylation [9]
-
Objective: To confirm the on-target activity of the CDK2 inhibitor by assessing the phosphorylation of its downstream substrate, the Retinoblastoma (Rb) protein.
-
Protocol:
-
Treat cultured cancer cells with the CDK2 inhibitor at various concentrations and for different durations.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated Rb (e.g., at Ser807/811) and total Rb.
-
Use a secondary antibody conjugated to an enzyme for detection.
-
Visualize the protein bands and quantify the levels of phosphorylated Rb relative to total Rb.
-
In Vivo Xenograft Study[10]
-
Objective: To evaluate the anti-tumor efficacy of a CDK2 inhibitor in a mouse model.
-
Protocol:
-
Cell Culture and Implantation: Culture a human cancer cell line (e.g., OVCAR3 for ovarian cancer) and implant the cells subcutaneously into the flank of immunodeficient mice.[10]
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the CDK2 inhibitor (formulated in an appropriate vehicle) and vehicle control to the respective groups according to a defined dosing schedule (e.g., daily oral gavage).[1]
-
Efficacy Evaluation: Continue to measure tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of biomarkers, such as the level of phosphorylated Rb, to confirm target engagement in vivo.
-
Signaling Pathways and Visualizations
Understanding the underlying biological pathways is crucial for interpreting the effects of CDK2 inhibitors.
CDK2 Signaling Pathway in Cell Cycle Progression
The following diagram illustrates the central role of CDK2 in the G1/S transition of the cell cycle. Growth factor signaling activates the Cyclin D/CDK4/6 complex, which initiates the phosphorylation of the Retinoblastoma protein (pRb). This leads to the release of the E2F transcription factor, which promotes the expression of genes required for S-phase entry, including Cyclin E. The Cyclin E/CDK2 complex then further phosphorylates pRb, creating a positive feedback loop and committing the cell to DNA replication. CDK2 inhibitors block this process by preventing the phosphorylation of pRb and other key substrates.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of selective CDK2 inhibitors with potent antitumor activity | BioWorld [bioworld.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Validation of CDK2 as a Therapeutic Target: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cyclin-Dependent Kinase 2 (CDK2) as a therapeutic target in specific cancers, supported by experimental data and detailed methodologies.
Introduction: The Role of CDK2 in Cancer
Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly during the G1/S phase transition.[1] In complex with its regulatory partners, Cyclin E and Cyclin A, CDK2 phosphorylates key substrates, including the Retinoblastoma protein (Rb), to promote DNA replication and cell division.[1][2] Dysregulation of the CDK2 signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation.[3][4] Consequently, CDK2 has emerged as a promising therapeutic target for anticancer drug development.[3][4]
Mutations and alterations in the CDK2 signaling pathway are associated with a variety of cancers, including breast, ovarian, prostate, leukemia, and lymphoma.[5][6] The overexpression of Cyclin E, a key activator of CDK2, is frequently observed in tumors and is often linked to a poor prognosis.[7] This guide will delve into the validation of CDK2 as a therapeutic target, with a particular focus on cancers exhibiting CCNE1 (the gene encoding Cyclin E1) amplification, and compare CDK2 inhibition with other therapeutic strategies.
CDK2 as a Validated Target in CCNE1-Amplified Cancers
A significant body of preclinical evidence has validated CDK2 as a therapeutic target in cancers with amplification of the CCNE1 gene.[8] This genetic alteration leads to an overabundance of Cyclin E1, resulting in hyperactivation of CDK2 and a strong dependency of the cancer cells on this kinase for their survival and proliferation.[2][8] This creates a state of "synthetic lethality," where the inhibition of CDK2 is selectively toxic to cancer cells with CCNE1 amplification.
High-grade serous ovarian cancer (HGSOC) is a prime example where CCNE1 amplification is prevalent (approximately 20%) and associated with primary treatment failure.[8][9] In these tumors, targeting the CDK2/Cyclin E1 axis with selective inhibitors represents a highly rational therapeutic strategy.[8] Preclinical studies have consistently demonstrated that CCNE1-amplified ovarian cancer cells are significantly more sensitive to CDK2 inhibitors compared to their non-amplified counterparts.[9]
The CDK2 Signaling Pathway in Cell Cycle Progression
The diagram below illustrates the central role of the CDK2/Cyclin E complex in the G1/S transition. Mitogenic signals lead to the activation of the CDK4/6-Cyclin D complex, which initiates the phosphorylation of the Retinoblastoma protein (Rb). This allows for the initial expression of E2F-responsive genes, including Cyclin E. The subsequent activation of the CDK2/Cyclin E complex leads to the hyper-phosphorylation of Rb, causing the full release of the E2F transcription factor. E2F then drives the expression of genes necessary for DNA synthesis and S-phase entry.
Caption: Simplified CDK2 signaling pathway in G1/S phase transition.
Performance of CDK2 Inhibitors in Preclinical Models
Several selective CDK2 inhibitors have demonstrated promising anti-tumor activity in preclinical models of cancers with CDK2 dependency. The following table summarizes the performance of representative CDK2 inhibitors in CCNE1-amplified cancer cell lines.
| Inhibitor | Cancer Type | Cell Line | Key Biomarker | IC50 / Efficacy | Reference(s) |
| INX-315 | Ovarian Cancer | OVCAR-3 | CCNE1 amplification | Potent inhibition of Rb phosphorylation and G1 cell arrest.[5] | [5] |
| BLU-222 | Breast Cancer | MCF-7 (CDK4/6i-resistant) | CDK4/6 inhibitor resistance | Superior and durable tumor regression when combined with ribociclib.[10] | [10] |
| PF-07104091 | Breast Cancer | Patient-Derived Xenografts (PDX) | HR+/HER2- | Partial responses and stable disease observed in clinical trials.[5][11] | [5][11] |
| SNS-032 | Ovarian Cancer | CCNE1-overexpressing cells | CCNE1 overexpression | Over 40-fold more sensitive than cells without CCNE1 overexpression.[9] | [9] |
| Dinaciclib | High-Grade Serous Ovarian Cancer | Multiple | CCNE1 amplification | Synergistic effects when combined with AKT inhibitors.[12] | [12] |
Comparison with Alternative Therapeutic Strategies: CDK4/6 Inhibitors
CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib) are an established class of drugs, particularly effective in hormone receptor-positive (HR+)/HER2- breast cancer.[2] Their mechanism of action relies on inhibiting the CDK4/6-Cyclin D complex, thereby preventing the initial phosphorylation of Rb and inducing a G1 cell cycle arrest.
A key distinction between CDK2 and CDK4/6 inhibitors lies in their dependence on a functional Rb pathway. CDK4/6 inhibitors require a functional Rb protein to exert their anti-proliferative effects.[2] In contrast, CDK2 inhibitors can be effective even in cancers with a loss of Rb function, as CDK2 acts downstream of Rb.[2]
Furthermore, resistance to CDK4/6 inhibitors is an emerging clinical challenge. One of the key mechanisms of acquired resistance is the upregulation of Cyclin E1, leading to CDK2 hyperactivation, which can bypass the G1 arrest induced by CDK4/6 inhibition.[3][13] This provides a strong rationale for the use of CDK2 inhibitors in patients who have developed resistance to CDK4/6 inhibitors.[10][13] Preclinical studies have shown that combining CDK2 inhibitors with CDK4/6 inhibitors can lead to synergistic anti-tumor activity and overcome resistance.[10]
Experimental Protocols for Target Validation
Validating the efficacy and specificity of CDK2 inhibitors requires a series of well-defined experimental procedures. Below are detailed protocols for key assays.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the dose-dependent effect of a CDK2 inhibitor on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., a CCNE1-amplified line like OVCAR-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the CDK2 inhibitor and appropriate controls (e.g., vehicle control, positive control like a known cytotoxic agent).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate to allow for formazan (B1609692) crystal formation. Solubilize the crystals with a solvent (e.g., DMSO) and measure the absorbance at a specific wavelength.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and measure the resulting luminescence.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis for Target Engagement
Objective: To confirm that the CDK2 inhibitor is engaging its target and inhibiting its kinase activity within the cell.
Methodology:
-
Cell Treatment: Treat cancer cells with the CDK2 inhibitor at various concentrations and for different durations.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known CDK2 substrate (e.g., phospho-Rb at a CDK2-specific site).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: A decrease in the level of phosphorylated Rb with increasing concentrations of the CDK2 inhibitor indicates target engagement and inhibition. Total Rb and a loading control (e.g., GAPDH or β-actin) should also be probed to ensure equal protein loading.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of CDK2 inhibition on cell cycle distribution.
Methodology:
-
Cell Treatment: Treat cells with the CDK2 inhibitor for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol.
-
Staining: Stain the fixed cells with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) that also contains RNase to remove RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.
-
Data Analysis: The resulting histogram will show the distribution of cells in the G1, S, and G2/M phases of the cell cycle. Inhibition of CDK2 is expected to cause an accumulation of cells in the G1 phase.
Experimental Workflow for CDK2 Inhibitor Validation
The following diagram outlines a typical workflow for the preclinical validation of a novel CDK2 inhibitor.
Caption: General experimental workflow for preclinical validation of a CDK2 inhibitor.
Conclusion
The validation of CDK2 as a therapeutic target is strongly supported by a growing body of preclinical and early clinical data, particularly in cancers characterized by CCNE1 amplification. The development of selective CDK2 inhibitors offers a promising therapeutic strategy for these difficult-to-treat malignancies. Furthermore, the unique mechanism of action of CDK2 inhibitors provides a clear rationale for their use in overcoming resistance to established therapies such as CDK4/6 inhibitors. The experimental protocols and comparative data presented in this guide offer a framework for researchers to further investigate and develop novel CDK2-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. elgenelim.com [elgenelim.com]
- 4. Cyclin-dependent kinase-2 as a target for cancer therapy: progress in the development of CDK2 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Cyclin E1-CDK 2, a potential anticancer target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective targeting of Cyclin E1 amplified high grade serous ovarian cancer by cyclin-dependent kinase 2 and AKT inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of CDK2 Inhibitors: A Comparative Guide to Kinome Profiling
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount for advancing preclinical and clinical development. This guide provides a comprehensive comparison of the kinome selectivity of the selective CDK2 inhibitor, CDK2-IN-4, with other notable CDK inhibitors, supported by experimental data and detailed protocols.
The therapeutic potential of targeting Cyclin-Dependent Kinase 2 (CDK2) in oncology is a subject of intense investigation, particularly in the context of overcoming resistance to CDK4/6 inhibitors.[1] However, the high degree of homology among the ATP-binding sites of kinases necessitates a thorough evaluation of an inhibitor's selectivity across the entire kinome to anticipate potential off-target effects and to ensure that the observed phenotype is a direct result of on-target inhibition.[2]
This guide utilizes kinome profiling data to objectively assess the selectivity of this compound and compares its performance against alternative CDK inhibitors with varying selectivity profiles.
Comparative Kinome Selectivity of CDK Inhibitors
To provide a clear comparison, the following table summarizes the inhibitory activity of this compound and other representative CDK inhibitors against a panel of kinases. Given the limited publicly available kinome-wide scan data for this compound, data for the highly selective CDK2 inhibitor INX-315 is included as a representative example of a selective CDK2 inhibitor.[1] The pan-CDK inhibitor Dinaciclib (B612106) and the CDK4/6 inhibitor Palbociclib are included for comparison.
| Kinase Target | This compound (IC50) | INX-315 (IC50) | Dinaciclib (IC50) | Palbociclib (IC50) |
| CDK2/cyclin A | 44 nM | ≤ 4 nM | 1 nM | >10,000 nM |
| CDK1/cyclin B | 86,000 nM (~2000-fold selective) | ~200 nM (50-fold selective) | 1 nM | >10,000 nM |
| CDK4/cyclin D1 | Not Available | >200 nM | 4 nM | 11 nM |
| CDK5/p25 | Not Available | Not Available | 1 nM | Not Available |
| CDK6/cyclin D3 | Not Available | >200 nM | Not Available | 15 nM |
| CDK9/cyclin T1 | Not Available | >200 nM | 4 nM | >10,000 nM |
| CSF1R | Not Available | 2.29 nM | Not Available | Not Available |
Note: IC50 values can vary depending on assay conditions. Data is compiled from publicly available sources.[1][3][4]
Visualizing Experimental and Signaling Concepts
To aid in the understanding of the concepts and workflows discussed, the following diagrams are provided in the DOT language.
Figure 1. Simplified CDK2 signaling pathway in the G1/S cell cycle transition.
Figure 2. General experimental workflow for assessing kinase inhibitor selectivity.
Experimental Protocols
Accurate and reproducible data are the foundation of any comparative assessment. Below are detailed methodologies for two widely used kinome profiling platforms.
KINOMEscan® Competition Binding Assay
The KINOMEscan® platform utilizes a proprietary active site-directed competition binding assay to quantify the interactions between a test compound and a large panel of kinases.[3][5]
Principle: The assay measures the amount of a DNA-tagged kinase that binds to an immobilized ligand in the presence of a test compound. Compounds that bind to the kinase's active site will prevent the kinase from binding to the immobilized ligand, resulting in a lower amount of captured kinase. The amount of captured kinase is then quantified using qPCR.[3]
Methodology:
-
Assay Components: The three main components are the DNA-tagged kinase, a ligand immobilized on a solid support (e.g., beads), and the test compound.[3]
-
Competition: The test compound is incubated with the kinase and the immobilized ligand.
-
Separation: The solid support with the bound kinase is separated from the unbound components.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR, which measures the amount of the DNA tag.[3]
-
Data Analysis: The results are typically reported as the percentage of the control (DMSO) or as a dissociation constant (Kd) calculated from a dose-response curve.
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ Target Engagement Assay measures the binding of a compound to its target kinase within living cells.[6][7][8]
Principle: This assay is based on Bioluminescence Resonance Energy Transfer (BRET). A target kinase is expressed in cells as a fusion protein with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the ATP-binding pocket of the kinase acts as the energy acceptor. When a test compound is introduced, it competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.[8]
Methodology:
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the NanoLuc®-kinase fusion protein and seeded in multi-well plates.[8][9]
-
Compound and Tracer Addition: The test compound is serially diluted and added to the cells, followed by the addition of the NanoBRET™ tracer at a fixed concentration.
-
Signal Detection: After an equilibration period, a substrate for NanoLuc® luciferase and an extracellular NanoLuc® inhibitor are added. The plate is then read on a luminometer capable of measuring both the donor (e.g., 450 nm) and acceptor (e.g., 610 nm) emission signals.[8]
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. IC50 values are determined from the dose-response curves of the BRET ratio versus the compound concentration.[8]
Conclusion
The assessment of kinome selectivity is a critical step in the development of targeted kinase inhibitors. While this compound demonstrates high selectivity for CDK2 over the closely related CDK1, a comprehensive kinome-wide profile is essential for a complete understanding of its off-target activities. By utilizing robust and quantitative platforms such as KINOMEscan® and NanoBRET™, researchers can generate the high-quality data necessary to compare the selectivity of different inhibitors and make informed decisions for further drug development. The data presented for the highly selective CDK2 inhibitor INX-315, alongside the broader-acting Dinaciclib and the specific CDK4/6 inhibitor Palbociclib, highlights the diverse selectivity profiles achievable and underscores the importance of choosing the right tool for the specific biological question and therapeutic indication.
References
- 1. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chayon.co.kr [chayon.co.kr]
- 4. Pre-therapeutic efficacy of the CDK inhibitor dinaciclib in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 6. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.kr]
- 7. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 8. eubopen.org [eubopen.org]
- 9. promega.com [promega.com]
A Comparative Guide: CDK2-IN-4 Versus Dual CDK2/4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective CDK2 inhibitor, CDK2-IN-4, against the therapeutic strategy of dual CDK2/4/6 inhibition. It outlines their mechanisms of action, comparative biochemical and cellular activities, and the therapeutic rationale for each approach, supported by experimental data and detailed protocols.
Introduction: Targeting the Cell Cycle in Cancer
Cyclin-dependent kinases (CDKs) are critical regulators of cell cycle progression. The CDK4/6-Cyclin D and CDK2-Cyclin E/A complexes, in particular, govern the transition from the G1 (growth) phase to the S (DNA synthesis) phase. Dysregulation of these kinases is a hallmark of many cancers, leading to uncontrolled cell proliferation. Consequently, inhibiting these CDKs has become a cornerstone of modern oncology.
This guide examines two distinct inhibitory strategies:
-
This compound: A potent and highly selective small molecule inhibitor targeting CDK2.
-
Dual CDK2/4/6 Inhibitors: A class of molecules designed to simultaneously block CDK2, CDK4, and CDK6, offering a broader blockade of the G1/S checkpoint. A first-in-class example of such an inhibitor is PF-06873600 (Ebvaciclib).
Mechanism of Action: Controlling the G1/S Checkpoint
Progression through the G1 phase and entry into the S phase is tightly controlled by the Retinoblastoma protein (Rb). In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for DNA replication.
The sequential phosphorylation of Rb by CDK4/6 and then CDK2 inactivates it, releasing E2F and committing the cell to divide.
-
CDK4/6-Cyclin D: Initiates Rb phosphorylation.
-
CDK2-Cyclin E/A: Completes the hyperphosphorylation of Rb, leading to the full release of E2F.
A selective CDK2 inhibitor like this compound specifically prevents the hyperphosphorylation of Rb. In contrast, a dual CDK2/4/6 inhibitor blocks both the initial and subsequent phosphorylation steps, providing a more comprehensive shutdown of the Rb-E2F pathway.
On-Target Activity of CDK2-IN-4 in Resistant Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted cancer therapies, particularly to CDK4/6 inhibitors, has highlighted the critical need for novel therapeutic strategies. One promising approach is the direct inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key driver of cell cycle progression that becomes essential in many resistant tumors. This guide provides a comprehensive comparison of the on-target activity of CDK2-IN-4 in resistant cancer cell lines, supported by experimental data and detailed protocols for key validation assays.
Performance Comparison of CDK2 Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound and comparable CDK2 inhibitors in sensitive and resistant cancer cell line models. The data for this compound is based on the compound referred to as "CDK2i-4" in a 2019 presentation by G1 Therapeutics.[1]
| Table 1: Biochemical Potency and Selectivity of CDK2 Inhibitors | |||||||||
| Inhibitor | CDK2/CycE IC50 (nM) | CDK2/CycA IC50 (nM) | CDK1/CycB IC50 (nM) | CDK4/CycD1 IC50 (nM) | CDK5/p35 IC50 (nM) | CDK6/CycD3 IC50 (nM) | CDK7/CycH IC50 (nM) | CDK9/CycT IC50 (nM) | Reference |
| This compound (CDK2i-4) | 0.5 | 0.5 | 6 | 12 | 4 | 37 | 133 | 5 | [1] |
| PF-06873600 | 0.3 | 0.3 | 2 | 2 | 0.3 | 4 | 47 | 43 | [1] |
| BLU-222 | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
| Table 2: Cellular Proliferation Inhibition (IC50) in Resistant Cancer Cell Lines | ||||
| Cell Line | Resistance Mechanism | This compound (CDK2i-4) IC50 (µM) | PF-06873600 IC50 (µM) | BLU-222 IC50 (µM) |
| MCF7 Palbo-R | Acquired Palbociclib Resistance | 0.12 | Not specified | 0.54 (MCF7 PR1.2) |
| HCC1806 | Triple-Negative Breast Cancer (TNBC) | 0.12 | Not specified | Not specified |
| BT549 | Triple-Negative Breast Cancer (TNBC) | 0.25 | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for Graphviz.
References
Evaluating the Therapeutic Window of CDK2-IN-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the CDK2 inhibitor, CDK2-IN-4, with a focus on its therapeutic window. Due to the limited availability of public in vivo data for this compound, this guide offers a comparative analysis based on its biochemical profile against other known CDK2 inhibitors. Furthermore, it provides detailed experimental protocols and a conceptual framework for determining the therapeutic window of a novel CDK2 inhibitor.
Introduction to CDK2 Inhibition and the Therapeutic Window
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention.[1] CDK2 inhibitors block the kinase activity of CDK2, leading to cell cycle arrest and, in some cases, apoptosis of cancer cells.[1]
The therapeutic window is a critical concept in drug development, representing the range of doses at which a drug is effective without causing unacceptable toxicity. A wide therapeutic window is desirable, indicating a greater margin of safety. This is typically determined by comparing the efficacious dose (ED) with the toxic dose (TD) or, in preclinical studies, the maximum tolerated dose (MTD) and the no-observed-adverse-effect-level (NOAEL).
Biochemical Profile of this compound and Alternatives
This compound, also known as CDK2 inhibitor 73, is a potent and highly selective inhibitor of CDK2.[2][3] Its chemical name is 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamide.[2]
Table 1: Comparison of Biochemical Potency of CDK2 Inhibitors
| Compound | Target | IC50 / Ki / Kd | Selectivity |
| This compound | CDK2/cyclin A | 44 nM (IC50) [3][4] | ~2000-fold vs. CDK1/cyclin B (IC50 = 86 µM) [2][3][4] |
| PF-06873600 | CDK2/cyclin E1 | 0.12 nM (Ki) | Also inhibits CDK4 and CDK6 |
| CDK2/cyclin A2 | 0.083 nM (Ki) | ||
| K03861 | CDK2 (WT) | 50 nM (Kd) | Type II inhibitor |
| Milciclib | CDK2/cyclin A | 45 nM (IC50) | Pan-CDK inhibitor |
In Vivo Efficacy and Therapeutic Window: A Methodological Approach
As specific in vivo efficacy and toxicology data for this compound are not publicly available, this section outlines the standard methodologies used to evaluate the therapeutic window of a CDK2 inhibitor, using data from other compounds as illustrative examples.
In Vivo Efficacy Assessment (Xenograft Models)
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for assessing the in vivo anti-tumor efficacy of CDK2 inhibitors.[5]
Table 2: Illustrative In Vivo Efficacy of Other CDK2 Inhibitors
| Compound | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| GTAI-664 | Various Xenografts | Not specified | More potent than PF-07104091 | [6] |
| BLU-222 | CCNE1-amplified ovarian cancer models | Not specified | Strong antitumor activity | [7] |
| Homoharringtonine | Leukemia xenograft | Not specified | Significantly longer survival | [8][9] |
Note: This table is for illustrative purposes and does not include data for this compound.
Toxicology Assessment
Determining the toxicity profile is crucial for establishing the therapeutic window. This involves identifying the MTD and observing any adverse effects. Common toxicities associated with CDK inhibitors include neutropenia, and gastrointestinal issues like nausea and diarrhea.[8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the in vitro potency (IC50) of a CDK2 inhibitor on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the CDK2 inhibitor (e.g., this compound) and a vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a CDK2 inhibitor in a preclinical model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization and Treatment: Once tumors reach a specified volume, randomize the mice into treatment and control groups. Administer the CDK2 inhibitor (formulated as recommended, e.g., for this compound: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[3]) and vehicle control to the respective groups according to the planned dosing schedule.
-
Efficacy Evaluation: Measure tumor volume and body weight several times a week. The primary endpoint is typically tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze biomarkers of CDK2 inhibition, such as reduced phosphorylation of Retinoblastoma protein (pRb).
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of a drug that can be administered without causing unacceptable toxicity.
Methodology:
-
Dose Escalation: Administer increasing doses of the CDK2 inhibitor to different cohorts of mice.
-
Toxicity Monitoring: Closely monitor the animals for clinical signs of toxicity, including weight loss, changes in behavior, and other adverse effects.
-
Endpoint: The MTD is defined as the highest dose at which no severe toxicity is observed.
Visualizing Key Pathways and Workflows
CDK2 Signaling Pathway
Caption: Simplified CDK2 signaling pathway at the G1/S transition.
Experimental Workflow for Therapeutic Window Evaluation
Caption: General workflow for preclinical therapeutic window evaluation.
Conclusion
This compound is a highly potent and selective biochemical probe for studying CDK2 function. While its in vitro profile is promising, a comprehensive evaluation of its therapeutic window requires in vivo efficacy and toxicology studies. The methodologies and comparative data presented in this guide provide a framework for researchers to design and interpret such studies, not only for this compound but for other novel CDK2 inhibitors as well. The successful development of CDK2 inhibitors with a favorable therapeutic window holds significant promise for the treatment of various cancers.
References
- 1. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | CDK | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating CDK2-IN-4 Efficacy in Tumor Spheroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for comparing the effects of the selective CDK2 inhibitor, CDK2-IN-4, across different tumor spheroids. While direct comparative preclinical data for this compound on various tumor spheroids is not extensively available in the public domain, this document outlines the necessary experimental protocols and data presentation formats to conduct such a comparison. The guide also includes available data on other well-characterized CDK2 inhibitors to serve as a benchmark for evaluating novel agents like this compound.
Introduction: The Role of CDK2 in Cancer and the Mechanism of this compound
Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of cell cycle progression, particularly at the G1/S transition phase. In many cancers, the CDK2 pathway is dysregulated, leading to uncontrolled cell proliferation. This compound is a potent and selective inhibitor of CDK2, specifically targeting the CDK2/cyclin A complex with a reported IC50 of 44 nM and demonstrating high selectivity over the CDK1/cyclin B complex. By inhibiting CDK2, this compound is designed to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anti-cancer therapy.
The signaling pathway below illustrates the central role of CDK2 in cell cycle progression and the point of intervention for inhibitors like this compound.
Caption: CDK2 signaling pathway in cell cycle progression.
Comparative Efficacy of CDK2 Inhibitors in Cancer Models
To contextualize the potential efficacy of this compound, the following table summarizes the inhibitory concentrations (IC50) of various CDK2 inhibitors against a panel of cancer cell lines. It is important to note that this data is primarily from 2D cell culture assays and serves as a baseline for comparison in more complex 3D models.
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| This compound | - | CDK2/cyclin A (biochemical) | 44 | [Source for this compound] |
| Milciclib | Multiple | Multiple | 45-398 | [1][2][3][4] |
| Seliciclib (Roscovitine) | Multiple | Multiple | Varies | [5][6][7][8][9][10] |
| PF-07104091 | Breast, Ovarian | Multiple | Potent (specific IC50 not publicly available) | [11][12][13][14][15][16] |
| BLU-222 | Breast, Ovarian | Multiple | Potent (specific IC50 not publicly available) | [11][17][18][19] |
Experimental Protocols
To rigorously compare the effects of this compound on different tumor spheroids, standardized protocols are essential. The following sections detail the methodologies for key experiments.
Tumor Spheroid Formation
Objective: To generate uniform and reproducible tumor spheroids from different cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, U-87 MG)
-
Complete cell culture medium
-
Ultra-low attachment round-bottom 96-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture cancer cells in standard 2D flasks to ~80% confluency.
-
Harvest cells using trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Perform a cell count and determine viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 1 x 10^4 to 5 x 10^4 cells/mL, depending on the cell line's aggregation properties.
-
Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids should form within 24-72 hours.
Spheroid Growth Inhibition Assay
Objective: To determine the effect of this compound on the growth of tumor spheroids.
Materials:
-
Pre-formed tumor spheroids in 96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Microscope with imaging capabilities
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
After spheroid formation, carefully remove 50 µL of medium from each well and replace it with 50 µL of the appropriate this compound dilution or vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., 72, 96, or 120 hours).
-
At regular intervals (e.g., every 24 hours), capture brightfield images of the spheroids in each well.
-
Measure the diameter of the spheroids using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (π/6) x (diameter)^3.
-
Normalize the spheroid volume at each time point to the initial volume at time zero to determine the relative growth.
-
Plot the relative spheroid growth against the concentration of this compound to determine the IC50 value for growth inhibition.
Cell Viability Assay (ATP-based)
Objective: To quantify the viability of cells within the tumor spheroids after treatment with this compound.
Materials:
-
Treated tumor spheroids in 96-well plates
-
3D cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Following the treatment period, allow the 96-well plate to equilibrate to room temperature for 30 minutes.
-
Add an equal volume of the 3D cell viability reagent to each well (e.g., 100 µL).
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes.
-
Incubate the plate at room temperature for 30 minutes to lyse the spheroids and stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Express the results as a percentage of the vehicle-treated control and plot against the drug concentration to determine the IC50 for cell viability.
Apoptosis Assay (Caspase-based)
Objective: To measure the induction of apoptosis in tumor spheroids following treatment with this compound.
Materials:
-
Treated tumor spheroids in 96-well plates
-
Caspase-Glo® 3/7 3D Assay reagent
-
Plate reader with luminescence detection capabilities
Procedure:
-
After the desired treatment duration, allow the plate to equilibrate to room temperature.
-
Add an equal volume of the Caspase-Glo® 3/7 3D reagent to each well.
-
Mix the contents by gentle shaking.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence, which is proportional to the amount of active caspase-3 and -7.
-
Normalize the results to the vehicle-treated control to determine the fold-increase in apoptosis.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for comparing the effects of this compound on different tumor spheroids.
Caption: Experimental workflow for comparative analysis.
Conclusion
This guide provides a systematic approach for the preclinical evaluation of this compound in 3D tumor spheroid models. By employing standardized protocols for spheroid generation, treatment, and analysis, researchers can obtain robust and comparable data across different cancer types. The inclusion of data from alternative CDK2 inhibitors offers a valuable reference point for assessing the relative potency and efficacy of this compound. Such comparative studies are crucial for identifying the most promising therapeutic candidates and for understanding the contexts in which they are most likely to succeed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Milciclib | Trk receptor | CDK | Autophagy | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Seliciclib in malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Seliciclib (CYC202, R-Roscovitine) induces cell death in multiple myeloma cells by inhibition of RNA polymerase II-dependent transcription and down-regulation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Seliciclib - Wikipedia [en.wikipedia.org]
- 10. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 13. Pfizer revealed the first-in-human data of potent and innovative CDK2-selective inhibitor PF-07104091 in advanced solid tumors, enriched for CDK4/6 inhibitor resistant HR+/HER2- breast cancer [delveinsight.com]
- 14. The next generation of CDK inhibitors is coming | MD Anderson Cancer Center [mdanderson.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. meridian.allenpress.com [meridian.allenpress.com]
- 18. Tumor Suppressors Condition Differential Responses to the Selective CDK2 Inhibitor BLU-222 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tumor Suppressors Condition Differential Responses to the Selective CDK2 Inhibitor BLU-222 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of CDK2 Inhibitors in Patient-Derived Xenograft Models: A Guide for Researchers
Introduction to CDK2 Inhibition in Cancer Therapy
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly during the G1 to S phase transition.[1] Its dysregulation is a common feature in many cancers, making it an attractive therapeutic target.[1] CDK2 inhibitors function by blocking the ATP-binding site of the CDK2 enzyme, which prevents the phosphorylation of its substrates and leads to cell cycle arrest and, in some cases, apoptosis (programmed cell death).[1] Preclinical studies utilizing xenograft models have been instrumental in evaluating the in vivo efficacy of these inhibitors.[1] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more clinically relevant than traditional cell line-derived xenografts as they better recapitulate the heterogeneity and microenvironment of human tumors.
Comparative Efficacy of CDK2 Inhibitors in PDX Models
Direct comparative studies of multiple CDK2 inhibitors in PDX models are emerging and provide crucial data for drug development. While specific data for CDK2-IN-4 is lacking in the public domain, the following table summarizes the performance of other notable CDK2 inhibitors in various PDX cancer models. This data serves as a benchmark for the potential efficacy that could be expected from a potent and selective CDK2 inhibitor.
| Inhibitor | Cancer Model (PDX) | Dosing Schedule | Key Findings |
| BLU-222 | HR+/HER2- Breast Cancer (CDK4/6i-resistant and -naïve) | 60 mg/kg BID (as monotherapy and in combination) | Broadly active across CDK4/6i-resistant and -naïve models. Combination with the CDK4/6 inhibitor ribociclib (B560063) showed superior tumor growth inhibition. Early clinical data also shows activity.[2][3] |
| INX-315 | CCNE1-amplified Solid Tumors & CDK4/6i-resistant Breast Cancer | Not specified | Promotes durable control of tumor growth in CCNE1-amplified models. Overcomes resistance to CDK4/6 inhibitors in breast cancer models.[4] |
| PF-07104091 | HR+ HER2- Metastatic Breast Cancer | Not specified | Showed promising anti-tumor activity in heavily pre-treated patients in combination with a CDK4 selective inhibitor.[5] |
| Dinaciclib | Triple-Negative Breast Cancer (TNBC) | Not specified | Significantly inhibited PDX tumor growth in a model with primary resistance to paclitaxel (B517696) and active CDK2 signaling.[6] |
Signaling Pathways and Experimental Workflows
CDK2 Signaling Pathway
The diagram below illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle and the point of intervention for CDK2 inhibitors.
Caption: Simplified CDK2 signaling pathway at the G1/S transition.
Generalized Experimental Workflow for In Vivo PDX Studies
The following diagram outlines a typical workflow for evaluating the efficacy of a CDK2 inhibitor in a PDX mouse model.
Caption: A generalized experimental workflow for in vivo PDX studies.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below is a synthesized protocol based on common practices in PDX studies for cancer drug evaluation.
1. Animal Models:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are typically used to prevent rejection of human tumor xenografts.[1]
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[1]
2. PDX Model Establishment:
-
Patient tumor fragments are obtained and surgically implanted subcutaneously into the flank of the mice.[1]
3. Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[1]
-
The CDK2 inhibitor is formulated in an appropriate vehicle and administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle alone.[1]
-
Dosing schedules can vary (e.g., once daily, twice daily, intermittent).[1]
4. Efficacy Evaluation:
-
Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.[1]
-
Animal body weight and general health are monitored as indicators of toxicity.[1]
-
The primary endpoint is typically tumor growth inhibition (TGI).[1]
5. Pharmacodynamic and Biomarker Analysis:
-
At the end of the study, tumors are excised for further analysis.
-
This may include Western blotting to assess the phosphorylation status of CDK2 substrates (e.g., Rb), immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67), and gene expression analysis.
Conclusion
The development of selective and potent CDK2 inhibitors represents a promising avenue in oncology. Preclinical PDX models are indispensable for evaluating their in vivo efficacy and informing clinical trial design. While specific efficacy data for this compound in PDX models is not publicly available, the comparative data on inhibitors like BLU-222 and INX-315 demonstrate significant anti-tumor activity in various cancer models.[2][3][4] Future research, including head-to-head comparative studies in well-characterized PDX models, will be critical in identifying the most promising CDK2 inhibitors to advance into clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. m.youtube.com [m.youtube.com]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Investigational CDK2 Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The cyclin-dependent kinase 2 (CDK2) has emerged as a critical target in oncology, particularly in cancers resistant to current therapies. Its pivotal role in cell cycle progression, specifically the G1/S phase transition, makes it an attractive target for therapeutic intervention. This guide provides a comparative analysis of CDK2-IN-4 and other key investigational CDK2 inhibitors, offering a resource for researchers and drug development professionals. We present a side-by-side look at their performance, supported by experimental data, and detail the methodologies for key evaluative experiments.
Performance and Selectivity of Investigational CDK2 Inhibitors
The efficacy of a CDK2 inhibitor is determined by its potency against CDK2 and its selectivity over other cyclin-dependent kinases, which can help minimize off-target effects. Below is a summary of the reported inhibitory activities of this compound and other notable investigational CDK2 inhibitors.
| Inhibitor | Target | IC50/Ki (nM) | Selectivity Profile | Key Findings |
| This compound | CDK2/cyclin A | IC50: 44[1] | ~2000-fold selective for CDK2 over CDK1/cyclin B (IC50 = 86 µM)[1] | A potent and highly selective inhibitor of CDK2.[1] |
| INX-315 | CDK2/cyclin E1 | IC50: 0.6 | Highly selective for CDK2, with the intracellular IC50 for CDK1/cyclin B1 being 163-fold greater than for CDK2/cyclin E1.[2] | A potent and selective CDK2 inhibitor that has shown promise in overcoming resistance to CDK4/6 inhibitors.[3][4] Currently in clinical trials.[4] |
| BLU-222 | CDK2 | Low nanomolar potency[5] | Demonstrates strong selectivity for CDK2 over other CDK family members (CDK1, -4, -6, -7, and -9) in both biochemical and cellular assays.[5][6] | An orally bioavailable and highly selective CDK2 inhibitor that has shown robust antitumor activity in preclinical models of cancers with CCNE1 amplification.[5][6] |
| PF-06873600 | CDK2, CDK4, CDK6 | Ki: 0.1 (CDK2), 1.2 (CDK4), 0.1 (CDK6) | A dual inhibitor of CDK2, CDK4, and CDK6.[7] | An orally bioavailable inhibitor with potential antineoplastic activity, demonstrating efficacy in preclinical models of breast and ovarian cancer.[7][8] |
| CT-7001 (Samuraciclib) | CDK7 | IC50: 41[9] | 15-fold selective for CDK7 over CDK2 (IC50 = 578 nM).[9] | While primarily a CDK7 inhibitor, it is included for comparative purposes as it shows some activity against CDK2.[9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of CDK2 inhibitors.
Biochemical Kinase Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the CDK2/cyclin complex. A common method is a luminescence-based kinase assay that measures ADP production.
Materials:
-
Recombinant human CDK2/cyclin A or CDK2/cyclin E enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[10]
-
ATP
-
Substrate (e.g., a peptide substrate like Histone H1)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, CDK2/cyclin enzyme, and substrate.
-
Add serial dilutions of the test inhibitor to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[10]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of CDK2 inhibitors on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., OVCAR-3, MCF7)
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a specified period (e.g., 72 hours).[12]
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.[13]
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[13]
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Phospho-Retinoblastoma (pRb)
This method is used to confirm the on-target activity of CDK2 inhibitors by assessing the phosphorylation status of the Retinoblastoma (Rb) protein, a key downstream substrate of CDK2.
Materials:
-
Cancer cell line
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test inhibitor at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.[14]
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.[14]
-
Block the membrane and then incubate it with a primary antibody specific for phosphorylated Rb.
-
Wash the membrane and incubate it with an HRP-conjugated secondary antibody.[14]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[15]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Rb or a loading control protein like GAPDH or β-actin.
Visualizing Mechanisms and Workflows
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: Simplified CDK2 signaling pathway in the G1/S phase transition.
Caption: General experimental workflow for evaluating CDK2 inhibitors.
References
- 1. Item - Figure 4 from INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Incyclix Bio’s CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. | BioWorld [bioworld.com]
- 9. ICEC0942 (Samuraciclib, CT7001) | CDK7 inhibitor | Probechem Biochemicals [probechem.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
- 15. origene.com [origene.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of CDK2-IN-4
This document provides comprehensive guidance on the proper disposal procedures for CDK2-IN-4, a potent and selective CDK2 inhibitor used in research. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for similar non-hazardous, research-grade small molecule inhibitors.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, at a minimum, nitrile gloves, safety glasses with side shields, and a laboratory coat.[1] All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation risk.[1]
Quantitative Data Summary
For clarity and quick reference, the key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₃H₁₈N₆O₂S |
| Molecular Weight | 442.49 g/mol |
| CAS Number | 2079895-42-2 |
| IC₅₀ for CDK2/cyclin A | 44 nM[3][4][5] |
| Solubility in DMSO | 88 mg/mL (198.87 mM)[4] |
| Appearance | Solid powder |
| Storage | -20°C (long-term) |
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated materials is essential to prevent accidental exposure and environmental contamination. All waste materials should be handled in accordance with institutional and local environmental health and safety (EHS) guidelines.
1. Waste Segregation:
-
All materials that have come into contact with this compound must be segregated from general laboratory waste.
-
This includes unused or expired solid compound, solutions containing this compound, contaminated consumables (e.g., pipette tips, gloves, weighing papers), and empty vials.[2][6]
2. Waste Containment:
-
Solid Waste:
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, compatible, and sealed hazardous waste container for liquids.[2]
-
Do not pour solutions down the drain unless explicitly permitted by local regulations and with prior approval from your institution's EHS department.[1]
-
Be mindful of solvent compatibility. For instance, halogenated and non-halogenated solvent waste streams should be kept separate.[2]
-
-
Empty Containers:
-
Empty vials that once held this compound should be triple-rinsed with a suitable solvent (e.g., DMSO, followed by ethanol (B145695) or methanol).
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste.[2]
-
After triple-rinsing, the container can typically be disposed of as non-hazardous laboratory glass or plastic waste, following institutional policies.[2]
-
3. Labeling and Storage of Waste:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, preferably with secondary containment to mitigate spills.[6]
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and proper disposal of the hazardous waste.[6]
-
Do not dispose of this compound or its containers in the regular trash.[6]
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Protect Yourself: Don appropriate PPE, including respiratory protection if the spill involves a significant amount of powder or generates aerosols.
-
Contain and Absorb: For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). For solid spills, carefully cover the powder to prevent it from becoming airborne.
-
Collect and Dispose: Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
Experimental Workflow and Disposal Decision Process
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
References
Personal protective equipment for handling CDK2-IN-4
Essential Safety and Handling Guide for CDK2-IN-4
Disclaimer: This document provides essential safety and logistical information for the handling of this compound, a potent and selective kinase inhibitor. As a comprehensive Safety Data Sheet (SDS) with detailed toxicological data for this compound is not publicly available, this guidance is based on the precautionary principle and best practices for handling potent, research-grade small molecule inhibitors. All procedures should be conducted with the assumption that the compound is potentially hazardous upon inhalation, ingestion, or skin contact. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
Physicochemical and Storage Information
Below is a summary of the key physicochemical properties and storage recommendations for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₁₈N₆O₂S | [1][2] |
| Molecular Weight | 442.49 g/mol | [1][2][3] |
| CAS Number | 2079895-42-2 | [1][2] |
| Appearance | Solid | [1][2] |
| Solubility | Soluble in DMSO (e.g., 19.83 mg/mL or 88 mg/mL) | [3][4] |
| Storage (Solid) | Store at -20°C for up to 3 years. Keep in a dry, sealed container, protected from light. | [4] |
| Storage (In Solvent) | Store at -80°C for up to 1 year. Aliquot to avoid repeated freeze-thaw cycles. | [4][5] |
Personal Protective Equipment (PPE)
A robust PPE strategy is the primary defense against exposure to potent chemical compounds like this compound. The required level of PPE is contingent on the specific handling task.
| Task | Recommended Personal Protective Equipment (PPE) | Rationale |
| Handling Unopened Vials | • Gloves: Single pair of nitrile gloves. | To prevent contamination of the vial exterior. |
| Weighing/Aliquotting (Solid) | • Gloves: Double pair of nitrile gloves. • Gown/Lab Coat: Disposable, polyethylene-coated gown or a fluid-resistant lab coat. • Eye/Face Protection: Safety glasses with side shields or chemical splash goggles. • Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is recommended. | To prevent inhalation of fine powder and minimize skin contact. Work must be done in a fume hood. |
| Reconstituting/Diluting (Liquid) | • Gloves: Double pair of nitrile gloves. • Gown/Lab Coat: Disposable, fluid-resistant gown. • Eye/Face Protection: Chemical splash goggles. | To protect against splashes and aerosols when handling the compound in solution. |
Operational and Disposal Plans
Adherence to a strict operational workflow and disposal plan is critical to minimize the risk of exposure and environmental contamination.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific work area, such as a certified chemical fume hood or a Class II Biosafety Cabinet, for handling this compound.[6]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Verify that an appropriate spill kit and emergency procedures are readily accessible.
-
-
Compound Handling:
-
Weighing: Always handle the solid powder within a certified chemical fume hood or a ventilated balance enclosure to prevent the inhalation of airborne particles.[6]
-
Reconstitution: Prepare stock solutions in a chemical fume hood.[6] Add the solvent, typically DMSO, slowly to the solid compound to avoid splashing.
-
-
Experimental Use:
-
Conduct all experimental work involving this compound within a fume hood or biosafety cabinet.
-
Use disposable plasticware whenever possible to reduce the need for decontamination.
-
Avoid eating, drinking, or smoking in the designated handling area.
-
-
Post-Handling:
-
Decontaminate all work surfaces and equipment with an appropriate solvent and cleaning agent.
-
Carefully doff PPE to avoid self-contamination, removing gloves last.
-
Wash hands thoroughly with soap and water after completing work.
-
Disposal Plan
Treat all waste materials that have come into contact with this compound as hazardous chemical waste.[7]
-
Waste Segregation:
-
Solid Waste: Collect unused compound, contaminated consumables (e.g., pipette tips, gloves, empty vials), and spill cleanup materials in a clearly labeled, leak-proof hazardous waste container marked "Hazardous Chemical Waste" and the compound name.[7]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and properly labeled hazardous liquid waste container. Do not pour any waste down the drain.[7]
-
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area with secondary containment.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of hazardous waste.[8]
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. abmole.com [abmole.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | CDK | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
